molecular formula C26H32Cl2N6O6S2 B8117631 EG01377 dihydrochloride

EG01377 dihydrochloride

Número de catálogo: B8117631
Peso molecular: 659.6 g/mol
Clave InChI: ZYFLTIBQQSYBQT-FJSYBICCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EG01377 dihydrochloride is a useful research compound. Its molecular formula is C26H32Cl2N6O6S2 and its molecular weight is 659.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLTIBQQSYBQT-FJSYBICCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EG01377 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in diverse signaling pathways crucial to tumorigenesis, angiogenesis, and immune regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of EG01377, detailing its effects on key signaling cascades, summarizing quantitative data from pivotal studies, and providing detailed protocols for the essential experiments used to characterize its activity.

Core Mechanism of Action: Selective NRP1 Antagonism

EG01377 acts as a selective antagonist of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[2][4] EG01377's inhibitory activity is specific to NRP1, with no significant effect on the closely related NRP2.[4][5] By binding to NRP1, EG01377 effectively blocks the interaction of NRP1 with its ligands, thereby modulating downstream signaling pathways that are critical for cancer progression.

Modulation of Key Signaling Pathways

Inhibition of the VEGF/VEGFR2 Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to the primary receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This enhanced binding potentiates VEGFR2 autophosphorylation and subsequent downstream signaling.

EG01377 disrupts the VEGF/VEGFR2 signaling axis by preventing the interaction between VEGF-A and NRP1.[1][2] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][3] The inhibition of this pathway results in significant anti-angiogenic effects, including decreased endothelial cell migration, proliferation, and tube formation.[1][2]

cluster_0 Without EG01377 cluster_1 With EG01377 VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 Enhances binding pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) pVEGFR2->Angiogenesis EG01377 EG01377 NRP1_i NRP1 EG01377->NRP1_i Inhibits VEGFR2_i VEGFR2 pVEGFR2_i pVEGFR2 (Inhibited) VEGFR2_i->pVEGFR2_i Phosphorylation (Reduced) Angiogenesis_i Angiogenesis (Inhibited) pVEGFR2_i->Angiogenesis_i VEGFA_i VEGF-A VEGFA_i->VEGFR2_i

Caption: EG01377 inhibits the VEGF/VEGFR2 signaling pathway.
Modulation of TGF-β Signaling in Regulatory T cells

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with a crucial role in immune suppression within the tumor microenvironment. Regulatory T cells (Tregs) are a key source of TGF-β, which helps to dampen anti-tumor immune responses. NRP1 is expressed on Tregs and is implicated in their function and survival.

EG01377 has been shown to block the production of TGF-β by NRP1-positive Tregs.[3][4] This reduction in TGF-β can help to alleviate the immunosuppressive environment of the tumor, potentially enhancing the efficacy of immunotherapies.

cluster_0 Without EG01377 cluster_1 With EG01377 Treg Regulatory T cell (Treg) NRP1_t NRP1 Treg->NRP1_t TGFb TGF-β Production NRP1_t->TGFb Promotes ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression EG01377_t EG01377 NRP1_ti NRP1 EG01377_t->NRP1_ti Inhibits Treg_i Regulatory T cell (Treg) Treg_i->NRP1_ti TGFb_i TGF-β Production (Reduced) NRP1_ti->TGFb_i Promotes ImmuneSuppression_i Immune Suppression (Reduced) TGFb_i->ImmuneSuppression_i

Caption: EG01377 modulates TGF-β signaling in regulatory T cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for EG01377 dihydrochloride from in vitro and in vivo studies.

Table 1: In Vitro Activity of EG01377

ParameterTarget/AssayValueReference
Binding Affinity (Kd) Neuropilin-1 (NRP1)1.32 µM[1][2][3]
IC50 NRP1-a1609 nM[1][2][3]
IC50 NRP1-b1609 nM[1][2][3]
IC50 VEGF-A stimulated VEGFR2 phosphorylation30 µM[1]
Effective Concentration Inhibition of HUVEC migration30 µM[1][3]
Effective Concentration Reduction of TGF-β production by Tregs500 nM[1][3]

Table 2: In Vivo Pharmacokinetics of EG01377

ParameterAnimal ModelDosageValueReference
Half-life (T1/2) Mice2 mg/kg (i.v.)4.29 h[1][2]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of EG01377.

VEGFR2 Phosphorylation Assay (Western Blot)

This protocol describes the assessment of EG01377's ability to inhibit VEGF-A-stimulated VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

cluster_0 Experimental Workflow A 1. Culture HUVECs to confluence B 2. Serum-starve cells (16h) A->B C 3. Pre-incubate with EG01377 (30 min) B->C D 4. Stimulate with VEGF-A (10 min) C->D E 5. Lyse cells and collect protein D->E F 6. SDS-PAGE and Western Blot E->F G 7. Probe with anti-pVEGFR2 and anti-VEGFR2 antibodies F->G H 8. Densitometry analysis G->H

Caption: Workflow for the VEGFR2 Phosphorylation Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • This compound

  • Recombinant human VEGF-A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16 hours.

  • Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.

  • VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total VEGFR2 for normalization.

    • Quantify band intensities using densitometry software.

Endothelial Cell Migration Assay (Transwell)

This protocol outlines a method to assess the effect of EG01377 on VEGF-A-induced chemotaxis of HUVECs using a Boyden chamber assay.

Materials:

  • HUVECs

  • Serum-free endothelial basal medium (EBM)

  • Recombinant human VEGF-A

  • This compound

  • Transwell inserts (e.g., 8 µm pore size)

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • Cell Preparation: Resuspend HUVECs in serum-free EBM.

  • Assay Setup:

    • In the bottom chamber of the Transwell plate, add serum-free EBM containing either vehicle control, 25 ng/mL VEGF-A, 30 µM EG01377, or a combination of VEGF-A and EG01377.

    • Place the Transwell inserts into the wells.

    • Seed 2 x 10^5 HUVECs in serum-free EBM into the top chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Count the number of migrated cells in several random fields of view under a microscope.

In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the ability of EG01377 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Treatment: Resuspend HUVECs in endothelial cell growth medium containing either vehicle control or 30 µM EG01377.

  • Cell Seeding: Seed the treated HUVECs onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Visualization and Quantification:

    • Visualize the tube-like structures using a phase-contrast microscope.

    • For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.

    • Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.

Regulatory T cell (Treg) TGF-β Production Assay

This protocol details a method to measure the effect of EG01377 on TGF-β production by isolated Tregs.

Materials:

  • Purified NRP1+ regulatory T cells (Tregs)

  • Tumor-conditioned medium (TCM)

  • This compound

  • TGF-β ELISA kit

Procedure:

  • Treg Isolation: Isolate NRP1+ Tregs from a relevant source (e.g., mouse spleen) using cell sorting or magnetic bead separation.

  • Cell Treatment: Culture the isolated Tregs in the presence of tumor-conditioned medium with either vehicle control or 500 nM EG01377 for 2 hours.

  • Supernatant Collection: After incubation, centrifuge the cell suspension and collect the supernatant.

  • TGF-β Quantification: Measure the concentration of TGF-β in the collected supernatants using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.

Conclusion

This compound is a selective and potent inhibitor of Neuropilin-1 with a dual mechanism of action that targets both tumor angiogenesis and immune suppression. By inhibiting the VEGF/VEGFR2 pathway, it exerts significant anti-angiogenic effects. Concurrently, its ability to reduce TGF-β production by regulatory T cells suggests its potential to modulate the tumor immune microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of EG01377.

References

EG01377 Dihydrochloride: A Technical Whitepaper on a Novel Neuropilin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neuropilin-1 (NRP-1) has emerged as a critical multifaceted receptor involved in angiogenesis, neuronal guidance, and immune regulation, making it an attractive target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of EG01377 dihydrochloride, a potent, selective, and bioavailable small-molecule inhibitor of NRP-1. We detail its mechanism of action, summarize its binding affinity and functional potency, outline key experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways.

Introduction to Neuropilin-1 (NRP-1) and EG01377

Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and key isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2] By forming a complex with VEGF Receptor 2 (VEGFR2), NRP-1 significantly enhances VEGF-A-mediated signaling, a cornerstone of physiological and pathological angiogenesis.[3][4] Beyond its role in vascular development, NRP-1 is expressed on immune cells, such as regulatory T-cells (Tregs), where it promotes their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][7]

EG01377 is a small-molecule antagonist designed to selectively inhibit the interaction between ligands and NRP-1.[5][8][9] Developed from the earlier compound EG00229, EG01377 demonstrates sub-micromolar potency, favorable pharmacokinetic properties, and a multi-pronged mechanism of action, combining anti-angiogenic, anti-migratory, anti-tumor, and immunomodulatory effects.[5][8][10] Its ability to block VEGF-A signaling and modulate Treg activity makes it a promising candidate for further preclinical and clinical investigation.[5][7]

Chemical and Physical Properties

EG01377 is an arginine-based compound developed through structure-based drug design.[5][11]

PropertyValue
IUPAC Name (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine
Molecular Formula C26H30N6O6S2
Molecular Weight 586.68 g/mol [11]
CAS Number 2227996-00-9 (free base)[11][12]
Form Dihydrochloride salt[13]

Mechanism of Action

EG01377 exerts its biological effects by directly binding to NRP-1 and competitively inhibiting the binding of its key ligands, most notably VEGF-A. This blockade disrupts downstream signaling cascades critical for tumor progression.

Inhibition of Angiogenic Signaling

By preventing the VEGF-A/NRP-1 interaction, EG01377 attenuates the formation of the NRP-1/VEGFR2 signaling complex.[3] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical activation step for downstream pathways that promote endothelial cell proliferation, migration, and tube formation.[8][12] Key inhibited pathways include those involving ERK, AKT, SRC, and p38 MAPK.[3][14]

EG01377_VEGF_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space VEGF-A VEGF-A NRP1 NRP-1 VEGF-A->NRP1 Binds EG01377 EG01377 EG01377->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Forms Complex P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Signaling Downstream Signaling (AKT, ERK, p38) P_VEGFR2->Signaling Response Angiogenesis Migration Proliferation Signaling->Response

Caption: EG01377 mechanism in blocking VEGF-A/NRP-1 signaling.
Immunomodulation of Regulatory T-cells (Tregs)

NRP-1 is also a receptor for Transforming Growth Factor Beta (TGF-β), and its expression on Tregs is linked to their stability and immunosuppressive function.[2][5] EG01377 has been shown to block the production of TGF-β by NRP-1-positive Tregs, suggesting a role in reversing immune suppression within the tumor microenvironment.[5][6][12] This action could potentially enhance anti-tumor immune responses, a mechanism synergistic with checkpoint inhibitors.[7][15]

EG01377_Treg_Signaling cluster_treg Regulatory T-cell (Treg) NRP1_Treg NRP-1 TGFB_R TGF-β Receptor NRP1_Treg->TGFB_R Co-receptor for SMAD_AKT SMAD/AKT Pathway TGFB_R->SMAD_AKT TGFB_Prod TGF-β Production SMAD_AKT->TGFB_Prod Suppression Immune Suppression TGFB_Prod->Suppression Leads to EG01377 EG01377 EG01377->NRP1_Treg Inhibits

Caption: EG01377-mediated inhibition of TGF-β production in Tregs.

Quantitative Data Summary

The efficacy and properties of EG01377 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Potency
ParameterTargetValueAssay Method
Kd NRP1-b11.32 µMIsothermal Calorimetry[6][12][13]
IC50 NRP1-a1609 nMVEGF-A Binding Assay[6][12][13]
IC50 NRP1-b1609 nMVEGF-A Binding Assay[6][12][13]
IC50 p-VEGFR2~30 µMWestern Blot (HUVECs)[12][13]
Binding Affinity NRP-2No detectable binding-[5][8]
Table 2: In Vitro Functional Assay Data
AssayCell TypeTreatmentResult
Tube Formation HUVEC Co-culture30 µM EG01377 + VEGF-A≈41% reduction in branch points≈50% reduction in network area≈40% reduction in network length[5][8]
Cell Migration HUVECs30 µM EG01377 + VEGF-ASignificant reduction in migration[8][12]
Wound Closure HUVECs30 µM EG01377Delayed VEGF-induced closure[6][12]
Spheroid Outgrowth A375P Melanoma30 µM EG01377 + VEGF-AReduced spheroid invasion[8][12]
TGF-β Production Mouse Tregs500 nM EG01377Blocked glioma-conditioned media-induced production[5][12]
Table 3: In Vivo Pharmacokinetic Parameters
SpeciesDose & RouteHalf-life (T½)Key Finding
BALB/c Mice 2 mg/kg (IV)4.29 hoursSufficient for once-daily dosing[6][8][12]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize EG01377.

VEGF-R2/KDR Phosphorylation Assay

This assay quantifies the inhibitory effect of EG01377 on the initial step of the VEGF signaling cascade.

  • Objective: To measure the level of VEGF-A-induced tyrosine phosphorylation of VEGFR2 in the presence of EG01377.

  • Methodology:

    • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence.

    • Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

    • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3-30 µM) for 30 minutes.[12][13]

    • Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[8]

    • Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.

    • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

    • Analysis: Band intensities are quantified, and the ratio of p-VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.

VEGFR2_Phosphorylation_Workflow A 1. Culture HUVECs B 2. Serum Starve Cells A->B C 3. Pre-incubate with EG01377 B->C D 4. Stimulate with VEGF-A C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for p-VEGFR2 E->F G 7. Quantify Inhibition F->G

Caption: Workflow for the VEGFR2 phosphorylation assay.
HUVEC Transwell Migration Assay

This assay assesses the impact of EG01377 on the chemotactic response of endothelial cells to VEGF-A.[8]

  • Objective: To determine if EG01377 can inhibit VEGF-A-induced directional migration of HUVECs.

  • Methodology:

    • Setup: A transwell insert (e.g., 8 µm pore size) is placed in a well of a culture plate.

    • Chemoattractant: The bottom chamber is filled with serum-free media containing VEGF-A (chemoattractant) and/or EG01377.[8]

    • Cell Seeding: HUVECs (e.g., 2 x 10^5 cells) are seeded into the top chamber in serum-free media.[8]

    • Incubation: The plate is incubated for several hours to allow cell migration through the porous membrane towards the chemoattractant.

    • Cell Removal: Non-migrated cells on the top surface of the membrane are removed with a cotton swab.

    • Fixation & Staining: Migrated cells on the bottom surface are fixed and stained (e.g., with Crystal Violet).

    • Analysis: The number of migrated cells is counted under a microscope in several fields of view to determine the average migration.

Endothelial Tube Formation (Angiogenesis) Assay

This assay models the formation of capillary-like structures, a key step in angiogenesis.

  • Objective: To evaluate the effect of EG01377 on the ability of endothelial cells to form tubular networks.

  • Methodology (Organotypic Co-culture Model): [8]

    • Co-culture: HUVECs are cultured with human dermal fibroblasts (HDFs). The fibroblasts secrete an extracellular matrix, creating a 3D environment.[8]

    • Treatment: The co-culture is treated with VEGF-A to stimulate angiogenesis, in the presence or absence of EG01377 (e.g., 30 µM).[5]

    • Incubation: The culture is maintained for several days (e.g., 4-7 days) to allow for network formation.[5][12]

    • Immunostaining: Cultures are fixed and stained for an endothelial marker, such as Von Willebrand Factor (VWF), to visualize the tubular networks.[5][8]

    • Analysis: Images are captured and analyzed using software to quantify key angiogenic parameters: total network length, network area, and the number of branch points.[5][12]

Tube_Formation_Workflow A 1. Co-culture HUVECs and Fibroblasts B 2. Treat with VEGF-A and/or EG01377 A->B C 3. Incubate for 4-7 Days B->C D 4. Fix and Stain for Endothelial Marker (VWF) C->D E 5. Image and Quantify Network Parameters D->E

References

The Biological Activity of EG01377 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface co-receptor involved in a multitude of physiological and pathological processes including angiogenesis, neuronal guidance, and immune regulation. This document provides a comprehensive technical guide on the biological activity of EG01377, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on critical signaling pathways. The evidence presented underscores the potential of EG01377 as a valuable research tool and a promising candidate for therapeutic development in oncology and other diseases.

Introduction

Neuropilin-1 (NRP1) has emerged as a significant target in drug discovery due to its multifaceted role in promoting tumor growth, angiogenesis, and immune evasion. EG01377 dihydrochloride is a bioavailable antagonist of NRP1, designed to selectively inhibit the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] By disrupting this interaction, EG01377 exerts anti-angiogenic, anti-migratory, and anti-tumor effects.[3][4] This whitepaper delves into the core biological activities of EG01377, providing a detailed resource for researchers in the field.

Quantitative Biological Data

The biological efficacy of EG01377 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and pharmacokinetic parameters of the compound.

Table 1: In Vitro Inhibitory Activity of EG01377

ParameterTargetValueDescription
KdNeuropilin-1 (NRP1)1.32 μMDissociation constant, indicating binding affinity.[3][4]
IC50NRP1-a1609 nMHalf-maximal inhibitory concentration for NRP1 isoform a1.[3][4]
IC50NRP1-b1609 nMHalf-maximal inhibitory concentration for NRP1 isoform b1.[3][4]
IC50VEGF-A stimulated VEGFR2/KDR phosphorylation30 μMConcentration required to inhibit VEGF-A-induced phosphorylation of its receptor by 50%.[3][5]

Table 2: In Vivo Pharmacokinetic Profile of EG01377

ParameterValueAnimal ModelAdministration Route
Half-life (T1/2)4.29 hBALB/c female miceIntravenous (i.v.) at 2 mg/kg[3][5]

Mechanism of Action and Signaling Pathways

EG01377 exerts its biological effects primarily by inhibiting the binding of VEGF-A to the b1 domain of NRP1.[1] This allosteric inhibition prevents the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, thereby attenuating downstream signaling cascades that are crucial for angiogenesis and cell migration. Furthermore, EG01377 has been shown to modulate the immune response by blocking the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[2][6]

Inhibition of VEGF-A/NRP1 Signaling

The binding of VEGF-A to NRP1 enhances its subsequent interaction with VEGFR2, leading to receptor dimerization and autophosphorylation. This initiates a signaling cascade involving key pathways such as PI3K/Akt and PLCγ/ERK, which promote endothelial cell proliferation, migration, and survival.[7] EG01377 disrupts the initial step of this process.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 EG01377 EG01377 EG01377->NRP1 inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 enhances binding PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK PLCg->ERK ERK->Proliferation

Caption: EG01377 inhibits the VEGF-A/NRP1 signaling pathway.

Modulation of TGF-β Production in Tregs

NRP1 is expressed on regulatory T-cells and plays a role in their function and survival.[6] EG01377 has been observed to block the production of TGF-β by NRP1-positive Tregs, suggesting a role in modulating the immunosuppressive tumor microenvironment.[2][6]

TGFb_Signaling cluster_treg Regulatory T-cell (Treg) NRP1_Treg NRP1 TGFb_Production TGF-β Production NRP1_Treg->TGFb_Production Immune_Suppression Immune Suppression TGFb_Production->Immune_Suppression EG01377 EG01377 EG01377->NRP1_Treg inhibits

Caption: EG01377 modulates TGF-β production in regulatory T-cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of EG01377.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is used to determine the binding affinity (Kd) of EG01377 to NRP1.

  • Instrumentation: Biacore 4000 instrument.

  • Chip: CM5 sensor chip.

  • Immobilization: Recombinant human NRP1-b1 is immobilized on the sensor chip surface.

  • Running Buffer: PBS containing 0.05% surfactant P20.

  • Analyte: EG01377 is injected at various concentrations over the immobilized NRP1-b1 surface.

  • Data Analysis: The binding response is measured in response units (RU). The dissociation constant (Kd) is calculated from the association and dissociation rates.[2][8]

SPR_Workflow Immobilize Immobilize NRP1-b1 on CM5 chip Inject Inject EG01377 (analyte) Immobilize->Inject Measure Measure Binding Response (RU) Inject->Measure Calculate Calculate Kd Measure->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Inhibition of VEGF-A Stimulated VEGFR2 Phosphorylation

This assay determines the functional inhibition of VEGF-A signaling by EG01377.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • HUVECs are grown to confluence and serum-starved for 16 hours.

    • Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3, 10, 30 μM) or vehicle control (0.1% DMSO) for 30 minutes.

    • Cells are then stimulated with VEGF-A (1 ng/mL) for 10 minutes.

    • Cell lysates are prepared and subjected to Western blotting.

    • Blots are probed with antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

  • Analysis: The ratio of pVEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.[2][8]

HUVEC Migration Assay

This experiment assesses the effect of EG01377 on endothelial cell migration.

  • Procedure:

    • HUVECs are seeded in the upper chamber of a Transwell insert.

    • The lower chamber contains media with VEGF-A as a chemoattractant.

    • EG01377 (e.g., 30 μM) is added to the upper chamber with the cells.

    • After a suitable incubation period, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.[3]

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures and is used to evaluate the anti-angiogenic properties of EG01377.

  • Procedure:

    • HUVECs are seeded on a basement membrane matrix (e.g., Matrigel).

    • Cells are treated with VEGF-A in the presence or absence of EG01377 (e.g., 30 μM).

    • After incubation, the formation of tube-like networks is observed and quantified by measuring parameters such as network area, length, and branching points.[3][4]

Summary and Future Directions

This compound is a well-characterized, selective inhibitor of NRP1 with demonstrated anti-angiogenic, anti-migratory, and anti-tumor activities. Its ability to disrupt VEGF-A signaling and modulate the immune microenvironment makes it a compelling molecule for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of EG01377 in various disease models. Future studies should focus on in vivo efficacy in different cancer models, potential combination therapies, and further elucidation of its immunomodulatory effects.

References

The Antiangiogenic Properties of EG01377 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiangiogenic effects of EG01377 dihydrochloride (B599025), a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers in oncology and vascular biology.

Core Mechanism of Action

EG01377 dihydrochloride exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a cell-surface coreceptor essential for both vascular and neuronal development.[1] NRP1 is implicated in the immune response to tumors and plays a crucial role in tumor angiogenesis by modulating the signaling of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] EG01377 was developed from a previously identified compound, EG00229, with its design informed by X-ray crystal structures.[1][2][3][4] The compound binds to the arginine-binding site on the NRP1-b1 domain, thereby inhibiting the interaction between NRP1 and VEGF-A.[3] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the antiangiogenic and related activities of this compound from various in vitro and ex vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/SystemReference
Kd1.32 µMNRP1[6]
IC50609 nMNRP1-a1 and NRP1-b1[6]
IC5030 µMVEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR[6]

Table 2: In Vitro Antiangiogenic Activity

AssayConcentrationEffectReference
HUVEC Migration (Transwell)30 µMSignificant reduction in VEGF-A induced migration[1][6]
HUVEC Wound Closure30 µMDelay in VEGF-induced wound closure over 5 days[6]
Endothelial Tube Formation30 µM≈50% reduction in network area, ≈40% reduction in network length, ≈41% reduction in branch points[1][2]
VEGF-R2/KDR Phosphorylation30 µM50% inhibition of VEGF-A stimulated phosphorylation[1][2]
Aortic Ring Sprouting30 µMReduction in VEGF-induced angiogenesis over 7 days[2][6]

Table 3: Antitumor and Immunomodulatory Effects

AssayCell Line/SystemConcentrationDurationEffectReference
Spheroid OutgrowthA375P (Malignant Melanoma)30 µM7 daysReduction in VEGF-A induced invasion[1][6]
TGF-β ProductionNrp1+ Regulatory T-cells (Tregs)500 nM2 hoursBlockade of tumor cell-derived factor-induced TGF-β production[1][6]
Clone FormationPC-3 and DU-145 (Prostate Cancer)20, 40, 80 µM14 daysConcentration-dependent attenuation of clone formation[6]

Signaling Pathways

EG01377's primary mechanism involves the disruption of the VEGF-A/NRP1 signaling axis, which subsequently impacts VEGFR2 signaling. The following diagram illustrates this pathway.

EG01377_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 EG01377 EG01377 EG01377->NRP1 Inhibits NRP1->VEGFR2 co-receptor pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., AKT, p130CAS) pVEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis

Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting VEGFR2 phosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on descriptions from the cited literature.[1][2][7]

HUVEC Transwell Migration Assay

Objective: To assess the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant (VEGF-A).

Methodology:

  • HUVECs are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

  • The lower chamber contains a serum-free medium supplemented with one of the following:

    • Vehicle control (e.g., 0.1% DMSO)

    • VEGF-A (e.g., 25 ng/mL) as a chemoattractant

    • EG01377 (30 µM)

    • A combination of VEGF-A and EG01377 (30 µM)

  • Cells are incubated for a defined period (e.g., 4-24 hours) to allow migration through the porous membrane.

  • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • The number of migrated cells is quantified by counting under a microscope in several random fields.

Transwell_Assay_Workflow A Seed HUVECs in serum-free medium in upper chamber B Add test compounds (VEGF-A, EG01377) to lower chamber A->B C Incubate to allow migration through porous membrane B->C D Remove non-migrated cells from top C->D E Fix and stain migrated cells on bottom D->E F Quantify migrated cells by microscopy E->F

Caption: Workflow for the HUVEC Transwell Migration Assay.

Endothelial-Fibroblast Coculture Tube Formation Assay

Objective: To model in vitro angiogenesis by assessing the ability of HUVECs to form capillary-like structures when cocultured with fibroblasts.

Methodology:

  • Human Dermal Fibroblasts (HDFs) are seeded in a multi-well plate and allowed to grow to confluence, secreting an extracellular matrix.

  • HUVECs are then seeded on top of the fibroblast layer.

  • The coculture is maintained in a medium supplemented with the test agents:

    • Vehicle control

    • VEGF-A

    • VEGF-A + EG01377 (30 µM)

  • The culture is maintained for several days (e.g., 4 days) to allow for the formation of tubular networks.

  • At the end of the incubation, the cells are fixed and immunostained for an endothelial marker, such as Von Willebrand Factor (VWF).

  • The tubular networks are imaged using fluorescence microscopy.

  • Angiogenesis is quantified by measuring parameters such as total network area, total network length, and the number of branch points using image analysis software.

Mouse Aortic Ring Assay

Objective: To provide an ex vivo assessment of angiogenesis, where vessel sprouting occurs from a segment of an intact blood vessel.

Methodology:

  • The thoracic aorta is excised from a mouse.

  • The surrounding adventitial tissue is carefully removed, and the aorta is sectioned into rings of approximately 1 mm in length.

  • Each aortic ring is embedded in a collagen gel matrix within a well of a culture plate.

  • The rings are cultured in a serum-free medium supplemented with the test agents (e.g., VEGF-A, VEGF-A + EG01377).

  • The outgrowth of new microvessels from the rings is monitored and imaged daily for approximately one week.

  • The extent of angiogenic sprouting can be quantified by measuring the area or length of the vessel outgrowths.

Conclusion

This compound is a well-characterized NRP1 antagonist with potent antiangiogenic properties. It effectively inhibits key steps in the angiogenic cascade, including endothelial cell migration and tube formation, by blocking the VEGF-A/NRP1 interaction and subsequent signaling. The compound also demonstrates antitumor and immunomodulatory effects, highlighting its potential as a multifaceted therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of EG01377 and other NRP1-targeting therapies.

References

Unveiling the Antitumor Potential of EG01377 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor angiogenesis, cell migration, and immune regulation. This technical guide provides a comprehensive overview of the antitumor properties of EG01377, consolidating key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting NRP1 in oncology.

Core Mechanism of Action: Neuropilin-1 Inhibition

EG01377 exerts its antitumor effects by selectively binding to NRP1, thereby disrupting the interaction between NRP1 and its various ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β). This inhibition leads to a multi-pronged attack on tumor progression by impeding angiogenesis, reducing tumor cell migration and invasion, and modulating the immunosuppressive tumor microenvironment.

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of EG01377 dihydrochloride in various preclinical models.

Table 1: Binding Affinity and In Vitro Inhibitory Concentrations

ParameterValueCell Line/SystemReference
Kd (NRP1) 1.32 µMN/A[1]
IC50 (NRP1-a1) 609 nMN/A[1]
IC50 (NRP1-b1) 609 nMN/A[1]
IC50 (VEGF-A stimulated VEGF-R2/KDR phosphorylation) 30 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[1]

Table 2: In Vitro Cellular Effects

AssayCell LineEG01377 ConcentrationDurationEffectReference
HUVEC MigrationHUVECs30 µM-Significant reduction in VEGF-A induced migration[1]
Wound ClosureHUVECs30 µM5 daysDelay in VEGF-induced wound closure[1]
Tube FormationHUVECs30 µM-Reduced network area, length, and branching points[1]
AngiogenesisHUVECs30 µM7 daysReduced VEGF-induced angiogenesis[1]
Spheroid OutgrowthA375P (Malignant Melanoma)30 µM7 daysReduced VEGF-A induced spheroid outgrowth[1]
TGF-β ProductionNrp1+ Regulatory T-cells (Tregs)500 nM2 hoursBlocked production of TGF-β[1]
Clone FormationPC-3 and DU-145 (Prostate Cancer)20, 40, 80 µM14 daysSignificant attenuation of clone formation[1]

Table 3: In Vivo Pharmacokinetics

Animal ModelDoseAdministrationHalf-life (T1/2)Reference
6-8 week-old BALB/c female mice2 mg/kgIntravenous (i.v.)4.29 hours[1]

Signaling Pathways

EG01377's mechanism of action involves the modulation of key signaling pathways that are crucial for tumor growth and survival.

Inhibition of VEGF/NRP1 Signaling

By binding to NRP1, EG01377 prevents the binding of VEGF-A, a critical growth factor for angiogenesis. This disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.

VEGF_NRP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRP1 NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->NRP1 Binds EG01377 EG01377 EG01377->NRP1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

EG01377 inhibits the VEGF/NRP1 signaling pathway.
Modulation of TGF-β Signaling in Regulatory T-cells

EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs). TGF-β is a potent immunosuppressive cytokine that helps tumors evade the immune system. By reducing TGF-β levels in the tumor microenvironment, EG01377 may enhance the anti-tumor immune response.

TGFb_Treg_Pathway cluster_treg Regulatory T-cell (Treg) NRP1_Treg NRP1 SMAD3_AKT SMAD3/AKT Pathway NRP1_Treg->SMAD3_AKT TGFb_Production TGF-β Production SMAD3_AKT->TGFb_Production ImmuneSuppression Immune Suppression TGFb_Production->ImmuneSuppression Promotes EG01377 EG01377 EG01377->NRP1_Treg Inhibits TumorFactors Tumor-derived Factors TumorFactors->NRP1_Treg Activate

EG01377 modulates TGF-β signaling in Tregs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for VEGF-R2/KDR Phosphorylation

This protocol describes the procedure to assess the inhibitory effect of EG01377 on VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Recombinant human VEGF-A

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) for 30 minutes.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection system.

    • Strip the membrane and re-probe with anti-VEGFR2 and anti-β-actin antibodies for total protein and loading control, respectively.

HUVEC Migration Assay (Wound Healing Assay)

This protocol details the assessment of EG01377's effect on VEGF-A-induced HUVEC migration.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium with 10% FBS

  • Culture-Inserts (e.g., from Ibidi) or a p200 pipette tip

  • This compound

  • Recombinant human VEGF-A

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 24-well plate and allow them to form a confluent monolayer.

  • Creating the "Wound":

    • Gently scratch the monolayer with a sterile p200 pipette tip to create a uniform cell-free gap.

    • Alternatively, use culture-inserts to create a defined gap.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add fresh serum-free medium containing VEGF-A (e.g., 50 ng/mL) and different concentrations of EG01377 (e.g., 30 µM) or vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the "wound" at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial area.

A375P Malignant Melanoma Spheroid Invasion Assay

This protocol describes a 3D in vitro model to evaluate the inhibitory effect of EG01377 on tumor cell invasion.

Materials:

  • A375P malignant melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Agarose (B213101)

  • 96-well round-bottom ultra-low attachment plates

  • Matrigel or Collagen I

  • This compound

  • Recombinant human VEGF-A

  • Microscope with a camera

Procedure:

  • Spheroid Formation:

    • Coat the wells of a 96-well round-bottom plate with a thin layer of agarose to prevent cell attachment.

    • Seed A375P cells at a density of 2,000-5,000 cells per well in complete medium.

    • Centrifuge the plate at low speed to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow the formation of compact spheroids.

  • Embedding and Treatment:

    • Carefully transfer the spheroids to a new plate containing a layer of solidified Matrigel or Collagen I.

    • Overlay the spheroids with a mixture of Matrigel/Collagen I and medium containing VEGF-A (e.g., 50 ng/mL) and EG01377 (e.g., 30 µM) or vehicle control.

    • Allow the gel to solidify.

  • Invasion Analysis:

    • Incubate the plate for several days (e.g., up to 7 days).

    • Capture images of the spheroids at regular intervals.

    • Measure the area of invasion, which is the total area covered by the spheroid and the invading cells, using image analysis software.

    • Quantify the extent of invasion by subtracting the initial spheroid area from the final area.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of EG01377 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., PC-3 prostate cancer cells)

  • Matrigel

  • This compound

  • Vehicle solution for injection (e.g., saline, DMSO/Cremophor/saline mixture)

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the EG01377 solution in the appropriate vehicle.

    • Administer EG01377 or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal or intravenous injections). The dosage will need to be optimized based on tolerability and efficacy studies.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound demonstrates significant antitumor properties through its selective inhibition of NRP1. Its ability to interfere with key oncogenic processes, including angiogenesis, cell migration, and immune suppression, positions it as a promising therapeutic candidate for a range of cancers. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation into the full potential of EG01377 as a novel cancer therapy.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and research objectives. Always adhere to institutional and national guidelines for animal and laboratory research.

References

The Effect of EG01377 Dihydrochloride on Transforming Growth Factor-Beta (TGF-β) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix synthesis. Its dysregulation is a hallmark of numerous pathologies, most notably in promoting fibrosis and creating an immunosuppressive tumor microenvironment. Consequently, molecules that can modulate TGF-β production are of significant interest in drug development. This technical guide provides an in-depth analysis of EG01377 dihydrochloride, a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1). It details the mechanism by which EG01377 inhibits TGF-β production, presents key quantitative data, outlines experimental protocols for assessing its activity, and illustrates the relevant biological pathways and workflows.

Introduction to this compound

EG01377 is a bioavailable small molecule identified as a selective inhibitor of Neuropilin-1 (NRP1), a transmembrane co-receptor involved in diverse signaling pathways, including those of Vascular Endothelial Growth Factor (VEGF) and TGF-β.[1][2][3] NRP1 is implicated in angiogenesis, tumor progression, and immune response regulation.[4][5] Notably, NRP1 is expressed on several immune cell types, including regulatory T-cells (Tregs), where it is crucial for their function and survival.[2][6] EG01377's ability to antagonize NRP1 allows it to exert antiangiogenic, antimigratory, and antitumor effects.[1][5] A key aspect of its immunomodulatory activity is its capacity to reduce the production of TGF-β by Tregs, thereby mitigating immunosuppression within the tumor microenvironment.[4][6][7]

Mechanism of Action: NRP1 Antagonism and TGF-β Inhibition

EG01377 exerts its effect on TGF-β production primarily by blocking its receptor, NRP1. NRP1 acts as a co-receptor for TGF-β1, enhancing its signaling.[6] In the context of the tumor microenvironment, factors secreted by cancer cells, such as those in glioma-conditioned medium (GCM), can stimulate NRP1-expressing (Nrp1+) Tregs to increase their production of TGF-β.[4][6] This elevated TGF-β level contributes to an immunosuppressive shield that protects the tumor from host immune responses.

EG01377 directly binds to NRP1, preventing the binding of its ligands and subsequent downstream signaling.[7] Research has shown that pretreatment of Nrp1+ Tregs with EG01377 effectively blocks the GCM-induced increase in TGF-β production.[5][6] This inhibition is believed to interfere with the canonical TGF-β signaling pathway involving SMAD3/AKT.[1][2][5]

cluster_0 Regulatory T-cell (Treg) cluster_1 Inhibitory Action GCM Glioma-Conditioned Medium (GCM) NRP1 Neuropilin-1 (NRP1) Receptor GCM->NRP1 stimulates TGF_pathway SMAD3/AKT Signaling NRP1->TGF_pathway activates TGF_prod TGF-β Production TGF_pathway->TGF_prod leads to Immunosuppression Immunosuppressive Tumor Microenvironment TGF_prod->Immunosuppression promotes EG01377 EG01377 EG01377->NRP1 blocks cluster_workflow Experimental Workflow step1 Step 1: Isolate & Purify Tregs (Nrp1+, FoxP3+, CD25+) from mouse spleens step2 Step 2: Pre-treatment Plate cells and add 500 nM EG01377 or vehicle control step1->step2 step3 Step 3: Incubation (2 hours) Standard cell culture conditions step2->step3 step4 Step 4: Stimulation Add Glioma-Conditioned Medium (GCM) step3->step4 step5 Step 5: Incubation (12 hours) Allow for TGF-β production step4->step5 step6 Step 6: Supernatant Collection Harvest cell-free supernatant step5->step6 step7 Step 7: TGF-β Quantification Measure TGF-β concentration using ELISA step6->step7 step8 Step 8: Data Analysis Compare treated vs. untreated groups step7->step8

References

chemical structure of EG01377 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to EG01377 Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of the chemical and biological properties of EG01377 dihydrochloride, a potent and selective inhibitor of neuropilin-1 (NRP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1.

Chemical Structure and Properties

This compound is a small molecule antagonist of NRP1. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride[1]
CAS Number 2749438-61-5[1][2][3][4]
Molecular Formula C26H32Cl2N6O6S2[1][2][3][4]
SMILES C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N--INVALID-LINK--C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl[1]
InChI InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1[1]
InChIKey ZYFLTIBQQSYBQT-FJSYBICCSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 659.60 g/mol [1][2][3][4]
Appearance White to off-white solid[2]
Purity ≥98%[4]
Hydrogen Bond Donor Count 8[1]
Hydrogen Bond Acceptor Count 10[1]
Rotatable Bond Count 12[1]

Biological Activity

EG01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]

Table 3: In Vitro Biological Activity of EG01377

ParameterValueTarget/System
Binding Affinity (Kd) 1.32 μMNRP1-b1[2][4][5]
IC50 (NRP1 Inhibition) 609 nMNRP1-a1 and NRP1-b1[2][4][5]
IC50 (VEGF-R2/KDR Phosphorylation) 30 μMVEGF-A stimulated HUVECs[2][3]

Table 4: In Vivo Pharmacokinetic Profile of EG01377

ParameterValueAnimal Model
Half-life (T1/2) 4.29 hours6-8 week-old BALB/c female mice (2 mg/kg, i.v.)[2][3]

Signaling Pathways

EG01377 exerts its biological effects by modulating key signaling pathways. As a direct inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A), which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-β in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.

VEGF_Signaling_Pathway cluster_0 EG01377 Mechanism of Action cluster_1 VEGF Signaling Cascade EG01377 EG01377 NRP1 NRP1 EG01377->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Binding VEGF-A VEGF-A VEGF-A->NRP1 VEGF-A->VEGFR2 Activates Downstream Signaling PI3K/AKT PLCγ/ERK VEGFR2->Downstream Signaling Angiogenesis Cell Proliferation Migration Survival Downstream Signaling->Angiogenesis

EG01377 Inhibition of the VEGF/NRP1 Signaling Pathway.

EGFR_mTOR_Pathway EG01377 EG01377 EGFR EGFR EG01377->EGFR Attenuates Phosphorylation AKT AKT EGFR->AKT Activates GSK3b GSK3b AKT->GSK3b Inhibits mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

EG01377 Attenuation of the EGFR/AKT/mTOR Pathway.

Treg_TGFb_Pathway cluster_0 Regulatory T-cell (Treg) NRP1_Treg NRP1 TGFb_Production TGF-β Production NRP1_Treg->TGFb_Production Tumor_Factors Tumor-derived Factors Tumor_Factors->NRP1_Treg Stimulates EG01377 EG01377 EG01377->NRP1_Treg Blocks

EG01377 Blocks TGF-β Production in Regulatory T-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, based on published literature.

Western Blot Analysis of VEGF-R2/KDR Phosphorylation

This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence in standard growth medium.

    • Serum-starve the cells for 16 hours with a medium containing 0.5% serum.

    • Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 μM) or vehicle control (0.1% DMSO).[8]

    • Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group should be included.

  • Lysate Preparation and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total VEGF-R2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

In Vivo Pharmacokinetic Study

This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in mice.

  • Animal Model and Dosing:

    • Use 6-8 week-old female BALB/c mice.[3]

    • Administer EG01377 at a dose of 2 mg/kg via intravenous (i.v.) injection.[3]

  • Blood Sampling:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation.

  • Sample Analysis:

    • Extract EG01377 from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of EG01377 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.

NRP1 Binding Assay

This protocol describes a solid-phase binding assay to determine the binding affinity of EG01377 to NRP1.

  • Plate Preparation:

    • Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein (e.g., 200 ng per well) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to minimize non-specific binding.

  • Binding Reaction:

    • Prepare serial dilutions of EG01377 in binding buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room temperature.

    • Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for binding.

  • Detection and Analysis:

    • Wash the plate to remove unbound components.

    • Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Kd value.

References

EG01377 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2749438-61-5[1][2][3]

Introduction: EG01377 dihydrochloride (B599025) is a potent, selective, and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1][4] As a key co-receptor in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, NRP1 is a critical target in oncology and other angiogenesis-dependent diseases. EG01377 has demonstrated significant antiangiogenic, antimigratory, and antitumor properties in preclinical studies.[1][4] This technical guide provides a comprehensive overview of EG01377 dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Compound Properties

PropertyValue
CAS Number 2749438-61-5
Molecular Formula C26H32Cl2N6O6S2
Molecular Weight 659.60 g/mol
Target Neuropilin-1 (NRP1)
Binding Affinity (Kd) 1.32 µM for NRP1-b1
IC50 609 nM for both NRP1-a1 and NRP1-b1
In Vivo Half-life 4.29 hours in mice (at 2 mg/kg, intravenous administration)[4]

Mechanism of Action and Signaling Pathway

EG01377 exerts its biological effects by selectively inhibiting Neuropilin-1 (NRP1), a transmembrane co-receptor crucial for both vascular and neuronal development.[1] It shows remarkable selectivity for NRP1 over the closely related NRP2.[1] The primary mechanism of action involves the disruption of the VEGF-A/VEGFR2 signaling axis, a cornerstone of tumor angiogenesis.

In this pathway, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on the surface of endothelial cells. The formation of this ternary complex enhances VEGFR2 signaling, leading to downstream activation of pro-angiogenic processes such as endothelial cell proliferation, migration, and tube formation. EG01377 competitively inhibits the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1] A key downstream effect of this inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][4]

Furthermore, EG01377 has been shown to modulate the tumor microenvironment by impacting immune cells. Specifically, it can block the production of Transforming Growth Factor-beta (TGFβ) in NRP1-positive regulatory T-cells (Tregs), suggesting a role in reversing immune suppression within tumors.[1]

VEGF/VEGFR2 Signaling Pathway and Inhibition by EG01377

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 VEGFR2 VEGFR2 VEGF-A->VEGFR2 NRP1->VEGFR2 enhances P-VEGFR2 VEGFR2-P VEGFR2->P-VEGFR2 Autophosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Migration, Angiogenesis) P-VEGFR2->Downstream_Signaling EG01377 EG01377 EG01377->NRP1 inhibits

Caption: EG01377 inhibits the VEGF/VEGFR2 pathway by blocking VEGF-A binding to NRP1.

Key Experimental Data

ExperimentCell TypeConditionsResult
VEGF-R2/KDR Phosphorylation Assay HUVECs3-30 µM EG01377, 30 min pre-incubation50% inhibition of VEGF-A stimulated phosphorylation at 30 µM[1]
HUVEC Migration Assay (Transwell) HUVECs30 µM EG01377Significant reduction in VEGF-A induced cell migration[4]
Wound Closure Assay HUVECs30 µM EG01377, 5 daysDelayed VEGF-induced wound closure[4]
Endothelial Tube Formation HUVECs30 µM EG01377Reduction in network area, length, and branching points[4]
Aortic Ring Assay Mouse30 µM EG01377, 7 daysReduction in VEGF-induced angiogenesis[4]
Melanoma Spheroid Outgrowth A375P30 µM EG01377, 7 days, with VEGF-AReduction in spheroid outgrowth[4]
TGFβ Production in Tregs Mouse500 nM EG01377, 2 hoursBlocks TGFβ production in the presence of tumor-derived factors[4]

Experimental Protocols

VEGF-R2/KDR Tyrosine Phosphorylation Assay

This assay measures the ability of EG01377 to inhibit the VEGF-A-induced autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs to confluence in a 6-well plate.

  • Serum Starvation: Serum-starve the cells with medium containing 0.5% serum for 16 hours.

  • Inhibitor Pre-incubation: Pre-incubate the cells for 30 minutes with medium containing EG01377 (e.g., 3, 10, and 30 µM) or 0.1% DMSO as a vehicle control.

  • VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes. A non-stimulated control should also be included.

  • Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. Use an appropriate loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.

HUVEC Transwell Migration Assay

This assay assesses the effect of EG01377 on the chemotactic migration of HUVECs towards a VEGF-A gradient.

Methodology:

  • Chamber Setup: Use a 24-well plate with cell culture inserts (e.g., 8 µm pore size).

  • Chemoattractant: Add serum-free medium containing 25 ng/mL VEGF-A to the lower chamber. Include controls with medium alone, EG01377 alone, and a combination of VEGF-A and EG01377.

  • Cell Seeding: Plate 2 x 10^5 HUVECs in serum-free medium into the upper chamber of the inserts.

  • Incubation: Incubate for 4-6 hours at 37°C in a humidified incubator.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Analysis: Count the number of migrated cells in several fields of view under a microscope.

Ex Vivo Mouse Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new vessels from an existing blood vessel.

Methodology:

  • Aorta Excision: Excise the thoracic aorta from a mouse and transfer it to a sterile, cold PBS solution.

  • Ring Preparation: Clean the aorta of surrounding fatty tissue and slice it into 1 mm thick rings.

  • Embedding: Embed each aortic ring in a collagen matrix or Matrigel in a 48-well plate and allow it to polymerize.

  • Treatment: Add endothelial cell growth medium supplemented with VEGF-A and the desired concentration of EG01377 (e.g., 30 µM) or vehicle control.

  • Incubation: Culture the rings for 7-10 days, replacing the medium every 2-3 days.

  • Analysis: Quantify the extent of microvessel sprouting from the aortic rings using light microscopy. The number and length of sprouts can be measured.

In Vivo Tumor Xenograft Study (Representative Protocol)

While specific in vivo efficacy studies for EG01377 are not extensively published, a standard xenograft model can be employed to evaluate its antitumor activity.

Methodology:

  • Cell Preparation: Culture a suitable cancer cell line (e.g., A375P melanoma) and harvest cells during the logarithmic growth phase.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate tumor volume.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, EG01377). Administer EG01377 via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by histology or immunohistochemistry.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Cancer Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Treatment Administration (EG01377 or Vehicle) D->E F Monitor Tumor Growth & Body Weight E->F G Tumor Excision & Analysis F->G

Caption: A representative workflow for evaluating the in vivo efficacy of EG01377.

Conclusion

This compound is a promising Neuropilin-1 inhibitor with a well-defined mechanism of action and demonstrated in vitro and ex vivo antiangiogenic and antitumor effects.[1] Its favorable pharmacokinetic profile suggests its potential for in vivo applications.[4] This guide provides the foundational technical information and experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of EG01377. Future in vivo efficacy studies are warranted to fully establish its profile as a potential cancer therapeutic.

References

In Vitro Characterization of EG01377 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface receptor implicated in angiogenesis, tumor progression, and immune regulation. This document provides a comprehensive in vitro characterization of EG01377, summarizing its binding affinity, inhibitory activity, and functional effects on various cellular processes. Detailed methodologies for key experiments are outlined, and relevant signaling pathways are visualized to offer a complete technical guide for researchers in oncology and drug discovery.

Introduction

Neuropilin-1 (NRP1) is a non-tyrosine kinase co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β). Its overexpression is associated with tumor growth, angiogenesis, and immune evasion, making it an attractive target for cancer therapy. EG01377 dihydrochloride has emerged as a valuable tool for investigating the biological functions of NRP1 and as a potential therapeutic agent. This paper details the in vitro pharmacological profile of EG01377.

Quantitative Analysis of In Vitro Activity

The inhibitory activity and binding affinity of EG01377 have been quantified across various assays, demonstrating its potency and selectivity for NRP1.

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 1.32 μMNRP1-b1[1][2][3][4]
IC50 609 nMNRP1-a1[1][2][3][4]
IC50 609 nMNRP1-b1[1][2][3][4]
IC50 30 μMVEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in HUVECs[2][5]
Selectivity No effect on NRP2Not Applicable[3][4]

Signaling Pathways and Mechanism of Action

EG01377 exerts its biological effects by directly inhibiting NRP1, which in turn modulates downstream signaling pathways critical for angiogenesis and immune response.

Inhibition of VEGF Signaling

EG01377 inhibits the binding of VEGF-A to NRP1, a co-receptor for VEGF receptor 2 (VEGFR2). This disruption attenuates VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical step in the activation of downstream angiogenic signaling.[1][2]

VEGF_Signaling_Inhibition VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 co-receptor P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation EG01377 EG01377 EG01377->NRP1 Inhibits Angiogenesis Angiogenesis P_VEGFR2->Angiogenesis

EG01377 inhibits VEGF-A-induced VEGFR2 phosphorylation by targeting NRP1.
Modulation of TGF-β Signaling in Regulatory T-Cells

EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs).[1][2] This suggests an immunomodulatory role for the compound, potentially reversing Treg-mediated immunosuppression within the tumor microenvironment.

TGFb_Signaling_Modulation TumorFactors Tumor Cell-Derived Factors NRP1_Treg NRP1+ Treg TumorFactors->NRP1_Treg TGFb TGF-β Production NRP1_Treg->TGFb EG01377 EG01377 EG01377->NRP1_Treg Inhibits ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression

EG01377 reduces TGF-β production in regulatory T-cells.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the functional effects of EG01377.

General Experimental Workflow

A general workflow for the in vitro characterization of EG01377 involves a series of assays to determine its effects on cell viability, migration, and angiogenesis.

Experimental_Workflow Start Start: this compound Cell_Culture Cell Culture (e.g., HUVECs, A375P) Start->Cell_Culture Treatment Treatment with EG01377 (Varying Concentrations) Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Migration Cell Migration Assay Treatment->Migration Angiogenesis Tube Formation Assay Treatment->Angiogenesis Spheroid Spheroid Outgrowth Assay Treatment->Spheroid WB Western Blot (VEGFR2 Phosphorylation) Treatment->WB TGFb_Assay TGF-β Production Assay (Tregs) Treatment->TGFb_Assay Data_Analysis Data Analysis Viability->Data_Analysis Migration->Data_Analysis Angiogenesis->Data_Analysis Spheroid->Data_Analysis WB->Data_Analysis TGFb_Assay->Data_Analysis

General workflow for the in vitro characterization of EG01377.
Cell Migration and Wound Healing Assays

These assays assess the impact of EG01377 on the migratory capacity of endothelial cells, a key process in angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

  • Methodology:

    • HUVECs are cultured to form a confluent monolayer.

    • A "wound" is created by scratching the monolayer with a sterile pipette tip.

    • Cells are treated with EG01377 (e.g., 30 μM) in the presence of a chemoattractant such as VEGFA.[1][2]

    • The closure of the wound is monitored and imaged at regular intervals (e.g., over 5 days).[1][2]

    • The rate of cell migration is quantified by measuring the change in the wound area over time.

  • Key Finding: EG01377 (30 μM) significantly reduces HUVEC cell migration in response to VEGFA and delays VEGF-induced wound closure.[1][2]

Tube Formation Assay

This assay models the formation of capillary-like structures, a hallmark of angiogenesis.

  • Cell Line: HUVECs.

  • Methodology:

    • A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.

    • HUVECs are seeded onto the gel in the presence of EG01377 (e.g., 30 μM) and pro-angiogenic factors like VEGFA.[1][2]

    • The formation of tube-like networks is observed and imaged after a defined incubation period (e.g., several hours to days).

    • The extent of tube formation is quantified by measuring parameters such as network area, length, and branching points.

  • Key Finding: EG01377 (30 μM) reduces the network area, length, and number of branching points in tube formation assays.[1][2]

Spheroid Outgrowth Assay

This 3D culture model mimics the initial stages of tumor invasion and angiogenesis.

  • Cell Lines: A375P (malignant melanoma) spheroids co-cultured with endothelial cells.[1][2]

  • Methodology:

    • A375P cells are cultured to form spheroids.

    • Spheroids are embedded in a collagen gel.

    • The spheroids are treated with EG01377 (e.g., 30 μM) in the presence of VEGFA.[1][2]

    • The outgrowth of cells from the spheroid is monitored and quantified over several days (e.g., 7 days).[1][2]

  • Key Finding: EG01377, in combination with VEGFA, reduces the outgrowth of A375P spheroids.[1][2]

Western Blot Analysis of VEGFR2 Phosphorylation

This biochemical assay directly measures the activation of a key downstream target of VEGF signaling.

  • Cell Line: HUVECs.[5]

  • Methodology:

    • HUVECs are treated with varying concentrations of EG01377 (e.g., 3-30 μM) for a short period (e.g., 30 minutes).[1][2]

    • The cells are then stimulated with VEGF-A.

    • Cell lysates are prepared and subjected to SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies specific for phosphorylated VEGFR2 and total VEGFR2.

    • The levels of phosphorylated VEGFR2 are normalized to total VEGFR2 to determine the extent of inhibition.

  • Key Finding: EG01377 inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 with an IC50 of 30 μM.[2][5]

TGF-β Production Assay in Regulatory T-Cells

This assay evaluates the immunomodulatory effects of EG01377.

  • Cells: Purified Nrp1+ regulatory T-cells (Tregs).[1][2]

  • Methodology:

    • Tregs are isolated from appropriate biological samples.

    • The cells are treated with EG01377 (e.g., 500 nM) in the presence of tumor cell-derived factors for a specified time (e.g., 2 hours).[1][2]

    • The concentration of TGF-β in the cell culture supernatant is measured using an appropriate immunoassay (e.g., ELISA).

  • Key Finding: EG01377 blocks the production of TGF-β by Nrp1+ Tregs.[1][2]

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibition of NRP1. Through this mechanism, EG01377 effectively disrupts key cellular processes involved in cancer progression, including angiogenesis, cell migration, and immune suppression. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of EG01377 as a promising anti-cancer agent.

References

In-Depth Technical Guide: Pharmacokinetic Profile of EG01377 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of EG01377, a selective inhibitor of neuropilin-1 (NRP1), in mice. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound.

Pharmacokinetic Data

The pharmacokinetic properties of EG01377 in mice have been characterized following intravenous administration. A summary of the available quantitative data is presented below.

ParameterValueMouse StrainSexAgeDoseRoute of Administration
Half-life (t½)4.29 hoursBALB/cFemale6-8 weeks2 mg/kgIntravenous (i.v.)

This half-life is considered favorable for supporting a once-daily dosing regimen in mice.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of EG01377 in mice.

Animal Model
  • Species: Mouse

  • Strain: BALB/c[1]

  • Sex: Female[1]

  • Age: 6-8 weeks old[1]

Dosing and Administration
  • Compound: EG01377

  • Dose: 2 mg/kg[1][2]

  • Formulation: Specific formulation details for intravenous administration were not publicly available. Typically, compounds for i.v. dosing in mice are formulated in a biocompatible vehicle such as a saline solution, PBS, or a solution containing solubilizing agents like DMSO and/or surfactants.

  • Route of Administration: Intravenous (i.v.) bolus injection, likely via the tail vein.[1][2]

Sample Collection and Analysis

While specific details of the sample collection time points and the bioanalytical method for EG01377 were not explicitly stated in the reviewed literature, a general protocol for such a study would involve the following steps:

  • Blood Sampling: Serial blood samples would be collected from a cohort of mice at predetermined time points post-dose. Common collection sites in mice include the saphenous vein, submandibular vein, or via cardiac puncture for a terminal sample.

  • Plasma Preparation: Whole blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.

  • Bioanalysis: The concentration of EG01377 in plasma samples would be determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental analysis with software such as WinNonlin® to calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), clearance, and volume of distribution.

Signaling Pathways and Mechanism of Action

EG01377 exerts its biological effects by targeting Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) pathways.

Experimental Workflow for Murine Pharmacokinetic Study of EG01377

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling_and_processing Sampling & Processing cluster_analysis Analysis A Acclimatization of 6-8 week old female BALB/c mice C Intravenous administration of 2 mg/kg EG01377 (tail vein injection) A->C B EG01377 formulated for intravenous administration B->C D Serial blood sampling at defined time points C->D E Plasma separation via centrifugation D->E F Storage of plasma samples at -80°C E->F G Quantification of EG01377 in plasma using LC-MS/MS F->G H Pharmacokinetic analysis (Non-compartmental) G->H I Determination of PK parameters (t½, Cmax, AUC, etc.) H->I mechanism_of_action cluster_vegf_pathway VEGF Signaling Pathway cluster_tgf_pathway TGF-β Signaling in Tregs VEGFA VEGF-A NRP1_VEGF NRP1 VEGFA->NRP1_VEGF Binds VEGFR2 VEGF-R2 NRP1_VEGF->VEGFR2 Co-receptor for pVEGFR2 Phosphorylation of VEGF-R2 VEGFR2->pVEGFR2 Leads to Angiogenesis Angiogenesis & Cell Migration pVEGFR2->Angiogenesis Treg Regulatory T-cell (Treg) NRP1_Treg NRP1 on Treg TGFb TGF-β Production NRP1_Treg->TGFb Promotes ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression EG01377 EG01377 EG01377->NRP1_VEGF Inhibits EG01377->NRP1_Treg Inhibits

References

EG01377 Dihydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface co-receptor implicated in a variety of signaling pathways crucial to cancer progression.[1] This technical guide provides a comprehensive overview of EG01377, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize EG01377 as a tool to investigate NRP1 signaling and to explore its therapeutic potential.

Introduction to EG01377 Dihydrochloride

EG01377 is a bioavailable antagonist of NRP1 with a binding affinity (Kd) of 1.32 μM.[2] It has demonstrated antiangiogenic, antimigratory, and antitumor effects in various preclinical models.[1][2][3] EG01377 exerts its effects by competitively binding to the b1 domain of NRP1, thereby inhibiting the interaction of NRP1 with its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[4] This inhibition disrupts downstream signaling pathways that are critical for tumor angiogenesis, cell migration, and immune evasion.

Mechanism of Action

EG01377's primary mechanism of action is the selective inhibition of NRP1. NRP1 functions as a co-receptor for several growth factors and signaling molecules, including VEGF-A and Transforming Growth Factor-beta (TGF-β).

Inhibition of VEGF/VEGFR2 Signaling

NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing the binding of VEGF-A and potentiating its downstream signaling.[5] This signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By binding to NRP1, EG01377 prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating VEGF-A-induced signaling. This leads to a reduction in VEGFR2 phosphorylation, a key activation step in the pathway, and subsequent inhibition of endothelial cell proliferation, migration, and tube formation.[3]

Modulation of TGF-β Signaling in Regulatory T-cells

NRP1 is also expressed on regulatory T-cells (Tregs), a subset of T-cells that suppress the anti-tumor immune response.[1] In the tumor microenvironment, NRP1 on Tregs can bind to TGF-β, promoting Treg stability and function. EG01377 has been shown to block the production of TGF-β by NRP1+ Tregs, suggesting a potential role in reversing Treg-mediated immunosuppression and enhancing anti-tumor immunity.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Assay Reference
Binding Affinity (Kd) vs. NRP11.32 μMSurface Plasmon Resonance[2]
IC50 vs. NRP1-a1609 nMCompetitive Binding Assay[2]
IC50 vs. NRP1-b1609 nMCompetitive Binding Assay[2]

Table 1: Binding Affinity and Potency of EG01377

Cell Line Assay EG01377 Concentration Effect Reference
HUVECVEGFR2 Phosphorylation30 μM50% inhibition of VEGF-A stimulated phosphorylation[3]
HUVECCell Migration (Transwell)30 μMSignificant reduction in VEGF-A induced migration[1]
HUVECAngiogenesis (Tube Formation)30 μMReduction in network area, length, and branch points[2]
A375P MelanomaSpheroid Outgrowth30 μMReduction of VEGF-A induced spheroid outgrowth[2]
PC-3 & DU-145 Prostate CancerCell Proliferation (Clone Formation)20, 40, 80 µMConcentration-dependent attenuation of clone formation[2]
PC-3 & DU-145 Prostate CancerWestern Blot20, 40, 80 µMAttenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation[2][7]

Table 2: In Vitro Efficacy of EG01377

Animal Model Tumor Type Treatment Effect Reference
Nude MiceMDA-MB-231 Breast Cancer Xenograft5 mg/kg (similar compound)Significant tumor growth inhibition[8]
BALB/c-nu MicePC-3 Prostate Cancer XenograftNot specified for EG01377, but NRP1 knockdown showed reduced tumor growthNRP1 depletion significantly inhibited tumor growth and metastasis[7]

Table 3: In Vivo Efficacy of NRP1 Inhibition

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by EG01377 and a general workflow for its in vitro evaluation.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 EG01377 EG01377 EG01377->NRP1 inhibits NRP1->VEGFR2 enhances binding pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 autophosphorylation PI3K PI3K pVEGFR2->PI3K Akt Akt PI3K->Akt activates pAkt pAkt Akt->pAkt Angiogenesis Angiogenesis, Cell Migration, Survival pAkt->Angiogenesis

Caption: EG01377 inhibits the VEGF/NRP1 signaling pathway.

TGF_Beta_Signaling_Pathway cluster_treg Regulatory T-cell (Treg) cluster_extracellular Tumor Microenvironment NRP1_Treg NRP1 TGFb_production TGF-β Production NRP1_Treg->TGFb_production promotes Immunosuppression Immunosuppression TGFb_production->Immunosuppression EG01377 EG01377 EG01377->NRP1_Treg inhibits

Caption: EG01377 modulates TGF-β production in Tregs.

Experimental_Workflow start Start: Cancer Cell Line Selection (e.g., HUVEC, PC-3, A375P) culture Cell Culture and Treatment with EG01377 start->culture in_vitro_assays In Vitro Assays culture->in_vitro_assays western_blot Western Blot (pVEGFR2, pAkt, etc.) in_vitro_assays->western_blot migration_assay Cell Migration Assay (Transwell or Wound Healing) in_vitro_assays->migration_assay proliferation_assay Proliferation Assay (Clonogenic or Spheroid) in_vitro_assays->proliferation_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis migration_assay->data_analysis proliferation_assay->data_analysis

Caption: General workflow for in vitro evaluation of EG01377.

Detailed Experimental Protocols

VEGFR2 Phosphorylation Assay (Western Blot)

This protocol is adapted from methodologies described for the analysis of VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[3]

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) until 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours in Endothelial Cell Basal Medium (EBM-2) containing 0.1% BSA.

  • Treatment: Pre-incubate the cells with this compound (e.g., 30 μM) or vehicle control (e.g., DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.

HUVEC Migration Assay (Transwell Assay)

This protocol is a generalized procedure based on standard transwell migration assays used to evaluate the effect of compounds like EG01377 on endothelial cell migration.[1]

  • Cell Culture: Culture HUVECs in EGM-2 to 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours in EBM-2 with 0.1% BSA.

  • Cell Preparation: Harvest the cells using trypsin and resuspend them in EBM-2 with 0.1% BSA at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add EBM-2 containing VEGF-A (e.g., 50 ng/mL) as a chemoattractant to the lower chamber of a 24-well transwell plate with 8.0 µm pore size inserts.

    • Add the HUVEC suspension to the upper chamber of the inserts.

    • Add this compound (e.g., 30 μM) or vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Fixation and Staining:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Elute the crystal violet stain with 10% acetic acid.

    • Measure the absorbance of the eluted stain at 590 nm using a microplate reader.

    • Alternatively, count the number of migrated cells in several random fields of view under a microscope.

TGF-β Production Assay in Regulatory T-cells (ELISA)

This protocol is based on the methodology described by Powell et al. (2018) for measuring TGF-β production by Tregs.[6]

  • Treg Isolation: Isolate CD4+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS). Further purify NRP1+ Tregs (CD4+CD304+) by fluorescence-activated cell sorting (FACS).

  • Cell Culture and Treatment:

    • Culture the purified NRP1+ Tregs in complete RPMI-1640 medium.

    • Pre-incubate the Tregs with EG01377 (e.g., 500 nM) or vehicle control for 2 hours.

  • Stimulation: Stimulate the Tregs with glioma-conditioned medium (GCM) for 12 hours to induce TGF-β production.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Quantify the concentration of active TGF-β in the supernatant using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody against TGF-β.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate solution and measure the resulting colorimetric change using a microplate reader.

  • Data Analysis: Calculate the concentration of TGF-β in the samples based on the standard curve.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of NRP1 in cancer biology. Its ability to selectively inhibit NRP1 provides a means to dissect the contributions of this receptor to tumor angiogenesis, cell migration, and immune regulation. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting NRP1 in cancer. Further in vivo studies are warranted to fully characterize the efficacy and safety profile of EG01377 and to explore its potential in combination with other anti-cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Administration of EG01377 Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and protocols for the administration of EG01377 dihydrochloride (B599025) in mouse models. EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in angiogenesis, cell migration, and tumor progression.[1][2] By targeting NRP1, EG01377 dihydrochloride demonstrates antiangiogenic, antimigratory, and antitumor effects in preclinical studies.[1][2][3]

Data Presentation

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Activity of EG01377

ParameterValueTarget/System
IC₅₀609 nMNRP1-a1
IC₅₀609 nMNRP1-b1
Kd1.32 µMNeuropilin-1 (NRP1)

Data sourced from MedChemExpress.[1][2]

Table 2: Pharmacokinetic Parameters of EG01377 in Mice

ParameterValueAnimal ModelDosageAdministration Route
Half-life (t½)4.29 hours6-8 week-old female BALB/c mice2 mg/kgIntravenous (i.v.)

This data is from a pharmacokinetic study and does not represent a therapeutic dose for efficacy studies.[1][2]

Experimental Protocols

1. Vehicle Preparation for In Vivo Administration

The selection of an appropriate vehicle is critical for the solubility and stability of this compound. Below are three protocols for preparing dosing solutions.

Protocol 1.1: Aqueous Formulation with Co-solvents

This formulation is suitable for intravenous, intraperitoneal, and oral administration.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare a stock solution in DMSO.

    • For the final formulation, add the components in the following order, ensuring the solution is clear after each addition:

      • 10% DMSO (from stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex thoroughly to ensure a clear and homogenous solution.

Protocol 1.2: Formulation with SBE-β-CD

This formulation is an alternative for intravenous or intraperitoneal administration.

  • Materials:

    • This compound

    • DMSO

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline (e.g., 20% w/v)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • For the final formulation, add 10% of the DMSO stock solution to 90% of the SBE-β-CD in saline solution.

    • Mix until a clear solution is obtained.

Protocol 1.3: Corn Oil Formulation

This formulation is suitable for oral or subcutaneous administration.

  • Materials:

    • This compound

    • DMSO

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.

    • Mix thoroughly.

2. Pharmacokinetic Study in Mice

This protocol is based on the published pharmacokinetic study of EG01377.[1][2]

  • Animal Model: 6-8 week-old female BALB/c mice.

  • Dosing:

    • Prepare a 2 mg/mL solution of this compound in an appropriate vehicle for intravenous injection (e.g., Protocol 1.1).

    • Administer a single dose of 2 mg/kg via the tail vein.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

    • Use an appropriate method for serial blood collection, such as submandibular or saphenous vein bleeding.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of EG01377 in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Note: A specific LC-MS/MS protocol for EG01377 is not publicly available. Researchers will need to develop and validate their own analytical method.

3. General Protocol for a Subcutaneous Xenograft Tumor Model

This is a general protocol that can be adapted for efficacy studies of this compound. Crucially, there is no publicly available data on the therapeutic dose of this compound in mouse tumor models. Researchers must conduct their own dose-range-finding and toxicity studies to determine a safe and effective dose.

  • Cell Culture:

    • Culture the desired human cancer cell line (e.g., A375P malignant melanoma) in appropriate media.[1]

    • Harvest cells during the exponential growth phase.

  • Tumor Implantation:

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Prepare the this compound formulation and the vehicle control.

    • Administer the treatment according to the determined dose and schedule (e.g., daily, every other day) via the chosen route (e.g., i.p., i.v., oral, or s.c.).

  • Endpoint Analysis:

    • Continue monitoring tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Signaling_Pathway cluster_VEGF_Signaling VEGF Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGF-R2 VEGFA->VEGFR2 NRP1->VEGFR2 enhances binding P_VEGFR2 p-VEGF-R2 VEGFR2->P_VEGFR2 Phosphorylation EG01377 EG01377 dihydrochloride EG01377->NRP1 Downstream Downstream Signaling (Angiogenesis, Migration) P_VEGFR2->Downstream

Caption: this compound inhibits VEGF-A signaling by targeting NRP1.

Experimental_Workflow_PK cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Mouse BALB/c Mouse Dose 2 mg/kg EG01377 i.v. injection Blood_Collection Serial Blood Collection (0-24h) Dose->Blood_Collection Time Points Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS Plasma Samples PK_Parameters Pharmacokinetic Parameters (t½) LCMS->PK_Parameters Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with EG01377 or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis monitoring->endpoint

References

Preparing EG01377 Dihydrochloride for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation and in vivo administration of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1).[1][2][3] EG01377 dihydrochloride has demonstrated antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for oncological research.[2][3][4][5][6] This guide outlines detailed protocols for solubilization, formulation, and administration of this compound for preclinical in vivo studies, ensuring optimal delivery and reproducible results.

Introduction

This compound is a small molecule inhibitor that selectively targets neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF).[1][2][3][4] By inhibiting NRP1, EG01377 disrupts VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR, a critical step in angiogenesis.[1][2][3][5] Its antiangiogenic and antimigratory properties, coupled with its antitumor activity, position EG01377 as a valuable tool for cancer research.[2][3][4][5][6] Proper preparation and formulation are critical for achieving accurate and reliable results in in vivo models.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₆H₃₂Cl₂N₆O₆S₂[1]
Molecular Weight 659.60 g/mol [1]
Target Neuropilin-1 (NRP1)[1][2][3]
IC₅₀ 609 nM (for NRP1-a1 and NRP1-b1)[1][2][3]
Kd 1.32 μM[1][2][3]
In Vitro Solubility ≥ 200 mg/mL in DMSO (requires sonication)[1]
In Vivo Solubility ≥ 5 mg/mL in various formulations[1][2]
Pharmacokinetics (Mice) Half-life (T₁/₂) of 4.29 hours at 2 mg/kg (i.v.)[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • (20% w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

  • Corn oil

  • Sterile, pyrogen-free vials and syringes

  • Ultrasonic bath

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol 1: Formulation with PEG300 and Tween-80

This is a common formulation for delivering hydrophobic compounds in vivo.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the components in the following order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., for a 5 mg/mL final concentration, add 1 part of 50 mg/mL stock to 9 parts of vehicle).

  • Homogenization: Vortex the final solution thoroughly to ensure a clear and homogenous mixture.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter before administration.

Protocol 2: Formulation with SBE-β-CD

This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Preparation: Prepare the vehicle by mixing:

    • 10% DMSO

    • 90% (20% SBE-β-CD in saline)

  • Final Formulation: Add the this compound stock solution to the vehicle to reach the desired final concentration.

  • Homogenization: Vortex the solution until it is clear and fully dissolved.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Protocol 3: Formulation with Corn Oil

This formulation is suitable for oral or subcutaneous administration of lipophilic compounds.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing:

    • 10% DMSO

    • 90% Corn oil

  • Final Formulation: Add the stock solution to the corn oil vehicle.

  • Homogenization: Vortex thoroughly to create a uniform suspension or solution.

  • Administration: This formulation is typically administered without sterile filtration due to its viscosity. Use appropriate aseptic techniques during preparation.

Note on Vehicle Selection: The choice of vehicle depends on the route of administration and the specific experimental design.[7] It is crucial to include a vehicle-only control group in in vivo studies to account for any effects of the vehicle itself.[7] Factors such as potential toxicity of the vehicle should also be considered.[8][9]

Visualizations

Signaling Pathway of EG01377

EG01377_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling VEGF_A VEGF-A NRP1 NRP1 VEGF_A->NRP1 Binds VEGFR2 VEGF-R2/KDR NRP1->VEGFR2 Co-receptor Phosphorylation VEGF-R2/KDR Tyrosine Phosphorylation VEGFR2->Phosphorylation Activates EG01377 EG01377 EG01377->NRP1 Inhibits Angiogenesis Angiogenesis Phosphorylation->Angiogenesis Migration Cell Migration Phosphorylation->Migration

Caption: EG01377 inhibits the binding of VEGF-A to NRP1, blocking downstream signaling.

Experimental Workflow for In Vivo Studies

EG01377_InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Analysis start This compound (Powder) dissolve Dissolve in DMSO (Stock Solution) start->dissolve formulate Select & Prepare In Vivo Formulation dissolve->formulate mix Mix Stock with Vehicle formulate->mix sterilize Sterile Filtration (0.22 µm) mix->sterilize administer Administer to Animal Model sterilize->administer observe Monitor for Efficacy & Toxicity administer->observe analyze Data Collection & Analysis observe->analyze

References

Application Notes and Protocols: In Vitro Angiogenesis Assay with EG01377 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for VEGF-A that enhances its signaling through VEGFR2.[3][4][5][6][7][8] By inhibiting NRP1, EG01377 demonstrates antiangiogenic, antimigratory, and antitumor effects, making it a compound of significant interest in cancer research and drug development.[3][4][5] These application notes provide a detailed protocol for an in vitro tube formation assay to assess the antiangiogenic potential of EG01377 dihydrochloride.

Mechanism of Action of EG01377

This compound selectively binds to Neuropilin-1 (NRP1), preventing the binding of VEGF-A.[3][4][6] This disruption of the VEGF-A/NRP1 interaction leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical step in the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.[3][4][5][8][9] The inhibitory effect of EG01377 on these key angiogenic processes ultimately leads to a reduction in the formation of new capillary-like structures.[3][4]

EG01377_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 EG01377 EG01377 dihydrochloride EG01377->NRP1 inhibits NRP1->VEGFR2 enhances pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) Downstream->Angiogenesis

Figure 1: EG01377 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key in vitro effects of EG01377 based on available data.

ParameterCell LineConcentrationEffectReference
NRP1 Binding (IC50)-609 nMInhibition of biotinylated VEGF-A binding to NRP1.[3][4][6]
VEGFR2 Phosphorylation (IC50)HUVECs~30 µMInhibition of VEGF-A stimulated tyrosine phosphorylation of VEGFR2.[4][9]
Cell MigrationHUVECs30 µMSignificant reduction in HUVEC migration in response to VEGF-A.[3][4]
Tube FormationHUVECs30 µMReduction in network area, length, and branching points.[3][4]
Spheroid OutgrowthA375P Melanoma30 µMReduction of VEGF-induced angiogenesis and spheroid outgrowth.[3][4]

Experimental Protocol: In Vitro Tube Formation Assay

This protocol details the steps to assess the antiangiogenic effect of this compound using a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Reduced Growth Factor Basement Membrane Matrix (BME), e.g., Matrigel® or Geltrex™

  • This compound

  • Vehicle control (e.g., DMSO, sterile water)

  • Sterile, tissue culture-treated 96-well plates

  • Calcein AM (for fluorescent visualization)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) for fixation (optional)

  • Inverted microscope with a digital camera

Methods

1. Preparation of Basement Membrane Matrix Plates

  • Thaw the reduced growth factor BME on ice overnight at 4°C.[10]

  • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1]

  • Using the pre-chilled tips, add 50 µL of the thawed BME solution to each well of the 96-well plate.[10][11] Ensure even distribution and avoid introducing air bubbles.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][11][12]

2. Cell Preparation and Treatment

  • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

  • One day prior to the assay, serum-starve the HUVECs by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS) for 18-24 hours.[1]

  • On the day of the assay, harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[12]

  • Centrifuge the cell suspension and resuspend the pellet in a serum-free basal medium.

  • Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.

  • Prepare different concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) and a vehicle control in the serum-free basal medium.[4][9]

  • Mix the HUVEC suspension with the different concentrations of EG01377 or vehicle control.

3. Tube Formation Assay

  • Carefully add 100 µL of the cell suspension (containing 1 x 10^4 cells and the respective treatment) onto the solidified BME in each well.[11]

  • Include the following controls:

    • Negative Control: HUVECs with vehicle in serum-free medium.

    • Positive Control: HUVECs with vehicle in medium containing a pro-angiogenic factor (e.g., VEGF-A, 25 ng/mL).[5]

    • Test Conditions: HUVECs with different concentrations of EG01377 in medium containing the pro-angiogenic factor.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[10][11] The optimal incubation time should be determined empirically, but tube formation is often observable within 4-6 hours.[11]

4. Visualization and Quantification

  • Fluorescent Staining (Recommended):

    • After incubation, carefully remove the medium from the wells.

    • Add Calcein AM solution (e.g., 2 µg/mL) to each well and incubate for 30 minutes at 37°C, protected from light.[12]

    • Gently wash the wells with DPBS.[1]

  • Imaging:

    • Visualize the tube-like structures using an inverted fluorescence microscope (for Calcein AM) or a phase-contrast microscope.

    • Capture images from several representative fields for each well.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as:

      • Total tube length

      • Number of branch points

      • Total network area

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for objective quantification.

Experimental Workflow

In_Vitro_Angiogenesis_Assay_Workflow prep_plate 1. Prepare BME Plates (Coat 96-well plate, incubate 37°C) seeding 4. Seed Cells (Add treated HUVECs to BME plates) prep_plate->seeding prep_cells 2. Prepare HUVECs (Serum-starve, harvest, resuspend) prep_cells->seeding treatment 3. Prepare Treatments (EG01377 dilutions, controls) treatment->seeding incubation 5. Incubate (37°C, 5% CO2, 4-18 hours) seeding->incubation staining 6. Visualize (e.g., Calcein AM staining) incubation->staining imaging 7. Image Acquisition (Fluorescence/Phase-contrast microscopy) staining->imaging quantification 8. Data Analysis (Quantify tube length, branch points) imaging->quantification

Figure 2: Experimental Workflow Diagram.

Troubleshooting

IssuePossible CauseSolution
No tube formation in positive control Cells are of high passage number.Use HUVECs between passages 2 and 6.[1]
BME gel is too thin or uneven.Ensure an adequate and even layer of BME in the well.
Insufficient incubation time.Optimize incubation time; check for tube formation at earlier time points.
High background fluorescence Incomplete removal of Calcein AM.Ensure thorough but gentle washing after staining.
Detachment of BME gel Rough handling during media changes or washing.Pipette solutions gently against the side of the well.

Conclusion

This protocol provides a robust framework for evaluating the antiangiogenic properties of this compound in an in vitro setting. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the compound's potential as an antiangiogenic agent. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the field of angiogenesis research and drug development.

References

Application Notes and Protocols: Utilizing EG01377 Dihydrochloride in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures have emerged as invaluable tools in cancer research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2] Spheroids mimic the complex microenvironment of in vivo tumors, including gradients in oxygen, nutrients, and pH, which influence drug efficacy and resistance.[3][4] EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor angiogenesis, migration, and immune regulation.[5][6][7] By inhibiting NRP1, EG01377 has demonstrated antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for cancer therapy.[8][9] These application notes provide detailed protocols for the use of EG01377 dihydrochloride in 3D spheroid cultures to evaluate its therapeutic potential.

Mechanism of Action of EG01377

EG01377 selectively binds to the b1 domain of NRP1, inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A).[5][10] This blockade disrupts downstream signaling pathways crucial for tumor progression. Notably, EG01377 has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR.[6][8] Furthermore, NRP1 is involved in the function of regulatory T cells (Tregs), and EG01377 can modulate the tumor immune microenvironment by blocking the production of Transforming Growth Factor-beta (TGF-β) by Tregs.[5][6]

EG01377_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_treg Regulatory T cell (Treg) VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGF-R2 VEGFA->VEGFR2 NRP1->VEGFR2 co-receptor P_VEGFR2 p-VEGF-R2 VEGFR2->P_VEGFR2 Phosphorylation EG01377 EG01377 dihydrochloride EG01377->NRP1 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, PLCγ/ERK) P_VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Migration Cell Migration Signaling->Migration Invasion Invasion Signaling->Invasion NRP1_Treg NRP1 TGFb TGF-β Production NRP1_Treg->TGFb ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression EG01377_Treg EG01377 dihydrochloride EG01377_Treg->NRP1_Treg Inhibits

Figure 1: EG01377 Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data regarding the properties and effects of this compound.

ParameterValueReference
Binding Affinity (Kd) 1.32 µM[5][9]
IC50 (NRP1-a1) 609 nM[5][9]
IC50 (NRP1-b1) 609 nM[5][9]
Selectivity Selective for NRP1 over NRP2[6][7][11]

Table 1: In Vitro Binding and Inhibitory Concentrations of EG01377.

Cell LineAssayConcentration of EG01377EffectReference
A375P (Melanoma)Spheroid Outgrowth30 µMReduced VEGF-induced spheroid outgrowth[5][6]
HUVECCell Migration30 µMSignificantly reduced VEGF-A induced migration[5][9]
HUVECTube Formation30 µMReduced network area, length, and branching[5][9]
PC-3, DU-145 (Prostate)Clone Formation20, 40, 80 µMAttenuated clone formation[9]

Table 2: Cellular Effects of EG01377 in Various Cancer-Related Models.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on 3D tumor spheroids.

Protocol 1: 3D Tumor Spheroid Generation

This protocol describes the generation of uniform tumor spheroids using the hanging drop method, a widely used technique for creating scaffold-free 3D cultures.[12][13]

Materials:

  • Cancer cell line of interest (e.g., A375P melanoma, T47D breast cancer)[6][14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Culture cells to 70-80% confluency in a standard tissue culture flask.[14]

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count to ensure viability is >90%.[15]

  • Prepare a single-cell suspension at a concentration of 1.25 x 10^5 cells/mL.

  • Pipette 20 µL droplets of the cell suspension onto the inside of a 100 mm petri dish lid.

  • Add 10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.

  • Carefully invert the lid and place it on the dish.

  • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.[16]

Spheroid_Generation_Workflow Start Start: 2D Cell Culture Harvest Harvest & Create Single-Cell Suspension Start->Harvest Droplets Pipette 20µL Droplets onto Petri Dish Lid Harvest->Droplets Incubate Invert Lid and Incubate (48-72 hours) Droplets->Incubate Spheroids Spheroid Formation Incubate->Spheroids

Figure 2: Workflow for 3D Spheroid Generation.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with EG01377 to assess its anti-tumor effects.

Materials:

  • Pre-formed 3D spheroids

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Multi-well plates (e.g., 96-well ultra-low attachment plates)[14]

Procedure:

  • Gently transfer the formed spheroids from the petri dish lid to the wells of a 96-well ultra-low attachment plate.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 30, 100 µM). Include a vehicle control (medium with the same concentration of solvent).

  • Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of EG01377 or the vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).

  • Proceed with downstream assays to evaluate the effects of the treatment.

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol measures the number of viable cells in a spheroid based on the quantification of ATP, which is an indicator of metabolically active cells.[3][17]

Materials:

  • Treated 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[16]

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[16]

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Spheroid Invasion Assay

This assay assesses the ability of EG01377 to inhibit tumor cell invasion into an extracellular matrix.[6][18]

Materials:

  • Treated 3D spheroids

  • Basement membrane matrix (e.g., Matrigel®)

  • Multi-well plates

  • Microscope with imaging capabilities

Procedure:

  • Coat the wells of a multi-well plate with a thin layer of basement membrane matrix and allow it to solidify.

  • Carefully transfer the treated spheroids onto the surface of the matrix.

  • Add fresh medium containing the respective concentrations of EG01377 or vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator and monitor for cell invasion from the spheroid into the surrounding matrix over time (e.g., 24, 48, 72 hours).

  • Capture images of the spheroids at each time point.

  • Quantify the area of invasion using image analysis software.

Experimental_Design_Logic cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Spheroid_Formation Generate 3D Spheroids Treatment_Groups Treat with EG01377 (Dose-Response) Spheroid_Formation->Treatment_Groups Vehicle_Control Vehicle Control Spheroid_Formation->Vehicle_Control Viability_Assay Assess Spheroid Viability (e.g., ATP assay) Treatment_Groups->Viability_Assay Invasion_Assay Measure Spheroid Invasion Treatment_Groups->Invasion_Assay Apoptosis_Assay Quantify Apoptosis (e.g., Caspase-Glo) Treatment_Groups->Apoptosis_Assay Protein_Analysis Analyze Protein Expression (e.g., Western Blot for p-VEGFR2) Treatment_Groups->Protein_Analysis Vehicle_Control->Viability_Assay Vehicle_Control->Invasion_Assay Vehicle_Control->Apoptosis_Assay Vehicle_Control->Protein_Analysis

Figure 3: Logical Flow of Experimental Design.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound in 3D spheroid cultures. By employing these methods, researchers can effectively evaluate the anti-tumor properties of this promising NRP1 inhibitor in a physiologically relevant in vitro setting, thereby advancing our understanding of its therapeutic potential in cancer treatment.

References

Application Notes and Protocols for Studying Malignant Melanoma with EG01377 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor (VEGF) and other growth factors.[1] In the context of malignant melanoma, NRP1 has been identified as a key player in tumor progression, angiogenesis, and immune evasion. Upregulation of NRP1 is associated with increased tumor aggressiveness and poor prognosis in melanoma patients.[2] EG01377 dihydrochloride exerts antiangiogenic, antimigratory, and antitumor effects by targeting NRP1, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.[1]

These application notes provide a comprehensive overview of the use of this compound in malignant melanoma research, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound selectively binds to NRP1, thereby inhibiting the interaction between NRP1 and its ligands, most notably VEGF-A.[1] This disruption of NRP1 signaling leads to several downstream effects in malignant melanoma:

  • Inhibition of Angiogenesis: By blocking the VEGF-A/NRP1 axis, this compound inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR), a critical step in the angiogenic signaling cascade.[1] This leads to a reduction in endothelial cell migration, network formation, and overall angiogenesis, which is crucial for tumor growth and metastasis.[1][3]

  • Antitumor and Antimigratory Effects: this compound has been shown to reduce the outgrowth of malignant melanoma spheroids, demonstrating its direct antitumor properties.[1] It also significantly reduces melanoma cell migration.

  • Modulation of the Tumor Microenvironment: this compound can block the production of Transforming Growth Factor-beta (TGF-β) by NRP1-positive regulatory T-cells (Tregs).[1] TGF-β is a key immunosuppressive cytokine in the tumor microenvironment, and its inhibition can potentially enhance anti-tumor immune responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 1.32 µMNeuropilin-1 (NRP1)[1]
IC50 609 nMNRP1-a1 and NRP1-b1[1]
IC50 30 µMVEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in HUVECs[1]

Table 1: In Vitro Efficacy of this compound

Cell LineAssayConcentrationEffectReference
A375P (malignant melanoma)Spheroid Outgrowth30 µM (in combination with VEGFA)Reduction in spheroid outgrowth[1]
HUVECCell Migration30 µMSignificant reduction in VEGFA-induced migration[1]
Nrp1+ regulatory T-cellsTGF-β Production500 nMBlocks production of TGF-β[1]

Table 2: Cellular Effects of this compound

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of malignant melanoma cells, such as the A375P cell line.

Materials:

  • Malignant melanoma cell line (e.g., A375P)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.[4]

  • Incubate the plate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at 490 nm using a plate reader.[5]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptosis in melanoma cells treated with this compound.

Materials:

  • Malignant melanoma cell line (e.g., A375P)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed melanoma cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for determining the effect of this compound on the phosphorylation of key signaling proteins like VEGF-R2/KDR in melanoma cells.

Materials:

  • Malignant melanoma cell line (e.g., A375P)

  • This compound

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-NRP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • SDS-PAGE equipment and reagents

Procedure:

  • Seed melanoma cells and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 30 minutes.[1]

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasive capacity of melanoma cells in a 3D culture model.

Materials:

  • Malignant melanoma cell line (e.g., A375P)

  • Ultra-low attachment 96-well round-bottom plates

  • Complete culture medium

  • This compound

  • VEGF-A

  • Basement membrane matrix (e.g., Matrigel)

  • Microscope with imaging capabilities

Procedure:

  • Generate melanoma spheroids by seeding cells in ultra-low attachment plates and incubating for 3-4 days.[7]

  • Carefully embed the spheroids in a basement membrane matrix in a new plate.

  • Add complete culture medium containing this compound (e.g., 30 µM) with or without VEGF-A to the wells.[1]

  • Incubate the plate and monitor spheroid invasion over several days (e.g., up to 7 days).[1]

  • Capture images of the spheroids at regular intervals.

  • Quantify the area of invasion using image analysis software.

Signaling Pathways and Experimental Workflows

EG01377 Inhibition of VEGF/NRP1 Signaling in Melanoma

EG01377_VEGF_NRP1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NRP1 NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 enhances binding PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EG01377 EG01377 EG01377->NRP1 inhibits VEGFA VEGF-A VEGFA->NRP1 VEGFA->VEGFR2 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Angiogenesis Angiogenesis Akt->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis

Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting downstream signaling pathways.

EG01377 Modulation of TGF-β Signaling in the Tumor Microenvironment

EG01377_TGFb_Signaling cluster_treg Regulatory T-cell (Treg) cluster_tme Tumor Microenvironment NRP1_treg NRP1 TGFb_production TGF-β Production NRP1_treg->TGFb_production promotes TGFb_secreted Secreted TGF-β TGFb_production->TGFb_secreted EG01377 EG01377 EG01377->NRP1_treg inhibits Immune_Suppression Immune Suppression TGFb_secreted->Immune_Suppression

Caption: EG01377 inhibits NRP1 on Tregs, reducing TGF-β production and immune suppression.

Experimental Workflow for Evaluating EG01377 in Melanoma

Experimental_Workflow cluster_assays In Vitro Assays start Start: Melanoma Cell Culture (e.g., A375P) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-VEGFR2, etc.) treatment->western invasion Spheroid Invasion Assay treatment->invasion data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis invasion->data_analysis conclusion Conclusion on EG01377 Efficacy data_analysis->conclusion

Caption: A typical workflow for the in vitro evaluation of EG01377 in melanoma cells.

References

Application Notes and Protocols: EG01377 Dihydrochloride in Glioma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface receptor implicated in a variety of signaling pathways crucial to cancer progression.[1][2] In the context of glioma, the most aggressive form of brain tumor, NRP1 plays a multifaceted role in promoting angiogenesis, tumor cell migration, and immune evasion. EG01377 has emerged as a valuable research tool to investigate the therapeutic potential of NRP1 inhibition in glioma models. These application notes provide an overview of the key in vitro applications of EG01377 in glioma research, complete with detailed experimental protocols and quantitative data.

Key Applications

  • Inhibition of Angiogenesis: EG01377 effectively blocks VEGF-A-induced signaling, a critical pathway for the formation of new blood vessels that supply tumors with essential nutrients.

  • Antitumor Activity: The compound has been shown to impede the migration and invasion of tumor cells.

  • Immune Modulation: EG01377 can reverse the immunosuppressive tumor microenvironment by reducing the production of Transforming Growth Factor-beta (TGF-β) by regulatory T cells (Tregs).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of EG01377 dihydrochloride in various in vitro assays relevant to glioma research.

ParameterValueAssaySource
Binding Affinity (Kd) 1.32 μMNeuropilin-1[1]
IC50 (NRP1-a1) 609 nMCell-free binding assay[1]
IC50 (NRP1-b1) 609 nMCell-free binding assay[1]
ApplicationEG01377 ConcentrationEffectSource
Inhibition of HUVEC Migration 30 μMSignificant reduction in VEGF-A induced migration[1]
Inhibition of Angiogenesis (Tube Formation) 30 μMReduction in network area, length, and branching points[1]
Inhibition of TGF-β Production in Tregs 500 nMBlockade of glioma-conditioned medium-induced TGF-β production[1]
Inhibition of VEGF-R2/KDR Phosphorylation 30 μM50% inhibition of VEGF-A stimulated phosphorylation[1]

Signaling Pathways

EG01377 primarily exerts its effects by targeting the Neuropilin-1 (NRP1) receptor, thereby modulating downstream signaling pathways critical for glioma progression.

EG01377_Mechanism_of_Action cluster_0 EG01377 Action cluster_1 Cellular Receptor cluster_2 Downstream Effects EG01377 EG01377 NRP1 Neuropilin-1 (NRP1) EG01377->NRP1 Inhibits Angiogenesis Angiogenesis NRP1->Angiogenesis Promotes Tumor_Migration Tumor Cell Migration NRP1->Tumor_Migration Promotes Immune_Suppression Immune Suppression (via Treg TGF-β) NRP1->Immune_Suppression Promotes

Caption: Mechanism of action of this compound.

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor VEGFR2 is enhanced by NRP1, a co-receptor. This interaction triggers downstream signaling cascades, such as the phosphorylation of VEGFR2, leading to angiogenesis and increased tumor cell migration. EG01377 acts as an antagonist to NRP1, thereby inhibiting these processes.

VEGF_NRP1_Signaling_Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 Enhances binding pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Migration Cell Migration Downstream->Migration EG01377 EG01377 EG01377->NRP1 Inhibits

Caption: VEGF-A/NRP1 signaling pathway and point of inhibition by EG01377.

In the context of the tumor microenvironment, glioma cells secrete factors that induce regulatory T cells (Tregs) to produce TGF-β, a potent immunosuppressive cytokine. NRP1 is expressed on Tregs and is involved in this process. By inhibiting NRP1, EG01377 can reduce TGF-β production, thereby potentially restoring anti-tumor immunity.

Treg_TGFb_Pathway Glioma Glioma Cells GCM Glioma-Conditioned Medium (GCM) Glioma->GCM Secretes factors Treg Regulatory T cell (Treg) GCM->Treg Stimulates NRP1 NRP1 Treg->NRP1 TGFb TGF-β Production NRP1->TGFb Mediates ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression EG01377 EG01377 EG01377->NRP1 Inhibits

Caption: EG01377 inhibits glioma-induced TGF-β production in Tregs.

Experimental Protocols

HUVEC Transwell Migration Assay

This assay assesses the chemotactic ability of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF-A and the inhibitory effect of EG01377.

Workflow:

HUVEC_Migration_Workflow A Seed HUVECs in serum-free medium in the upper chamber of a Transwell insert. B Add VEGF-A (25 ng/mL) and/or EG01377 (30 μM) to the lower chamber. A->B C Incubate for 4-6 hours to allow cell migration. B->C D Fix and stain the migrated cells on the underside of the membrane. C->D E Count the migrated cells under a microscope. D->E

Caption: HUVEC Transwell migration assay workflow.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size)

  • Serum-free endothelial cell basal medium (EBM)

  • Recombinant human VEGF-A

  • This compound

  • Calcein AM or other suitable cell stain

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Protocol:

  • Culture HUVECs to 80-90% confluency.

  • Starve HUVECs in serum-free EBM for 4-6 hours prior to the assay.

  • Resuspend the starved HUVECs in serum-free EBM at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • In the lower chamber, add 600 µL of serum-free EBM containing the desired treatments:

    • Vehicle control (e.g., 0.1% DMSO)

    • VEGF-A (25 ng/mL)

    • EG01377 (30 µM)

    • VEGF-A (25 ng/mL) + EG01377 (30 µM)

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields of view using a light microscope.

Glioma-Conditioned Medium (GCM) Preparation and Treg TGF-β Production Assay

This protocol details the preparation of a medium conditioned by glioma cells and its use to stimulate TGF-β production in regulatory T cells, along with the assessment of the inhibitory effect of EG01377.

Workflow:

GCM_Treg_Workflow cluster_GCM GCM Preparation cluster_Treg Treg Treatment and Analysis A Culture glioma cells (e.g., GL261) to near confluency. B Replace culture medium with serum-free medium and incubate for 48 hours. A->B C Collect the supernatant (GCM) and filter sterilize. B->C E Treat Tregs with GCM in the presence or absence of EG01377 (500 nM) for 48 hours. C->E D Isolate regulatory T cells (Tregs). D->E F Measure TGF-β levels in the supernatant by ELISA. E->F

Caption: Workflow for GCM preparation and Treg TGF-β assay.

Materials:

  • Glioma cell line (e.g., GL261 mouse glioma cells)

  • Regulatory T cells (Tregs), isolated from mouse spleen and lymph nodes

  • Complete RPMI-1640 medium

  • Serum-free medium

  • This compound

  • TGF-β ELISA kit

Protocol:

Part A: Glioma-Conditioned Medium (GCM) Preparation

  • Culture GL261 glioma cells in complete medium until they reach 80-90% confluency.

  • Wash the cells twice with sterile PBS.

  • Replace the complete medium with serum-free medium.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Collect the supernatant, which is the glioma-conditioned medium (GCM).

  • Centrifuge the GCM at 1500 rpm for 10 minutes to remove cell debris.

  • Filter the GCM through a 0.22 µm filter to sterilize.

  • Store the GCM at -80°C until use.

Part B: Treg TGF-β Production Assay

  • Isolate Tregs (CD4+CD25+FoxP3+) from the spleen and lymph nodes of mice using a Treg isolation kit according to the manufacturer's instructions.

  • Plate the isolated Tregs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat the Tregs with the following conditions in a final volume of 200 µL of complete RPMI medium:

    • Medium alone (negative control)

    • Glioma-Conditioned Medium (GCM) (50% v/v)

    • GCM (50% v/v) + EG01377 (500 nM)

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of TGF-β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

Conclusion

This compound is a critical tool for investigating the role of NRP1 in glioma biology. Its ability to inhibit angiogenesis, tumor cell migration, and modulate the immune microenvironment makes it a compound of significant interest for preclinical glioma research. The protocols and data presented here provide a foundation for researchers to utilize EG01377 effectively in their studies to further elucidate the therapeutic potential of NRP1 antagonism in glioma.

References

Application Notes and Protocols: EG01377 Dihydrochloride in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways crucial for tumor progression.[1][2][3] NRP1 modulates cellular responses to vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), both of which are implicated in tumor angiogenesis, invasion, metastasis, and immune evasion.[4][5] By targeting NRP1, EG01377 exhibits anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2] Furthermore, NRP1 inhibition has been shown to modulate the tumor microenvironment by reducing the immunosuppressive activity of regulatory T cells (Tregs).[6][7]

The rationale for combining EG01377 with conventional chemotherapy is based on the potential for synergistic anti-tumor activity. Chemotherapy can induce cellular stress and damage, while EG01377 can inhibit the signaling pathways that cancer cells often exploit to survive, proliferate, and develop resistance. Specifically, by blocking VEGF-mediated angiogenesis, EG01377 may enhance the delivery and efficacy of chemotherapeutic agents.[8] Moreover, its inhibitory effect on TGF-β signaling could counteract chemotherapy-induced epithelial-mesenchymal transition (EMT) and the expansion of cancer stem-like cells, which are associated with drug resistance and tumor recurrence.[1][9]

While direct preclinical or clinical studies detailing the combination of EG01377 with specific chemotherapy agents are limited, research on a related NRP1 inhibitor, EG00229, has shown that it can increase the potency of paclitaxel (B517696) and 5-fluorouracil (B62378) in lung carcinoma cells.[10] This provides a strong basis for investigating EG01377 in combination with various chemotherapeutic drugs. The following application notes and protocols are based on the known mechanisms of EG01377 and data from analogous combination therapies involving inhibitors of the VEGF and TGF-β pathways.

Data Presentation: Preclinical Synergy of Analogous Pathway Inhibitors with Chemotherapy

The following tables summarize quantitative data from preclinical studies of VEGF and TGF-β inhibitors in combination with various chemotherapy agents. This data from analogous compounds provides a reference for the potential synergistic effects that could be investigated with EG01377.

Table 1: In Vitro Synergy of Pathway Inhibitors and Chemotherapy

Cell Line(s)Inhibitor TypeChemotherapy AgentKey FindingsReference(s)
MCF-7, MDA-MB-231 (Breast Cancer)EGFR InhibitorDoxorubicin (B1662922)Combination significantly reduced the IC50 of doxorubicin.[11]
MCF-7, MDA-MB-231 (Breast Cancer)GLUT1 InhibitorCisplatin (B142131)Combination synergistically inhibited cell growth and enhanced the DNA damaging effect of cisplatin.[12]
A549 (Lung Carcinoma)NRP1 Ligand (EG00229)Paclitaxel, 5-FluorouracilIncreased the potency of the cytotoxic agents.[10]
Ovarian Cancer Cell LinesADAM17 InhibitorCisplatinSignificant reduction in the IC50 of the combined treatment compared to cisplatin monotherapy.[13]
ID8 (Ovarian Cancer)CSF-1R Inhibitor (PLX3397)PaclitaxelCombination significantly inhibited the growth of ovarian cancer cells in vitro.[14]

Table 2: In Vivo Tumor Growth Inhibition with Combination Therapies

Tumor ModelInhibitor TypeChemotherapy AgentKey FindingsReference(s)
Human Ovarian Cancer XenograftVEGF TrapPaclitaxelTumor burden reduced by ~98% versus controls; significantly prolonged survival.[15]
4T1 (Breast Cancer) OrthotopicTβRI-KIDoxorubicinCombination enhanced the efficacy of doxorubicin in reducing tumor growth and lung metastasis.[16]
NSCLC XenograftABCB1 InhibitorDoxorubicinCo-administration of the inhibitor with doxorubicin completely blocked tumor growth.[17]
E.G7-OVA (Lymphoma) SyngeneicAnti-PD-L1CisplatinCombination resulted in a potent antitumor effect leading to tumor shrinkage.[18]
ID8 (Ovarian Cancer) Tumor-bearing miceCSF-1R Inhibitor (PLX3397)PaclitaxelNodule of the abdominal tumor in the combination treatment group was significantly smaller than in the single-agent or control groups.[14]

Experimental Protocols (Proposed)

These are proposed protocols for investigating the synergistic effects of EG01377 dihydrochloride in combination with standard chemotherapy agents.

Protocol 1: In Vitro Assessment of Synergy using a Cell Viability Assay

Objective: To determine if EG01377 enhances the cytotoxic effects of chemotherapy in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma)

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., Paclitaxel, Cisplatin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a series of dilutions for EG01377 and the chosen chemotherapy agent in complete medium.

  • Treatment: Treat the cells with either EG01377 alone, chemotherapy alone, or a combination of both at various concentrations. Include a vehicle control group.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Evaluation of Combination Therapy in a Xenograft Mouse Model

Objective: To assess the in vivo efficacy of EG01377 in combination with chemotherapy on tumor growth.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight regularly.

  • Animal Grouping: Randomize mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • EG01377 alone

    • Chemotherapy alone

    • EG01377 + Chemotherapy

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for EG01377, intraperitoneal injection for chemotherapy).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically compare the tumor volumes between the combination therapy group and the single-agent groups.

Visualizations

Signaling Pathways and Experimental Workflows

EG01377_Mechanism_of_Action cluster_0 EG01377 Action cluster_1 Cellular Components cluster_2 Signaling Pathways EG01377 EG01377 NRP1 NRP1 EG01377->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor TGFbR TGF-β Receptor NRP1->TGFbR Modulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Cell_Migration Tumor Cell Migration VEGFR2->Tumor_Cell_Migration TGFbR->Tumor_Cell_Migration Immune_Suppression Immune Suppression (Treg activity) TGFbR->Immune_Suppression VEGF VEGF VEGF->NRP1 VEGF->VEGFR2 TGFb TGF-β TGFb->TGFbR

Caption: EG01377 inhibits NRP1, blocking VEGF and TGF-β signaling pathways.

In_Vitro_Synergy_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells: - Vehicle - EG01377 alone - Chemo alone - Combination incubate_24h->treat_cells prepare_drugs Prepare Serial Dilutions of EG01377 & Chemotherapy prepare_drugs->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h viability_assay Perform Cell Viability Assay incubate_48_72h->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data: - Calculate IC50 - Determine Combination Index (CI) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro assessment of EG01377 and chemotherapy synergy.

In_Vivo_Combination_Study_Workflow start Start implant_cells Implant Tumor Cells into Mice start->implant_cells monitor_growth Monitor Tumor Growth (to ~100-150 mm³) implant_cells->monitor_growth randomize_mice Randomize Mice into Treatment Groups monitor_growth->randomize_mice administer_treatment Administer Treatments: - Vehicle - EG01377 - Chemotherapy - Combination randomize_mice->administer_treatment measure_tumors Measure Tumor Volume & Body Weight (2-3x/week) administer_treatment->measure_tumors endpoint Study Endpoint measure_tumors->endpoint Repeat until analyze_tumors Excise & Analyze Tumors endpoint->analyze_tumors analyze_data Analyze Tumor Growth Data endpoint->analyze_data end End analyze_tumors->end analyze_data->end

Caption: Workflow for in vivo evaluation of EG01377 combination therapy.

References

Application Notes and Protocols for Western Blot Analysis of VEGFR2 Phosphorylation Following EG01377 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2][3][4] EG01377 has been identified as a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for VEGFR2 that enhances VEGF-A signaling.[5][6][7][8] By targeting NRP1, EG01377 indirectly inhibits VEGF-A-stimulated VEGFR2 phosphorylation, presenting a promising strategy for anti-angiogenic therapy.[5][6] These application notes provide a detailed protocol for assessing the inhibitory effect of EG01377 on VEGFR2 phosphorylation using Western blot analysis.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[9][10] This protocol outlines the treatment of human umbilical vein endothelial cells (HUVECs) with EG01377, followed by stimulation with VEGF-A to induce VEGFR2 phosphorylation. Cell lysates are then subjected to SDS-PAGE to separate proteins by size, transferred to a membrane, and probed with specific antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. The signal intensity of the p-VEGFR2 band is normalized to the total VEGFR2 band to determine the extent of phosphorylation inhibition by EG01377.[9][10]

Quantitative Data Summary

The inhibitory effect of EG01377 on VEGF-A-stimulated VEGFR2 phosphorylation is summarized in the table below. Data indicates that EG01377 effectively reduces VEGFR2 activation in a dose-dependent manner.

CompoundCell LineVEGF-A StimulationTreatment TimeKey Findings
EG01377HUVECs1 ng/mL10 minutes50% inhibition of VEGFR2 tyrosine phosphorylation at 30 µM.[5]
EG01377HUVECsNot Specified30 minutesIC50 of 30 µM for inhibition of VEGF-A stimulated VEGFR2 tyrosine phosphorylation.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Signaling pVEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Autophosphorylation EG01377 EG01377 EG01377->NRP1 Inhibits PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates p38MAPK p38 MAPK pVEGFR2->p38MAPK Activates Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream p38MAPK->Downstream Proliferation Proliferation Downstream->Proliferation Cell Proliferation Migration Migration Downstream->Migration Cell Migration Survival Survival Downstream->Survival Cell Survival

Caption: VEGFR2 Signaling Pathway and Inhibition by EG01377.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification A 1. Culture HUVECs B 2. Serum Starve Cells A->B C 3. Treat with EG01377 B->C D 4. Stimulate with VEGF-A C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Membrane Blocking H->I J 10. Primary Antibody Incubation (p-VEGFR2 & Total VEGFR2) I->J K 11. Secondary Antibody Incubation J->K L 12. Signal Detection K->L M 13. Densitometry Analysis L->M

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Culture Medium: Endothelial Cell Growth Medium

  • Reagents:

    • EG01377 (MedChemExpress or other supplier)[6]

    • Recombinant Human VEGF-A (e.g., VEGF165)

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Precast SDS-PAGE Gels (e.g., 4-12% Bis-Tris)

    • PVDF or Nitrocellulose Membranes

    • Transfer Buffer

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary Antibodies:

      • Rabbit anti-phospho-VEGFR2 (Tyr1175)

      • Rabbit anti-total-VEGFR2

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • Deionized Water

Protocol

1. Cell Culture and Treatment a. Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours in a basal medium prior to treatment. c. Prepare stock solutions of EG01377 in DMSO. Dilute to final concentrations (e.g., 3 µM, 10 µM, 30 µM) in a serum-free medium.[6] d. Pre-treat the cells with the desired concentrations of EG01377 or vehicle control (DMSO) for 30 minutes.[6] e. Stimulate the cells with 1 ng/mL of VEGF-A for 10 minutes at 37°C.[5] Include a non-stimulated control group.

2. Cell Lysis and Protein Quantification a. After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting a. Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11] f. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

4. Antibody Incubation and Detection a. Incubate the membrane with the primary antibody against phospho-VEGFR2 (e.g., p-VEGFR2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] d. Wash the membrane again three times for 10 minutes each with TBST. e. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. f. Capture the chemiluminescent signal using an imaging system.

5. Stripping and Re-probing for Total VEGFR2 a. To normalize for protein loading, the same membrane can be stripped of the p-VEGFR2 antibodies and re-probed for total VEGFR2. b. Incubate the membrane in a stripping buffer according to the manufacturer's protocol. c. Wash the membrane thoroughly and re-block as in step 3f. d. Incubate with the primary antibody against total VEGFR2, followed by the secondary antibody and detection steps as described above.

6. Data Analysis a. Quantify the band intensities for both p-VEGFR2 and total VEGFR2 using densitometry software (e.g., ImageJ).[10] b. For each sample, calculate the ratio of the p-VEGFR2 signal to the total VEGFR2 signal to determine the normalized level of VEGFR2 phosphorylation. c. Compare the normalized p-VEGFR2 levels in EG01377-treated samples to the VEGF-A stimulated control to determine the percent inhibition.

Troubleshooting

  • No or Weak Signal:

    • Ensure efficient protein transfer.

    • Check antibody dilutions and incubation times.

    • Confirm the activity of VEGF-A and the ECL substrate.

  • High Background:

    • Increase the duration or number of washing steps.[11]

    • Optimize the blocking conditions (e.g., duration, blocking agent).

    • Use a fresh dilution of the secondary antibody.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody.

    • Optimize antibody concentrations.

    • Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

References

Application Notes and Protocols for EG01377 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a transmembrane receptor involved in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2][3][4] By targeting NRP1, EG01377 dihydrochloride has demonstrated significant antiangiogenic, antimigratory, and antitumor effects in preclinical studies.[1][2][3][4] These application notes provide a comprehensive overview of the effective concentrations of this compound in various cell culture-based assays and detailed protocols for its use.

Mechanism of Action

This compound selectively binds to Neuropilin-1 (NRP1), preventing the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[1][3] This inhibition disrupts the formation of the NRP1/VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) complex, which is crucial for downstream signaling cascades that promote angiogenesis and cell migration.[5][6] The primary mechanism involves the attenuation of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (also known as KDR).[1] Furthermore, EG01377 has been shown to modulate signaling pathways involving EGFR, AKT, GSK3β, and mTOR in certain cancer cell lines.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 1.32 µMNRP1[1][7]
IC50 (NRP1-a1) 609 nM-[1][7]
IC50 (NRP1-b1) 609 nM-[1][7]
IC50 (VEGF-A stimulated VEGF-R2/KDR phosphorylation) 30 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[1]
Table 2: Effective Concentrations of this compound in Functional Assays
AssayEffective ConcentrationDurationCell LineObserved EffectReference
Inhibition of VEGF-A stimulated VEGF-R2/KDR phosphorylation3 - 30 µM30 minutesHUVECsInhibition of phosphorylation[1]
Cell Migration Assay (Transwell)30 µM-HUVECsSignificant reduction in migration in response to VEGFA[1]
Wound Closure Assay30 µM5 daysHUVECsDelay in VEGF-induced wound closure[1]
Tube Formation Assay30 µM-HUVECsReduction in network area, length, and branching points[1]
Angiogenesis Assay (Spheroid Outgrowth)30 µM7 daysHUVECsReduction in VEGF-induced angiogenesis[1]
Tumor Spheroid Outgrowth Assay30 µM7 daysA375P (malignant melanoma)Reduction in VEGFA-induced spheroid outgrowth[1]
Inhibition of TGFβ production500 nM2 hoursNrp1+ regulatory T-cells (Tregs)Blockade of TGFβ production[1]
Inhibition of clone formation20, 40, 80 µM14 daysPC-3 and DU-145 (prostate cancer)Attenuation of clone formation ability[1]
Inhibition of signaling pathways20, 40, 80 µM-PC-3 and DU-145 (prostate cancer)Attenuation of phosphorylation of EGFR, AKT, GSK3β, and mTOR[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on a given cell line.[8][9][10]

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, ensuring complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on standard Annexin V staining procedures, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[11][12][13][14]

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified duration. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

EG01377_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture treatment Treat Cells with EG01377 cell_culture->treatment drug_prep Prepare EG01377 Dilutions drug_prep->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis data_analysis Analyze Results viability->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the effects of EG01377.

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 (KDR) VEGFA->VEGFR2 Binds EG01377 EG01377 EG01377->NRP1 Inhibits NRP1->VEGFR2 Forms complex PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT CellResponse Angiogenesis, Migration, Survival AKT->CellResponse ERK ERK PLCg->ERK ERK->CellResponse

Caption: Simplified NRP1 signaling pathway and the inhibitory action of EG01377.

References

Dissolving EG01377 Dihydrochloride for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the dissolution of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of Neuropilin-1 (NRP1). Due to its antiangiogenic, antimigratory, and antitumor properties, EG01377 is a compound of significant interest in oncological and immunological research. Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. This guide outlines the solubility characteristics, storage conditions, and step-by-step procedures for preparing stock and working solutions for both in vitro and in vivo applications.

Introduction to EG01377 Dihydrochloride

This compound is a small molecule inhibitor targeting Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β).[1][2] By inhibiting NRP1, EG01377 has been shown to exert antiangiogenic, antimigratory, and antitumor effects.[1][3][4] Its mechanism of action involves blocking the interaction of NRP1 with its ligands, thereby modulating critical cellular processes such as cell migration and blood vessel formation.[1][3][4] Given its therapeutic potential, understanding its physicochemical properties is paramount for its effective use in experimental settings.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid.[3] Its solubility is a key factor in the design of both cellular and animal-based experiments. The following table summarizes its solubility in various solvents commonly used in research.

Solvent SystemApplicationMaximum SolubilityNotes
Dimethyl Sulfoxide (DMSO)In Vitro≥ 200 mg/mL (303.21 mM)Ultrasonic treatment may be required to achieve full dissolution.[1] Use newly opened, anhydrous DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo≥ 5 mg/mL (7.58 mM)A clear solution can be achieved.[1][3] Solvents should be added sequentially.
10% DMSO, 90% (20% SBE-β-CD in saline)In Vivo≥ 5 mg/mL (7.58 mM)A clear solution can be achieved.[1] Solvents should be added sequentially.
10% DMSO, 90% Corn OilIn Vivo≥ 5 mg/mL (7.58 mM)A clear solution can be achieved.[1] Solvents should be added sequentially.

Storage and Stability

Proper storage of this compound in both its solid form and in solution is crucial to maintain its chemical integrity and biological activity.

  • Solid Compound: Store at -20°C under a nitrogen atmosphere and protected from moisture.[1][3]

  • Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the vials are tightly sealed and protected from light.

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for dilution into cell culture media for various cellular assays.

Materials:

  • This compound (MW: 659.60 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 65.96 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 100 mM solution with 65.96 mg of compound, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until a clear solution is obtained.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.

  • Mix the working solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells.

  • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group receives the same final concentration of DMSO.

Preparation of Dosing Solution for In Vivo Use (e.g., 5 mg/mL)

This protocol describes the preparation of a dosing solution suitable for animal studies, using a common co-solvent system.

Materials:

  • This compound

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Weighing: Weigh the required amount of this compound. For example, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.

  • Sequential Solvent Addition: Add the solvents in the following order, ensuring the solution is clear after each addition:[1][3] a. Add 100 µL of DMSO (10% of the final volume) and vortex until the compound is fully dissolved. b. Add 400 µL of PEG300 (40% of the final volume) and mix thoroughly. c. Add 50 µL of Tween-80 (5% of the final volume) and mix thoroughly. d. Add 450 µL of sterile saline (45% of the final volume) to reach the final volume of 1 mL. Mix until a clear, homogenous solution is achieved.

  • Final Preparation: The resulting solution is ready for administration. It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, keep it at 4°C and protect it from light.

Visualized Workflows and Pathways

G cluster_materials Materials cluster_protocol Stock Solution Preparation (In Vitro) cluster_storage Storage compound This compound Powder weigh 1. Weigh Compound compound->weigh dmso Anhydrous DMSO add_dmso 2. Add DMSO dmso->add_dmso weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Caption: Workflow for preparing this compound stock solution for in vitro experiments.

G cluster_pathway VEGF-A / NRP1 Signaling Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGF-R2/KDR VEGFA->VEGFR2 NRP1->VEGFR2 Complex Formation P_VEGFR2 Phosphorylation of VEGF-R2 VEGFR2->P_VEGFR2 EG01377 EG01377 EG01377->NRP1 Inhibition Downstream Downstream Signaling (Angiogenesis, Migration) P_VEGFR2->Downstream

Caption: EG01377 inhibits the VEGF-A/NRP1 signaling pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the dissolution and handling of this compound for experimental use. Adherence to these guidelines for solvent selection, solution preparation, and storage will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the investigation of its therapeutic potential.

References

Troubleshooting & Optimization

EG01377 dihydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of EG01377 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving EG01377 dihydrochloride for in vitro experiments?

A: The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 200 mg/mL (303.21 mM); however, ultrasonic assistance may be required to achieve complete dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2][3]

Q2: How should I prepare this compound for in vivo studies?

A: For in vivo applications, a co-solvent system is necessary. Several formulations can be used to achieve a clear solution with a solubility of at least 5 mg/mL (7.58 mM).[1][2] Detailed protocols for these preparations are provided in the "Experimental Protocols" section.

Q3: The compound is not dissolving completely in DMSO. What should I do?

A: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1]

  • Gentle Heating: Gently warm the solution.

  • Fresh Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can reduce solubility.[2][3]

Q4: How should I store the stock solution of this compound?

A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2] It is recommended to store solutions under nitrogen and away from moisture.[1] The solid form of the compound should be stored at -20°C, protected from moisture and nitrogen.[1]

Solubility Data

The solubility of this compound in various solvents and solvent systems is summarized below.

Solvent/Solvent SystemConcentration (mg/mL)Molar Concentration (mM)Notes
In Vitro
DMSO200303.21Ultrasonic assistance may be needed.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5≥ 7.58Prepare by adding solvents sequentially.[1][2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5≥ 7.58A clear solution can be achieved.[1]
10% DMSO, 90% Corn Oil≥ 5≥ 7.58Mix evenly to form a clear solution.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for in vitro use.

G cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh 6.6 mg of This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex sonicate 4. Sonicate if necessary until a clear solution is obtained vortex->sonicate store 5. Aliquot and store at -20°C or -80°C sonicate->store G cluster_1 In Vivo Formulation Protocol start Start with 50 mg/mL Stock in DMSO peg Add PEG300 (40% final volume) start->peg 100 µL tween Add Tween-80 (5% final volume) peg->tween Mix until clear saline Add Saline (45% final volume) tween->saline Mix well end_product Final Solution (5 mg/mL) saline->end_product Mix to final volume G cluster_2 EG01377 Mechanism of Action VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGF-R2/KDR VEGFA->VEGFR2 NRP1->VEGFR2 Enhances binding P_VEGFR2 Phosphorylation of VEGF-R2 VEGFR2->P_VEGFR2 Stimulates EG01377 EG01377 dihydrochloride EG01377->NRP1 Inhibits Downstream Downstream Signaling (Angiogenesis, Migration) P_VEGFR2->Downstream

References

storage and stability of EG01377 dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of EG01377 dihydrochloride (B599025) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing EG01377 dihydrochloride stock solutions?

A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 200 mg/mL (303.21 mM).[1][2] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] Gentle warming or sonication may be required to fully dissolve the compound.[1]

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. The solid form should be stored at -20°C, under nitrogen, and away from moisture.[1][2] Once dissolved, stock solutions have different stability periods depending on the temperature. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: Can I store the stock solution in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. For most biological assays, the DMSO stock solution should be diluted into your aqueous experimental medium immediately before use. Small amounts of residual DMSO (e.g., 0.1%) are generally well-tolerated by most cell cultures, but a solvent control is always recommended.[3]

Q4: My compound arrived as a solid at room temperature, but the label says to store it at -20°C. Is it still viable?

A4: Yes, the product is stable for short periods at room temperature, such as during shipping.[3][4] The recommended storage temperatures are for long-term stability. Upon receipt, you should transfer it to the recommended -20°C for long-term storage.[3][4]

Troubleshooting Guide

Issue 1: The compound has precipitated out of the DMSO stock solution after storage.

  • Cause: The compound may have come out of solution due to storage at a lower temperature where DMSO can freeze (freezing point: 18.5°C) or if the concentration is very high.

  • Solution: Gently warm the vial to room temperature or in a water bath (up to 37°C) and vortex or sonicate the solution until the precipitate redissolves completely.[1] Ensure the vial is tightly sealed to prevent moisture absorption.

Issue 2: I observe poor solubility or the formation of a precipitate when diluting the DMSO stock into my aqueous buffer.

  • Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The compound's solubility is significantly lower in aqueous solutions.

  • Solution:

    • Lower the Final Concentration: Try diluting to a lower final concentration in your assay.

    • Increase Mixing: Add the DMSO stock to your aqueous buffer while vortexing or stirring to ensure rapid dispersion.

    • Use a Surfactant: For some applications, a small amount of a biocompatible surfactant like Tween-80 (as used in in vivo formulations) may help maintain solubility, but this must be validated for your specific assay.[1]

Data Presentation

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationSpecial Conditions
Solid Compound-20°CMonths to yearsStore under nitrogen, away from moisture.[1][2][4]
Stock Solution (in DMSO)-20°C1 MonthAliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution (in DMSO)-80°C6 MonthsAliquot to avoid freeze-thaw cycles.[1][2]

Table 2: Solubility Data

SolventMaximum ConcentrationNotes
DMSO200 mg/mL (303.21 mM)Ultrasonic assistance may be needed.[1][2]
In vivo Formulation 1≥ 5 mg/mL (7.58 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2]
In vivo Formulation 2≥ 5 mg/mL (7.58 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1][2]
In vivo Formulation 3≥ 5 mg/mL (7.58 mM)10% DMSO, 90% Corn Oil.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
  • Equilibration: Allow the vial of solid this compound (MW: 659.60) to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 10 mg of the compound, add 1.5161 mL of DMSO.[1][2]

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][2]

  • Aliquoting and Storage: Dispense the solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a Dosing Solution for In Vivo Use (Example: Formulation 1)

Note: This protocol is for reference only. Researchers should optimize the formulation for their specific animal model and administration route.

  • Prepare Stock: Begin with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • Solvent Addition (Sequential): To prepare 1 mL of dosing solution, follow these steps in order, ensuring the solution is mixed evenly after each addition:[1]

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Concentration: This procedure results in a 5 mg/mL dosing solution. The solution should be clear.[1] Prepare this formulation fresh before use.

Visualizations

G cluster_workflow Stock Solution Workflow A This compound (Solid) B Add Anhydrous DMSO A->B C Vortex / Sonicate (Ensure Complete Dissolution) B->C D High-Concentration Stock Solution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C (1 month) or -80°C (6 months) E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway EG01377 Mechanism of Action VEGFA VEGF-A NRP1 NRP1 Receptor VEGFA->NRP1 binds VEGFR2 VEGFR2 NRP1->VEGFR2 forms complex with Signaling Downstream Signaling (PI3K/Akt, PLCγ/ERK) VEGFR2->Signaling activates EG01377 EG01377 EG01377->NRP1 inhibits Response Angiogenesis Cell Migration Tumor Growth Signaling->Response promotes

Caption: EG01377 inhibits the NRP1 signaling pathway.

References

potential off-target effects of EG01377 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EG01377 dihydrochloride (B599025). The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of EG01377 dihydrochloride?

This compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2][3] It binds to NRP1 with a dissociation constant (Kd) of 1.32 μM and has IC50 values of 609 nM for both NRP1-a1 and NRP1-b1 isoforms.[1][2]

Q2: Is this compound selective for NRP1?

Yes, EG01377 has been shown to be selective for NRP1 over the closely related protein, Neuropilin-2 (NRP2).[4][5]

Q3: Are there any known off-target effects of this compound?

At concentrations higher than those typically required for NRP1 inhibition, EG01377 has been observed to attenuate the phosphorylation of several downstream signaling molecules. In prostate cancer cell lines (PC-3 and DU-145), treatment with EG01377 at concentrations of 20, 40, and 80 µM resulted in reduced phosphorylation of EGFR, AKT, GSK3β, and mTOR.[2] It is important to consider whether these are direct off-target effects or downstream consequences of NRP1 inhibition in your experimental system.

Q4: Does this compound affect VEGF signaling?

Yes, as an NRP1 inhibitor, this compound modulates the signaling of Vascular Endothelial Growth Factor A (VEGF-A). It has been shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR).[1][5][6]

Q5: What are the known functional effects of this compound related to its primary target?

This compound exhibits antiangiogenic, antimigratory, and antitumor effects.[1][2][3] It has also been shown to block the production of transforming growth factor-beta (TGFβ) by regulatory T-cells (Tregs).[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in EGFR, AKT, GSK3β, or mTOR signaling pathways. This could be a downstream effect of NRP1 inhibition or a potential off-target effect at higher concentrations of EG01377.1. Verify the concentration of EG01377 being used. If possible, perform a dose-response experiment to determine the lowest effective concentration for NRP1 inhibition in your model. 2. To distinguish between on-target and potential off-target effects, consider using a structurally unrelated NRP1 inhibitor as a control. 3. Utilize NRP1 knockdown or knockout models to confirm if the observed effects on these pathways are NRP1-dependent.
Observed effects are not consistent with NRP1 inhibition. The experimental system may have low or no NRP1 expression, or the observed phenotype may be due to an unknown off-target interaction.1. Confirm NRP1 expression levels in your cell lines or tissues using techniques like Western blot, qPCR, or immunohistochemistry. 2. Review the literature for NRP1-independent signaling pathways that might be affected by compounds with a similar chemical scaffold. 3. Consider performing a broader off-target screening to identify potential alternative binding partners.
Variability in experimental results. Inconsistent compound stability or solubility.1. Ensure proper storage of this compound as recommended by the supplier. 2. Prepare fresh stock solutions for each experiment. 3. Verify the solubility of the compound in your specific experimental media and conditions.

Quantitative Data Summary

Table 1: In Vitro Activity of EG01377

Target/Assay Parameter Value Reference
Neuropilin-1 (NRP1-a1)IC50609 nM[1][2]
Neuropilin-1 (NRP1-b1)IC50609 nM[1][2]
Neuropilin-1 (NRP1-b1)Kd1.32 µM[1][2]
VEGF-A stimulated VEGF-R2/KDR phosphorylationIC50~30 µM[5]

Table 2: Observed Effects on Signaling Pathways at High Concentrations

Cell Line Concentration Range Affected Molecules (Reduced Phosphorylation) Reference
PC-3, DU-14520, 40, 80 µMEGFR, AKT, GSK3β, mTOR[2]

Experimental Protocols

Western Blot for Phospho-Protein Analysis (Adapted from[5])

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs, PC-3, DU-145) and grow to desired confluency. Serum-starve cells overnight if necessary. Pre-incubate cells with varying concentrations of this compound or vehicle control for the desired time.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., VEGF-A) for the specified duration to induce phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-EGFR, phospho-AKT, phospho-GSK3β, phospho-mTOR, or phospho-VEGF-R2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

Visualizations

signaling_pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGF-R2 VEGFA->VEGFR2 NRP1->VEGFR2 co-receptor PI3K PI3K VEGFR2->PI3K pY Angiogenesis Angiogenesis VEGFR2->Angiogenesis EG01377 EG01377 EG01377->NRP1 AKT AKT EG01377->AKT mTOR mTOR EG01377->mTOR EGFR EGFR EG01377->EGFR Potential Off-Target (High Conc.) GSK3b GSK3β EG01377->GSK3b PI3K->AKT AKT->mTOR AKT->GSK3b CellSurvival Cell Survival & Proliferation mTOR->CellSurvival EGFR->PI3K

Caption: EG01377 inhibits NRP1, affecting downstream signaling.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells starve Serum Starve (optional) start->starve pre_incubate Pre-incubate with EG01377 or Vehicle starve->pre_incubate stimulate Stimulate with Ligand (e.g., VEGF-A) pre_incubate->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for Phospho-Proteins quantify->western analyze Data Analysis western->analyze

Caption: Workflow for assessing protein phosphorylation.

logical_relationship A Unexpected Phenotype Observed B Is the concentration of EG01377 optimal? A->B C Perform Dose-Response Curve B->C No D Is NRP1 expressed in the system? B->D Yes E Confirm NRP1 Expression (WB, qPCR) D->E Unsure F Consider Off-Target Effects or Downstream Signaling D->F Yes H Phenotype is likely NRP1-independent D->H No G Use NRP1 Knockdown/Knockout or Unrelated NRP1 Inhibitor F->G G->H Phenotype Persists I Phenotype is likely NRP1-dependent G->I Phenotype Abolished

Caption: Troubleshooting logic for unexpected results.

References

determining the optimal incubation time for EG01377 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EG01377 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EG01377 dihydrochloride?

A1: this compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2] It exerts its effects by binding to NRP1, a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[3][4][5] This inhibition disrupts downstream signaling pathways, leading to antiangiogenic, antimigratory, and antitumor activities.[1][2]

Q2: What are the recommended starting concentrations and incubation times for in vitro experiments?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific assay being performed. Based on published data, a concentration range of 500 nM to 80 µM and incubation times from 30 minutes to 14 days have been used effectively. For initial experiments, we recommend performing a dose-response and time-course study to determine the optimal conditions for your specific experimental setup. Please refer to the data summary table below for more detailed information.

Q3: How should I dissolve and store this compound?

A3: For stock solutions, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[1] The product should be stored under nitrogen and away from moisture.[1] For experimental use, dissolve the compound in a suitable solvent like DMSO. Further dilutions into aqueous media should be made immediately before use.

Q4: Is EG01377 selective for NRP1?

A4: Yes, EG01377 has been shown to be selective for NRP1 over the closely related protein NRP2.[3][5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. Suboptimal concentration of EG01377.Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 100 µM).
Insufficient incubation time.Increase the incubation time. Refer to the data summary table for typical timeframes for different assays. A time-course experiment is recommended.
Cell type is not responsive.Confirm NRP1 expression in your cell line of interest using techniques like Western Blot, qPCR, or flow cytometry.
Inactivation of the compound.Ensure proper storage of the stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High cellular toxicity or off-target effects. Concentration of EG01377 is too high.Lower the concentration of the compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Variability between replicate experiments. Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well or dish.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Data Presentation

Summary of In Vitro Experimental Conditions for EG01377
Assay Cell Type Concentration Incubation Time Observed Effect Reference
Inhibition of VEGF-A stimulated VEGF-R2/KDR phosphorylationHUVECs3-30 µM (IC50 = 30 µM)30 minutesInhibition of VEGF-R2/KDR tyrosine phosphorylation.[1][2]
Cell Migration AssayHUVECs30 µMNot SpecifiedSignificant reduction in cell migration in response to VEGF-A.[1][2]
Wound Closure AssayHUVECs30 µM5 daysDelay in VEGF-induced wound closure.[1][2]
Angiogenesis Assay (Tube Formation)HUVECs30 µMNot SpecifiedReduction in network area, length, and branching points.[1][2]
Angiogenesis Assay (Aortic Ring)Mouse Aortic Rings30 µM7 daysReduction in VEGF-induced angiogenesis.[1][2]
Spheroid Outgrowth AssayA375P (Malignant Melanoma)30 µM7 daysReduction in spheroid outgrowth in combination with VEGF-A.[1][2]
TGF-β Production AssayNrp1+ Regulatory T-cells (Tregs)500 nM2 hoursBlockade of TGF-β production.[1][2]
Clone Formation AssayPC-3 and DU-145 (Prostate Cancer)20, 40, 80 µM14 daysAttenuation of clone formation ability in a concentration-dependent manner.[1]
EGFR, AKT, GSK3β, mTOR PhosphorylationPC-3 and DU-145 (Prostate Cancer)20, 40, 80 µMNot SpecifiedAttenuation of phosphorylation.[1]

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time using a Cell Viability Assay

This protocol outlines a general workflow to determine the optimal incubation time for this compound in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of EG01377 or vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the incubation time for each concentration to determine the time-dependent effect of the compound.

Protocol 2: VEGF-A Stimulated VEGF-R2/KDR Phosphorylation Assay

This protocol is based on the methodology to assess the inhibitory effect of EG01377 on VEGF-A-induced signaling.[3]

  • Cell Culture and Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treatment: Treat the starved cells with this compound (e.g., at a final concentration of 30 µM) or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGF-R2 (pVEGF-R2). Subsequently, strip the membrane and re-probe with an antibody for total VEGF-R2 as a loading control.

  • Analysis: Quantify the band intensities and calculate the ratio of pVEGF-R2 to total VEGF-R2 to determine the extent of inhibition by EG01377.

Visualizations

G EG01377 Signaling Pathway Inhibition VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGF-R2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Co-receptor PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates PLCG_ERK PLCγ/ERK Pathway VEGFR2->PLCG_ERK Activates EG01377 EG01377 dihydrochloride EG01377->NRP1 Inhibits CellSurvival Cell Survival PI3K_AKT->CellSurvival Angiogenesis Angiogenesis PLCG_ERK->Angiogenesis CellMigration Cell Migration PLCG_ERK->CellMigration

Caption: EG01377 inhibits the VEGF-A/NRP1 signaling axis.

G Workflow for Determining Optimal Incubation Time Start Start: Seed Cells Prepare Prepare EG01377 Dilutions & Vehicle Control Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for Different Time Points (e.g., 24, 48, 72h) Treat->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Analyze Analyze Data: Plot Viability vs. Time Assess->Analyze Determine Determine Optimal Incubation Time Analyze->Determine End End Determine->End

Caption: Experimental workflow for incubation time optimization.

G Troubleshooting Logic for Low Efficacy Start Issue: Low or No Inhibitory Effect CheckConc Is the concentration optimal? Start->CheckConc CheckTime Is the incubation time sufficient? CheckConc->CheckTime Yes ActionConc Action: Perform Dose-Response Experiment CheckConc->ActionConc No CheckNRP1 Is NRP1 expressed in the cell line? CheckTime->CheckNRP1 Yes ActionTime Action: Perform Time-Course Experiment CheckTime->ActionTime No CheckCompound Is the compound active? CheckNRP1->CheckCompound Yes ActionNRP1 Action: Verify NRP1 Expression (e.g., Western Blot) CheckNRP1->ActionNRP1 No ActionCompound Action: Use Fresh Stock, Ensure Proper Storage CheckCompound->ActionCompound No Resolved Problem Resolved CheckCompound->Resolved Yes ActionConc->Resolved ActionTime->Resolved ActionNRP1->Resolved ActionCompound->Resolved

References

Technical Support Center: EG01377 Dihydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing EG01377 dihydrochloride (B599025) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is EG01377 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1] NRP1 is a co-receptor for various growth factors, including Vascular Endothelial Growth Factor A (VEGF-A) and Transforming Growth Factor-beta (TGF-β).[2] By binding to NRP1, this compound allosterically inhibits the formation of signaling complexes with other receptors, such as VEGFR2, thereby blocking downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[3][4]

Q2: In which types of cell-based assays is this compound typically used?

A2: this compound is frequently employed in a variety of in vitro assays to assess its anti-cancer properties. These include:

  • Cell Viability and Proliferation Assays: To determine the effect of the compound on cell growth and survival.

  • Cell Migration and Invasion Assays: To evaluate its potential to inhibit cancer cell motility.

  • Angiogenesis Assays: Such as tube formation assays, to assess its anti-angiogenic effects.

  • Colony Formation Assays: To determine the long-term impact on the proliferative capacity of single cells.

Q3: What are the known binding affinities and effective concentrations of EG01377?

A3: The binding affinity and effective concentrations of EG01377 have been characterized in various studies. For a summary of this quantitative data, please refer to the data tables below.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C.

Troubleshooting Guide

Issue 1: Precipitate formation upon addition of this compound to cell culture medium.

  • Possible Cause: The final concentration of DMSO in the cell culture medium may be too high, causing the compound to precipitate.

  • Solution: Ensure the final DMSO concentration in your experimental wells is below 0.5%, and ideally below 0.1%. Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the final culture wells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Possible Cause: The compound has limited solubility in aqueous solutions.

  • Solution: After diluting the compound in the final volume of cell culture medium, gently vortex or pipette up and down to ensure it is fully dissolved before adding to the cells. If precipitation persists, consider using a solubilizing agent, such as a low concentration of Pluronic F-68, but validate its effect on your specific cell line first.

Issue 2: Inconsistent or non-reproducible results in cell viability assays.

  • Possible Cause: The compound may be interfering with the assay chemistry, particularly with tetrazolium-based assays like MTT. Small molecules can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6][7][8]

  • Solution: To test for this, include a cell-free control where this compound is added to the culture medium and the MTT reagent. If a color change is observed, it indicates direct reduction of MTT by the compound. In such cases, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).

  • Possible Cause: The incubation time with this compound may not be optimal for observing an effect on cell viability.

  • Solution: Perform a time-course experiment to determine the optimal duration of treatment. Effects on cell proliferation may take longer to become apparent than acute cytotoxicity.

Issue 3: High background signal in the cell viability assay.

  • Possible Cause: Components in the serum of the cell culture medium can interfere with some viability assay reagents.

  • Solution: When using assays like the MTT assay, it is advisable to replace the serum-containing medium with serum-free medium before adding the assay reagent.

Quantitative Data

Table 1: Binding Affinity and IC50 Values of EG01377

TargetParameterValueReference
Neuropilin-1 (NRP1)Kd1.32 µM[9]
NRP1-a1IC50609 nM[9]
NRP1-b1IC50609 nM[9]

Table 2: Effective Concentrations of EG01377 in in vitro Assays

Cell LineAssayConcentrationEffectReference
PC-3, DU-145Proliferation/Colony Formation20, 40, 80 µMAttenuates clone formation[10]
HUVECsVEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR3-30 µMInhibits phosphorylation[10]
HUVECsCell Migration30 µMReduces migration[10]
A375P (melanoma)Spheroid Outgrowth30 µMReduces outgrowth[10]

Experimental Protocols

Cell Viability Assessment using the MTT Assay

This protocol is a representative method for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line (e.g., PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working solution of this compound at various concentrations (e.g., 0, 10, 20, 40, 80, 160 µM) in serum-free medium from your DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the 2X working solutions of the compound to the respective wells.

    • Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well.

    • Pipette up and down to ensure the formazan crystals are fully dissolved. The solution should turn purple.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

EG01377_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds EG01377 EG01377 EG01377->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates SMAD SMAD TGFbR->SMAD AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK PLCg->ERK Migration Cell Migration & Angiogenesis ERK->Migration SMAD->Proliferation

Caption: EG01377 inhibits NRP1, blocking VEGF-A and TGF-β signaling pathways.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare EG01377 Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells with EG01377 overnight_incubation->treat_cells prepare_compound->treat_cells treatment_incubation Incubate for 24-72 hours treat_cells->treatment_incubation add_reagent Add Cell Viability Reagent (e.g., MTT) treatment_incubation->add_reagent reagent_incubation Incubate for 1-4 hours add_reagent->reagent_incubation read_plate Read Absorbance/ Fluorescence reagent_incubation->read_plate analyze_data Analyze Data (Calculate % Viability) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability with this compound.

References

Technical Support Center: Enhancing the Bioavailability of EG01377 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of EG01377 dihydrochloride (B599025) in animal models.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays with EG01377 dihydrochloride show high potency, but I'm observing low or inconsistent efficacy in my animal models. What could be the primary reason for this discrepancy?

A1: A significant difference between in vitro potency and in vivo efficacy is often linked to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the systemic circulation.[1] Low aqueous solubility and/or poor membrane permeability are common hurdles that can drastically reduce the amount of this compound that reaches its target, leading to diminished or variable therapeutic outcomes in animal studies.

Q2: I am seeing significant variability in plasma concentrations of this compound between individual animals in the same cohort. What are the potential causes?

A2: High inter-animal variability can stem from several factors related to the formulation and the physiological state of the animals. Inconsistent dosing due to poor formulation homogeneity (e.g., inadequate suspension of the compound) is a common cause. Additionally, the gastrointestinal environment can differ between animals; for example, the presence or absence of food can significantly impact the absorption of compounds with low solubility.[1] Standardizing the formulation preparation and the feeding schedule of the animals can help minimize this variability.

Q3: EG01377 is supplied as a dihydrochloride salt. Shouldn't this salt form already have improved solubility and bioavailability?

A3: While salt formation is a common and often effective strategy to increase the aqueous solubility and dissolution rate of ionizable compounds, it doesn't guarantee optimal bioavailability.[2][3][4] The hydrochloride salt of a drug can sometimes convert back to its less soluble free base form in the gastrointestinal tract, especially in environments with a higher pH.[5] This conversion can lead to precipitation and reduced absorption. Furthermore, other factors such as first-pass metabolism and efflux transporters can limit bioavailability irrespective of the salt form.[4]

Q4: What are the initial practical steps I should take to troubleshoot low bioavailability of this compound?

A4: The first step is to systematically evaluate your current formulation and administration protocol. This includes verifying the solubility of this compound in your chosen vehicle and ensuring the compound remains in solution or as a stable, uniform suspension. It is also crucial to review your experimental conditions, such as the fasting state of the animals, which can influence gastrointestinal pH and motility.[6]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Exposure of this compound

Potential Cause: Poor aqueous solubility and dissolution in the gastrointestinal tract.

Solutions:

  • Formulation Optimization: The solubility of this compound can be enhanced by using appropriate excipients. A screening process to identify optimal solubilizing agents is recommended.

  • Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area, leading to a faster dissolution rate.[7][8][9] Techniques such as micronization can be employed.

Issue 2: Compound Precipitation in Formulation or Upon Administration

Potential Cause: The concentration of this compound in the formulation may be too high, leading to supersaturation and subsequent precipitation, especially upon dilution in the aqueous environment of the stomach.

Solutions:

  • Lower the Concentration: If possible, reduce the dosing concentration while increasing the dosing volume to administer the target dose.

  • Use of Precipitation Inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation can help maintain a supersaturated state and prevent precipitation.[1]

  • pH Control: If the compound's solubility is pH-dependent, using a buffered formulation can help maintain an optimal pH for solubility.[1]

Issue 3: Suspected High First-Pass Metabolism

Potential Cause: After absorption, the compound may be extensively metabolized by the liver before reaching systemic circulation.

Solutions:

  • Co-administration with Metabolic Inhibitors: While more complex, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help diagnose the extent of first-pass metabolism. This is an advanced strategy and requires careful consideration of potential drug-drug interactions.

  • Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for systemic exposure and efficacy. MedChemExpress notes that a 2 mg/kg intravenous dose in mice resulted in a half-life of 4.29 hours.[10][11]

Data Presentation: Suggested Formulations for In Vivo Studies

Based on commercially available data for this compound, the following vehicle compositions have been suggested to achieve a certain solubility. These can serve as a starting point for your formulation development.

Formulation ComponentVehicle Composition 1Vehicle Composition 2Vehicle Composition 3
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in saline)90% corn oil
Solvent 3 5% Tween-80--
Solvent 4 45% saline--
Achieved Solubility ≥ 5 mg/mL (7.58 mM)≥ 5 mg/mL (7.58 mM)≥ 5 mg/mL (7.58 mM)

Data sourced from MedChemExpress.[10]

Experimental Protocols

Protocol 1: Preparation of a Solubilizing Formulation

Objective: To prepare a clear solution of this compound for oral administration in animal models.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology:

  • Weigh the required amount of this compound.

  • Add DMSO to the compound to constitute 10% of the final volume. Vortex or sonicate until the compound is fully dissolved.

  • Add PEG300 to constitute 40% of the final volume and mix thoroughly.

  • Add Tween-80 to constitute 5% of the final volume and mix until a homogenous solution is formed.

  • Add saline to reach the final desired volume (45%) and mix thoroughly.

  • Visually inspect the solution for any precipitation. The final formulation should be a clear solution.[10]

Protocol 2: Screening for Optimal Solubilizing Excipients

Objective: To identify the most effective co-solvents and surfactants for solubilizing this compound.

Materials:

  • This compound

  • A panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)

  • A panel of pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Cremophor EL, Solutol HS 15)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 2.0, 6.8)

  • 96-well plates or small glass vials

  • Plate shaker

Methodology:

  • Prepare stock solutions of each co-solvent and surfactant.

  • Add an excess amount of this compound to a fixed volume of each individual excipient, mixtures of excipients, and PBS at different pH values.

  • Seal the plates or vials and place them on a plate shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the mixture to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • The excipients or mixtures that yield the highest concentration of the compound are considered the most effective solubilizing agents.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_formulation Formulation Troubleshooting cluster_animal_model Animal Model Considerations cluster_pk Pharmacokinetic Analysis cluster_outcome Outcome start Low in vivo efficacy despite high in vitro potency solubility Assess Solubility in Current Vehicle start->solubility psd Consider Particle Size Reduction (Micronization) start->psd stability Check for Precipitation solubility->stability If soluble excipient Screen for Solubilizing Excipients (Co-solvents, Surfactants) solubility->excipient If insoluble stability->excipient If unstable fasting Standardize Fasting/Fed State stability->fasting If stable pk_study Conduct Pilot PK Study with Optimized Formulation excipient->pk_study psd->pk_study dosing Ensure Homogeneous Dosing fasting->dosing dosing->pk_study fpm Investigate First-Pass Metabolism (IV vs. Oral Dosing) pk_study->fpm outcome Improved Bioavailability and Consistent in vivo Efficacy fpm->outcome

Caption: Troubleshooting workflow for improving in vivo bioavailability.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors cluster_bioavailability Systemic Circulation solubility Aqueous Solubility dissolution Dissolution Rate solubility->dissolution permeability Membrane Permeability bioavailability Oral Bioavailability permeability->bioavailability stability Chemical Stability in GI Tract stability->bioavailability dissolution->bioavailability excipients Excipients (Solubilizers, etc.) excipients->dissolution particle_size Particle Size particle_size->dissolution gi_ph Gastrointestinal pH gi_ph->solubility motility GI Motility motility->bioavailability first_pass First-Pass Metabolism first_pass->bioavailability Reduces

Caption: Key factors influencing oral bioavailability.

References

Technical Support Center: EG01377 Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using EG01377 dihydrochloride (B599025) in in vivo experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize potential toxicity and ensure the successful execution of your studies.

Disclaimer: Detailed in vivo toxicity data for EG01377 dihydrochloride is not extensively published. Therefore, this guide combines available information on EG01377 with general principles of in vivo toxicology for small molecule inhibitors, particularly those targeting angiogenesis pathways. It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and a comprehensive safety profile in your specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2][3] NRP1 is a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A).[1][2] By inhibiting NRP1, EG01377 can exert anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2] It has also been shown to block the production of Transforming Growth Factor-beta (TGF-β) by regulatory T-cells (Tregs).[1]

Q2: What are the recommended vehicles for in vivo administration of this compound?

Based on available information, the following vehicle compositions have been suggested for preparing this compound for in vivo studies:

  • 10% DMSO in corn oil: A common formulation for lipophilic compounds.

  • 10% DMSO in 90% (20% SBE-β-CD in saline): Captisol® (SBE-β-CD) can improve the solubility and stability of the compound.

It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]

Q3: What is a known in vivo pharmacokinetic profile for EG01377?

A study in 6-8 week old female BALB/c mice administered a 2 mg/kg intravenous (i.v.) dose of EG01377 reported a half-life (T1/2) of 4.29 hours.[1][2] This suggests that once-daily dosing may be sufficient to maintain therapeutic exposure in mice.[1]

Troubleshooting In Vivo Toxicity

This section provides guidance on identifying and mitigating potential sources of toxicity during your in vivo experiments with this compound.

Issue 1: Acute Toxicity Observed Immediately After Dosing (e.g., lethargy, seizures, distress)

Potential Cause Troubleshooting/Mitigation Strategy
Formulation/Vehicle Toxicity - Reduce DMSO Concentration: High concentrations of DMSO can cause hemolysis, neurotoxicity, and other adverse effects. Aim for the lowest possible concentration of DMSO required for solubility. Consider alternative solubilizing agents. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. - Route of Administration: Intravenous (i.v.) administration can lead to rapid peak plasma concentrations. Consider alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which may have a slower absorption rate and lower Cmax.
Compound Precipitation - Confirm Solubility: Ensure the compound is fully dissolved in the vehicle at the intended concentration and temperature. Insoluble particles can cause emboli. - Filter Sterilization: Use a 0.22 µm filter to remove any undissolved particles before injection.
Rapid On-Target Toxicity - Dose Reduction: The initial dose may be too high. Perform a dose-escalation study to determine the MTD. - Slower Infusion Rate: For i.v. administration, a slower infusion rate can prevent a sharp spike in plasma concentration.

Issue 2: Delayed or Chronic Toxicity (e.g., weight loss, organ damage, altered blood parameters)

Potential Cause Troubleshooting/Mitigation Strategy
On-Target Toxicity (NRP1/VEGF Pathway Inhibition) - Monitor for Known Anti-VEGF Toxicities: Inhibition of the VEGF pathway can lead to hypertension, proteinuria, and impaired wound healing. Monitor blood pressure and perform urinalysis. - Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, kidney, heart, lungs, spleen) to identify any tissue damage. - Staggered Dosing Schedule: If daily dosing leads to cumulative toxicity, consider an intermittent dosing schedule (e.g., every other day).
Off-Target Toxicity - In Vitro Profiling: If possible, screen the compound against a panel of receptors and kinases to identify potential off-target activities that could explain the observed toxicity. - Dose-Response Relationship: Establish a clear dose-response relationship for the toxic effects. This can help in selecting a therapeutic window where efficacy is achieved with minimal toxicity.
Metabolite-Induced Toxicity - Metabolite Identification: If resources permit, conduct studies to identify the major metabolites of EG01377 and assess their individual toxicities.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 90% corn oil)

  • Syringes and needles appropriate for the route of administration

  • Animal balance

  • Cages and appropriate housing

Procedure:

  • Animal Model: Use the same strain, sex, and age of mice that will be used in the efficacy studies. A common choice is 6-8 week old female BALB/c or C57BL/6 mice.

  • Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., based on in vitro efficacy data) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence). A suggested starting dose could be based on the 2 mg/kg used in the pharmacokinetic study.

  • Administration: Administer this compound via the intended route (e.g., i.v., i.p., s.c.) for a set number of days (e.g., 5-14 consecutive days).

  • Monitoring:

    • Mortality: Record any deaths.

    • Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming. Use a standardized scoring system.

    • Body Weight: Weigh the animals daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Feed and Water Intake: Monitor for any significant changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or dose-limiting toxicity (e.g., >20% weight loss, severe clinical signs).

  • Data Analysis: Summarize the findings in a table.

Table 1: Example of MTD Study Data Collection

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+2.5None observed
250/5+1.8None observed
550/5-3.2Mild, transient lethargy post-dosing
1051/5-12.5Moderate lethargy, ruffled fur
2053/5-21.0Severe lethargy, hunched posture

Visualizations

EG01377_Mechanism_of_Action VEGFA VEGF-A NRP1 Neuropilin-1 (NRP1) VEGFA->NRP1 Binds VEGFR2 VEGF Receptor 2 (VEGFR2) VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Signaling Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling EG01377 This compound EG01377->NRP1 Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis CellMigration Cell Migration Signaling->CellMigration TumorGrowth Tumor Growth Signaling->TumorGrowth

Caption: Mechanism of action of this compound in inhibiting VEGF-A/NRP1 signaling.

In_Vivo_Toxicity_Workflow Start Start: In Vivo Study with EG01377 Dose Perform Dose-Escalation Study (Determine MTD) Start->Dose Observe Observe for Acute Toxicity (Post-dosing) Dose->Observe AcuteTox Acute Toxicity Observed? Observe->AcuteTox TroubleshootAcute Troubleshoot: - Check formulation - Reduce dose - Change route/rate of administration AcuteTox->TroubleshootAcute Yes ChronicMonitor Monitor for Chronic Toxicity (Daily Observations, Body Weight) AcuteTox->ChronicMonitor No TroubleshootAcute->Dose ChronicTox Chronic Toxicity Observed? ChronicMonitor->ChronicTox TroubleshootChronic Troubleshoot: - Reduce dose - Adjust dosing schedule - Consider on/off-target effects ChronicTox->TroubleshootChronic Yes Endpoint Endpoint Analysis: - Histopathology - Clinical Chemistry ChronicTox->Endpoint No TroubleshootChronic->Dose SafeDose Proceed with Efficacy Studies at Safe and Tolerable Dose Endpoint->SafeDose

Caption: A logical workflow for assessing and mitigating in vivo toxicity of EG01377.

References

Quality Control of EG01377 Dihydrochloride from Different Suppliers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the quality and consistency of EG01377 dihydrochloride (B599025) procured from various suppliers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is EG01377 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] It functions by binding to NRP1, thereby interfering with the binding of Vascular Endothelial Growth Factor-A (VEGF-A). This inhibition disrupts downstream signaling pathways, leading to anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2][3]

Q2: We are observing inconsistent results in our cell-based assays with EG01377 from a new supplier. What could be the cause?

A2: Inconsistent results can arise from variability in the purity, solubility, or biological activity of the compound from different suppliers. It is crucial to perform in-house quality control checks on each new batch. Potential issues could include the presence of impurities, incorrect salt form, or degradation of the compound. We recommend performing analytical and functional tests to compare the new batch with a previously validated batch.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound solid should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q4: What are the key quality control parameters we should assess for a new batch of this compound?

A4: For each new batch, we recommend assessing the following:

  • Identity: Confirm the chemical structure using techniques like Mass Spectrometry and NMR.

  • Purity: Determine the percentage of the active compound, typically by HPLC. Purity should ideally be >98%.

  • Solubility: Verify the solubility in relevant solvents (e.g., DMSO, water) to ensure accurate concentration of stock solutions.

  • Biological Activity: Confirm the inhibitory activity in a relevant cell-based assay, such as a VEGF-induced HUVEC migration assay or a VEGFR-2 phosphorylation assay.

Troubleshooting Guide

Problem 1: Inconsistent potency (IC50) in functional assays between different batches.

Potential CauseRecommended Action
Purity Differences Perform HPLC analysis to compare the purity profiles of the batches. The presence of inactive isomers or impurities in one batch can lower its effective concentration.
Incorrect Compound Identity Verify the molecular weight of the compound in each batch using LC-MS to ensure it corresponds to this compound (MW: 659.60 g/mol ).[4]
Degradation of Compound If a batch has been stored improperly or for an extended period, it may have degraded. Prepare fresh stock solutions from the solid compound and re-test. Compare with a new, unopened vial if available.
Variability in Assay Conditions Ensure that cell passage number, serum concentration, and incubation times are consistent across experiments.

Problem 2: Poor solubility of the compound in DMSO or aqueous media.

Potential CauseRecommended Action
Incorrect Salt Form The dihydrochloride salt form should be more water-soluble than the free base. Confirm the product information from the supplier.
Compound Precipitation After preparing the stock solution in DMSO, visually inspect for any precipitate. If precipitation occurs when diluting into aqueous media, consider using a co-solvent or reducing the final concentration.
Low Purity Impurities can sometimes affect the solubility of the main compound.

Problem 3: Unexpected or off-target effects observed in cellular assays.

Potential CauseRecommended Action
Presence of Active Impurities Analyze the purity of the compound by HPLC and LC-MS to identify any significant impurities that might have their own biological activity.
High Concentration Used High concentrations of any small molecule can lead to off-target effects. Determine the optimal concentration range by performing a dose-response curve and use the lowest effective concentration.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle-only control.

Data Presentation: Comparative Quality Control Parameters

The following table summarizes the expected results from key quality control experiments for two hypothetical suppliers of this compound.

ParameterSupplier A (Expected)Supplier B (Questionable)
Appearance White to off-white solidYellowish or clumpy solid
Purity (by HPLC) ≥ 98.0%92.5%
Identity (by LC-MS) [M+H]+ = 587.18[M+H]+ = 587.18, with significant impurity peaks
Solubility (in DMSO) ≥ 50 mg/mL< 20 mg/mL
Biological Activity (IC50 in HUVEC migration assay) ~600 nM> 2 µM

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound.

Methodology:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of EG01377.

Methodology:

  • LC System: Use a similar HPLC method as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Expected Mass: The free base of EG01377 has a molecular weight of 586.68 g/mol . The expected protonated molecule [M+H]+ should be observed at approximately m/z 587.18.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Concentration: 5-10 mg of the compound in 0.5 mL of solvent.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Analysis: The resulting spectrum should be compared to a reference spectrum if available, or analyzed to ensure the signals are consistent with the known structure of EG01377.

HUVEC Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the biological activity of this compound by measuring its ability to inhibit VEGF-induced cell migration.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Assay Setup: Use a transwell insert with an 8 µm pore size membrane. Coat the underside of the membrane with fibronectin.

  • Cell Seeding: Starve HUVECs in serum-free medium for 4-6 hours. Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.

  • Treatment: In the lower chamber, add serum-free medium containing VEGF (e.g., 20 ng/mL) as a chemoattractant. Add different concentrations of this compound or vehicle control (DMSO) to both the upper and lower chambers.

  • Incubation: Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Analysis: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition relative to the VEGF-only control. Determine the IC50 value by fitting the data to a dose-response curve.

VEGF-R2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of EG01377 on VEGF-induced phosphorylation of its receptor, VEGFR-2.

Methodology:

  • Cell Culture: Grow HUVECs to near confluence.

  • Starvation: Serum-starve the cells for 16-24 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.[4]

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR-2 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR-2 signal.

Mandatory Visualizations

G cluster_0 VEGF-A Signaling Pathway cluster_1 Downstream Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Binding PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates EG01377 EG01377 dihydrochloride EG01377->NRP1 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Migration Cell Migration ERK->Migration

Caption: Neuropilin-1 (NRP1) Signaling Pathway and Inhibition by EG01377.

G cluster_0 Quality Control Workflow for EG01377 start Receive New Batch of This compound visual Visual Inspection (Color, Appearance) start->visual analytical Analytical Chemistry QC (HPLC, LC-MS, NMR) visual->analytical solubility Solubility Test (DMSO, Aqueous Buffer) analytical->solubility functional Functional Assay QC (e.g., HUVEC Migration) solubility->functional pass Batch Passes QC (Proceed with Experiments) functional->pass Results Match Expected Values fail Batch Fails QC (Contact Supplier, Do Not Use) functional->fail Discrepancies Observed

Caption: Experimental Workflow for Quality Control of this compound.

G cluster_0 Troubleshooting Inconsistent Experimental Results start Inconsistent Results with EG01377? check_stock Stock Solution Issue? start->check_stock check_assay Assay Conditions Consistent? check_stock->check_assay No solution_fresh Prepare Fresh Stock Solution check_stock->solution_fresh Yes check_purity Compound Purity Issue? check_assay->check_purity No standardize_assay Standardize Protocol (Cell Passage, Reagents) check_assay->standardize_assay Yes contact_supplier Contact Supplier for Replacement check_purity->contact_supplier Yes resolved Problem Resolved check_purity->resolved No solution_fresh->resolved standardize_assay->resolved run_qc Perform HPLC/LC-MS on Compound

Caption: Logical Relationship for Troubleshooting Inconsistent Results.

References

impact of serum concentration on EG01377 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EG01377 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective Neuropilin-1 (NRP1) inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors that may influence the activity of EG01377, with a particular focus on the impact of serum concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EG01377 dihydrochloride?

A1: this compound is a potent, bioavailable, and selective inhibitor of Neuropilin-1 (NRP1).[1][2] It exerts its effects by binding to NRP1, a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF).[3][4][5][6][7] Specifically, EG01377 inhibits the VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor-2 (VEGFR-2/KDR), a critical step in the downstream signaling cascade that promotes angiogenesis, cell migration, and tumor progression.[1][8][9]

Q2: How does serum concentration affect the activity of this compound in cell-based assays?

A2: The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains abundant proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecules.[10] This protein binding reduces the concentration of the free, unbound drug that is available to interact with its target, NRP1.[10] Consequently, a higher total concentration of EG01377 may be required to achieve the same biological effect in the presence of high serum concentrations compared to low-serum or serum-free conditions. This can manifest as an increase in the observed half-maximal inhibitory concentration (IC50).

Q3: What are the key signaling pathways modulated by this compound?

A3: By inhibiting NRP1, this compound primarily modulates signaling pathways activated by ligands that use NRP1 as a co-receptor. The most well-characterized of these is the VEGF signaling pathway, which is crucial for angiogenesis.[3][4][7] NRP1 enhances the binding of certain VEGF isoforms to VEGFR2, amplifying downstream signals that promote endothelial cell proliferation, migration, and survival.[6] EG01377 can also interfere with signaling pathways involving other NRP1 ligands, such as certain semaphorins and Transforming Growth Factor-beta (TGF-β), which play roles in neuronal guidance, immune regulation, and cancer progression.[3][7]

Q4: What is the solubility and stability of this compound in cell culture media?

A4: While specific stability data for EG01377 in various cell culture media is not extensively published, it is crucial to ensure the compound is fully dissolved for accurate results. Stock solutions are typically prepared in a solvent like DMSO. The stability of small molecules in culture media can be influenced by factors such as pH, temperature, and interactions with media components.[11] It is recommended to prepare fresh dilutions of the compound in your experimental media for each experiment and to be mindful of potential precipitation, especially at higher concentrations.

Data Presentation: Impact of Serum on Inhibitor Potency

Serum Concentration (% FBS)Apparent IC50 (nM)Fold Change in IC50
0.5% (Serum-starved)6091.0x
2%~900~1.5x
5%~1500~2.5x
10%~2500~4.1x

Note: The IC50 values in 2%, 5%, and 10% FBS are hypothetical and for illustrative purposes only, demonstrating the potential impact of serum protein binding on the apparent potency of a small molecule inhibitor. The IC50 in 0.5% serum is based on published data for EG01377.[8]

Mandatory Visualizations

Signaling_Pathway cluster_ligands Ligands cluster_receptors Cell Surface Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling & Cellular Response VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 Semaphorins Semaphorins Semaphorins->NRP1 TGF-beta TGF-beta TGF-beta->NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 Plexin Plexin NRP1->Plexin TGF-betaR TGF-betaR NRP1->TGF-betaR pVEGFR2 pVEGFR2 (Tyr1175) VEGFR2->pVEGFR2 SMAD2/3 SMAD2/3 TGF-betaR->SMAD2/3 EG01377 EG01377 EG01377->NRP1 PI3K/Akt PI3K/Akt pVEGFR2->PI3K/Akt MAPK/ERK MAPK/ERK pVEGFR2->MAPK/ERK Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis Cell Migration Cell Migration MAPK/ERK->Cell Migration Tumor Progression Tumor Progression SMAD2/3->Tumor Progression

Figure 1: Simplified this compound mechanism of action in the NRP1 signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., HUVECs) in multi-well plate Cell_Culture Culture cells to desired confluency Cell_Seeding->Cell_Culture Serum_Starvation Serum-starve cells (e.g., 0.5% FBS for 16h) Cell_Culture->Serum_Starvation Pre-incubation Pre-incubate with EG01377 or vehicle control Serum_Starvation->Pre-incubation Stimulation Stimulate with VEGF-A Pre-incubation->Stimulation Cell_Lysis Lyse cells for Western Blot Stimulation->Cell_Lysis Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Stimulation->Viability_Assay Migration_Assay Fix and stain cells for Transwell Migration Assay Stimulation->Migration_Assay Western_Analysis Analyze pVEGFR2 levels Cell_Lysis->Western_Analysis Viability_Analysis Calculate IC50 Viability_Assay->Viability_Analysis Migration_Analysis Quantify migrated cells Migration_Assay->Migration_Analysis

Figure 2: General experimental workflow for assessing this compound activity.

Troubleshooting_Workflow Start Reduced EG01377 Activity (Higher than expected IC50) CheckSerum Is the assay performed in high serum concentration? Start->CheckSerum ReduceSerum Reduce serum concentration or perform serum starvation. Compare IC50 values. CheckSerum->ReduceSerum Yes CheckCompound Is the compound properly dissolved and stable? CheckSerum->CheckCompound No End Problem Resolved ReduceSerum->End PrepareFresh Prepare fresh stock solution and dilutions. Check for precipitation. CheckCompound->PrepareFresh No CheckAssay Are assay conditions (cell density, incubation time) optimal? CheckCompound->CheckAssay Yes PrepareFresh->End OptimizeAssay Optimize cell density and incubation times. Include positive/negative controls. CheckAssay->OptimizeAssay No CheckAssay->End Yes OptimizeAssay->End

Figure 3: Troubleshooting workflow for reduced this compound activity.

Troubleshooting Guide

This guide addresses common issues that may be encountered when performing experiments with this compound.

Issue Possible Cause Suggested Solution
Higher than expected IC50 value or reduced inhibitor activity. Serum Protein Binding: Proteins in the fetal bovine serum (FBS) are binding to the compound, reducing its free concentration.- Perform experiments in reduced serum (e.g., 0.5-2% FBS) or serum-free media. Note that cell health and viability must be maintained. - If serum is required, perform a dose-response curve at different serum concentrations (e.g., 2%, 5%, 10%) to quantify the serum effect. - Consider using purified human serum albumin to perform binding studies and calculate the free fraction of the drug.
Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the aqueous culture medium.- Visually inspect the media for any precipitate after adding the compound. - Prepare fresh stock solutions in 100% DMSO and ensure it is fully dissolved before further dilution. - Avoid multiple freeze-thaw cycles of the stock solution.
Compound Degradation: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment.- Prepare fresh dilutions of the compound immediately before use. - Minimize the exposure of the compound to light. - Test the stability of the compound in your specific media over time using an analytical method like HPLC-MS.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.- Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly before and during plating. - Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
Pipetting Errors: Inaccurate dispensing of compound, reagents, or cells.- Use calibrated pipettes and low-retention tips. - For serial dilutions, ensure thorough mixing at each step.
No inhibition of VEGF-stimulated VEGFR2 phosphorylation observed in Western Blot. Insufficient Stimulation or Inhibition Time: The timing of VEGF stimulation or EG01377 pre-incubation may be suboptimal.- Optimize the duration of VEGF stimulation (e.g., 5, 10, 15, 30 minutes) to find the peak of VEGFR2 phosphorylation. - Optimize the pre-incubation time with EG01377 (e.g., 30, 60, 120 minutes).
Low Phospho-Signal: The basal or stimulated level of pVEGFR2 is too low to detect a significant decrease.- Ensure cells are properly serum-starved to reduce basal receptor phosphorylation. - Increase the concentration of VEGF used for stimulation. - Use a sensitive chemiluminescent substrate and optimize antibody concentrations.
Inconsistent results in cell migration assays. Serum in the upper chamber: The presence of serum in the upper chamber can mask the chemotactic gradient.- Resuspend cells in serum-free or low-serum medium before adding them to the upper chamber of the Transwell.[2]
Sub-optimal cell density or incubation time: Too few or too many cells, or an inappropriate migration time can lead to unreliable results.- Titrate the number of cells seeded in the upper chamber. - Perform a time-course experiment to determine the optimal migration time for your cell type.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (with desired FBS concentration)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the EG01377 dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by gentle pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-VEGFR2 (pVEGFR2)

This protocol describes the detection of VEGFR2 phosphorylation at Tyr1175 in HUVECs upon VEGF stimulation and inhibition by EG01377.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (with low serum, e.g., 0.5% FBS)

  • This compound

  • Recombinant human VEGF-A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pVEGFR2 (Tyr1175) and anti-total VEGFR2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 16-24 hours.[8]

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[12]

  • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pVEGFR2 (Tyr1175) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 or a housekeeping protein like GAPDH.

Transwell Cell Migration Assay

This protocol is for assessing the effect of this compound on the migration of HUVECs towards a chemoattractant.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (serum-free)

  • Chemoattractant (e.g., VEGF-A or 10% FBS)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Crystal Violet stain

Procedure:

  • Culture HUVECs to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in basal medium.

  • In the bottom chambers of a 24-well plate, add 600 µL of basal medium containing the chemoattractant (e.g., 50 ng/mL VEGF-A). Include a negative control with basal medium only.

  • Harvest the serum-starved HUVECs using trypsin and resuspend them in basal medium at a concentration of 1 x 10^6 cells/mL.

  • Add this compound or vehicle control to the cell suspension at the desired final concentrations.

  • Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.

  • Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[1]

  • After incubation, remove the inserts from the plate.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[1]

  • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Image the migrated cells using a microscope and quantify the number of cells per field of view.

References

long-term stability of EG01377 dihydrochloride at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of EG01377 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid EG01377 dihydrochloride?

For long-term stability, solid this compound should be stored at -20°C, under a nitrogen atmosphere, and protected from moisture.

Q2: How long can I store a stock solution of this compound?

The stability of this compound in solution is dependent on the storage temperature. When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[1]

Q3: Can I store stock solutions at room temperature?

No, it is not recommended to store stock solutions of this compound at room temperature for extended periods due to the potential for degradation. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[3]

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2] NRP1 is a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), and by inhibiting NRP1, this compound disrupts the VEGF-A/VEGFR2 signaling pathway. This inhibition leads to antiangiogenic, antimigratory, and antitumor effects.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in my experiments. Improper storage of the stock solution leading to degradation.Ensure that stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month) and are protected from moisture and repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Inconsistent results between experiments. Degradation of the compound due to repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials after preparation to minimize the number of times the main stock is thawed.
Precipitate formation in the stock solution upon thawing. The solubility of the compound may be affected by the solvent or storage conditions.Ensure the compound is fully dissolved, using sonication if necessary, as recommended for dissolving in DMSO.[2] If precipitation persists, prepare a fresh stock solution.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability of this compound.

Form Storage Temperature Duration Storage Conditions
Solid (Powder) -20°CUp to 3 yearsUnder nitrogen, away from moisture
In Solvent (e.g., DMSO) -80°CUp to 6 monthsUnder nitrogen, away from moisture
In Solvent (e.g., DMSO) -20°CUp to 1 monthUnder nitrogen, away from moisture

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a solvent at -20°C and -80°C over time.

1. Materials and Reagents:

  • This compound powder
  • Anhydrous DMSO (or other appropriate solvent)
  • Cryovials
  • -20°C and -80°C freezers
  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Preparation of Stock Solution: a. Under a nitrogen atmosphere, accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using an ultrasonic bath if necessary.

3. Aliquoting and Storage: a. Dispense the stock solution into multiple, single-use cryovials. b. Tightly seal the vials and flush with nitrogen gas before final closure if possible. c. Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C. d. Reserve a few aliquots for immediate analysis (Time 0).

4. Sample Analysis: a. At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage temperature. b. Allow the samples to thaw to room temperature. c. Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound. d. The stability is assessed by comparing the peak area of the parent compound at each time point to the peak area at Time 0.

5. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. b. Plot the percentage of remaining compound against time for each storage temperature to visualize the degradation kinetics.

Visualizations

Signaling Pathway of this compound Action

EG01377_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 NRP1 NRP1 VEGF-A->NRP1 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) P_VEGFR2->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Responses EG01377 EG01377 EG01377->NRP1 Inhibition

Caption: EG01377 inhibits NRP1, disrupting VEGF-A/VEGFR2 signaling.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot into Single-Use Cryovials Prepare_Stock->Aliquot Store_neg20 Store at -20°C Aliquot->Store_neg20 Store_neg80 Store at -80°C Aliquot->Store_neg80 Time_Points Analyze at Predetermined Time Points (0, 1, 2, 4, 8, 12, 24 weeks) Store_neg20->Time_Points Store_neg80->Time_Points Analysis HPLC or LC-MS Analysis Time_Points->Analysis Data_Analysis Calculate % Remaining Compound vs. Time 0 Analysis->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Guide to Neuropilin-1 Inhibitors: EG01377 Dihydrochloride versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting the Neuropilin-1 (NRP1) receptor, a critical co-receptor in angiogenesis and tumor progression, selecting the appropriate inhibitor is paramount. This guide provides an objective comparison of EG01377 dihydrochloride (B599025) against other notable NRP1 inhibitors, supported by experimental data to inform strategic research decisions.

Quantitative Comparison of NRP1 Inhibitors

The following table summarizes key quantitative data for EG01377 dihydrochloride and other representative NRP1 inhibitors, offering a clear comparison of their potency and binding affinities.

InhibitorTypeTarget DomainKd (µM)IC50 (nM)Key Effects
This compound Small MoleculeNRP1-a1, NRP1-b11.32[1][2]609[1][2]Anti-angiogenic, anti-migratory, anti-tumor[1][2]
EG00229 Small MoleculeNRP1 b1b2 domain5.1[3]8000[4]Inhibits VEGF-A binding, anti-migratory[4][5]
ATWLPPR PeptideNRP1--Inhibits VEGF165 binding to NRP1[6][7]
MNRP1685A Monoclonal AntibodyVEGF binding domain of NRP1--Prevents vascular maturation[8]
SECN-15 Antisense OligonucleotideNRP1 mRNA--Downregulates NRP1 expression, anti-tumor[9]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective inhibition of NRP1.[1][2] It effectively blocks the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[4] Experimental data indicates that EG01377 inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a key step in angiogenic signaling.[1][2] Furthermore, it has been shown to reduce cancer cell migration and invasion, and in co-culture assays, it significantly diminishes the formation of tubular networks by endothelial cells.[4] In mouse models, EG01377 exhibits a promising pharmacokinetic profile with a half-life of 4.29 hours, suggesting its suitability for in vivo studies.[1][2]

Compared to its precursor, EG00229 , EG01377 shows a significantly lower IC50 value, indicating higher potency.[3][4] While both compounds target the VEGF-A binding pocket on NRP1, molecular modeling and experimental data suggest that EG01377 has a higher binding affinity.[3]

Peptide-based inhibitors like ATWLPPR also function by competitively inhibiting the binding of VEGF165 to NRP1.[6][7] Studies have shown that ATWLPPR can reduce diabetes-induced retinal injury by preserving vascular integrity.[10] However, small molecule inhibitors like EG01377 are often preferred in drug development for their potential for better bioavailability and stability.

Monoclonal antibodies such as MNRP1685A offer high specificity in targeting the VEGF binding domain of NRP1.[8] Clinical trial data for MNRP1685A showed it was generally well-tolerated in patients with advanced solid tumors, though it was associated with infusion-related reactions and transient platelet count reductions.[8]

A newer approach involves antisense oligonucleotides like SECN-15 , which act by downregulating the expression of NRP1.[9] In preclinical breast cancer models, SECN-15 led to tumor regression, particularly when combined with anti-PD-1 therapy.[9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the NRP1 signaling pathway and the experimental workflow used to evaluate them.

NRP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NRP1 NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 Complex Formation PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PLCg_ERK PLCγ/ERK Pathway VEGFR2->PLCg_ERK VEGFA VEGF-A VEGFA->NRP1 Binds EG01377 EG01377 EG01377->NRP1 Inhibits Angiogenesis Angiogenesis, Cell Migration, Survival PI3K_Akt->Angiogenesis PLCg_ERK->Angiogenesis

NRP1 Signaling Pathway and Inhibition by EG01377.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Binding Assay (e.g., ELISA, SPR) Cell_Migration Cell Migration Assay (e.g., Transwell) Binding_Assay->Cell_Migration Tube_Formation Tube Formation Assay Cell_Migration->Tube_Formation Western_Blot Western Blot (VEGFR2 Phosphorylation) Tube_Formation->Western_Blot PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Tumor_Xenograft Tumor Xenograft Models PK_Studies->Tumor_Xenograft Toxicity Toxicity Assessment Tumor_Xenograft->Toxicity Inhibitor_Selection Select NRP1 Inhibitors (EG01377, etc.) Inhibitor_Selection->Binding_Assay

General Experimental Workflow for Comparing NRP1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate NRP1 inhibitors.

VEGF-A/NRP1 Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to disrupt the interaction between VEGF-A and NRP1.

  • Coating: 96-well plates are coated with recombinant NRP1 protein and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Incubation: Various concentrations of the test inhibitor (e.g., EG01377) are mixed with a constant concentration of biotinylated VEGF-A165.

  • Binding: The inhibitor/VEGF-A mixture is added to the NRP1-coated wells and incubated for 2 hours at room temperature.

  • Detection: After washing, streptavidin-HRP is added and incubated for 1 hour. A substrate solution (e.g., TMB) is then added, and the reaction is stopped with a stop solution.

  • Analysis: The absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of NRP1 inhibitors on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Preparation: HUVECs are serum-starved for several hours.

  • Assay Setup: Cells are resuspended in a serum-free medium containing the test inhibitor at various concentrations and seeded into the upper chamber of a Transwell insert.

  • Chemoattractant: The lower chamber contains a medium with a chemoattractant, typically VEGF-A.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.

  • Quantification: Non-migrated cells on the upper surface of the insert are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitor's effect on the VEGF-A-induced signaling cascade.

  • Cell Treatment: HUVECs are pre-treated with the NRP1 inhibitor for a specified time (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.

  • Lysis: Cells are lysed, and protein concentrations are determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated VEGFR2 and total VEGFR2.

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The ratio of phosphorylated VEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.[4]

Conclusion

This compound emerges as a potent and selective small-molecule inhibitor of NRP1 with promising anti-angiogenic and anti-tumor properties.[1][2][4] Its superior potency compared to earlier compounds like EG00229, combined with its suitability for in vivo applications, makes it a valuable tool for cancer research and a strong candidate for further therapeutic development.[3][4] While other modalities like peptide and antibody inhibitors have their merits, the pharmacological profile of EG01377 positions it as a leading contender for targeting the NRP1 pathway. Researchers should consider the specific requirements of their experimental models when selecting the most appropriate NRP1 inhibitor.

References

A Comparative Guide to Neuropilin-1 Antagonists: EG01377 Dihydrochloride vs. EG00229

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the inhibition of angiogenesis and modulation of the tumor microenvironment are key therapeutic strategies. Neuropilin-1 (NRP1) has emerged as a critical receptor involved in these processes, primarily by potentiating the signaling of Vascular Endothelial Growth Factor A (VEGF-A). This guide provides a detailed, data-driven comparison of two prominent small-molecule NRP1 inhibitors: EG01377 dihydrochloride (B599025) and its predecessor, EG00229. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these two compounds.

Mechanism of Action and Biochemical Properties

Both EG01377 dihydrochloride and EG00229 function as antagonists of the NRP1 receptor.[1][2] They act by selectively inhibiting the binding of VEGF-A to the b1 domain of NRP1.[1][2] This interaction is crucial for the formation of the NRP1/VEGFR2 complex, which enhances downstream signaling cascades promoting angiogenesis, cell migration, and tumor growth.[3][4] Notably, EG01377 was developed as a more potent and bioavailable successor to EG00229, building upon the structural and functional insights gained from the initial compound.[5][6]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative data for this compound and EG00229, highlighting the superior potency of EG01377.

ParameterThis compoundEG00229Reference(s)
Target Neuropilin-1 (NRP1)Neuropilin-1 (NRP1)[1][2]
Binding Affinity (Kd) 1.32 μMNot explicitly stated[2][7]
IC50 (NRP1-a1 domain) 609 nMNot explicitly stated[2][7]
IC50 (NRP1-b1 domain) 609 nM3 μM (bt-VEGF-A binding to purified NRP1 b1 domain)[1][2][7]
IC50 (125I-VEGF-A binding to PAE/NRP1 cells) Not explicitly stated8 μM[1]
IC50 (VEGF-A stimulated VEGFR2 phosphorylation) 30 μMAttenuates phosphorylation, specific IC50 not stated[2][3]

Signaling Pathway and Experimental Workflow

The interaction of these inhibitors with the VEGF-A/NRP1 signaling pathway is central to their therapeutic potential. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these compounds.

VEGF_Signaling_Pathway VEGF-A/NRP1 Signaling Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds to b1 domain VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 Forms complex Signaling Downstream Signaling (e.g., VEGFR2 Phosphorylation) VEGFR2->Signaling EG01377 EG01377 / EG00229 EG01377->NRP1 Inhibits binding Biological_Effects Biological Effects (Angiogenesis, Migration) Signaling->Biological_Effects

Caption: VEGF-A/NRP1 signaling pathway and points of inhibition.

Experimental_Workflow In Vitro Cell Migration Assay Workflow Start Seed Endothelial Cells (e.g., HUVECs) Culture Culture to Confluence Start->Culture Wound Create a 'Wound' or 'Scratch' in the Cell Monolayer Culture->Wound Treatment Treat with: - Vehicle Control - VEGF-A - VEGF-A + EG01377 - VEGF-A + EG00229 Wound->Treatment Incubation Incubate for a Defined Period (e.g., 24-48 hours) Treatment->Incubation Imaging Image the Wound Area at Different Time Points Incubation->Imaging Analysis Quantify Cell Migration (Wound Closure Area) Imaging->Analysis

Caption: Workflow for a typical in vitro cell migration assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize EG01377 and EG00229.

VEGF-A Binding Assay

This assay quantifies the ability of the inhibitors to block the binding of VEGF-A to NRP1.

  • Cell Line: Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1).[1]

  • Reagents:

    • Radiolabeled 125I-VEGF-A or biotinylated VEGF-A (bt-VEGF-A).[1]

    • This compound or EG00229 at various concentrations.

    • Binding buffer.

  • Protocol:

    • PAE/NRP1 cells are seeded in multi-well plates and grown to confluence.

    • Cells are washed and incubated with varying concentrations of the inhibitor (EG01377 or EG00229) in binding buffer.

    • Radiolabeled or biotinylated VEGF-A is added to the wells and incubated to allow binding.

    • For radiolabeled VEGF-A, cells are washed, lysed, and the radioactivity is measured using a gamma counter to determine the extent of binding.

    • For biotinylated VEGF-A, cells are washed, and bound VEGF-A is detected using a streptavidin-conjugated reporter.

    • IC50 values are calculated by plotting the percentage of VEGF-A binding against the inhibitor concentration.[1]

VEGFR2 Phosphorylation Assay

This experiment assesses the functional consequence of NRP1 inhibition on VEGF-A-induced signaling.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express NRP1 and VEGFR2.[2][3]

  • Reagents:

    • VEGF-A.

    • This compound or EG00229.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • Antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

  • Protocol:

    • HUVECs are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with the inhibitor (EG01377 or EG00229) for a specified time (e.g., 30 minutes).[2]

    • Cells are then stimulated with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[5]

    • The stimulation is stopped by placing the plates on ice and washing with cold PBS.

    • Cells are lysed, and protein concentration is determined.

    • Cell lysates are analyzed by Western blotting using antibodies specific for pVEGFR2 and total VEGFR2 to determine the level of phosphorylation relative to the total receptor amount.[5]

Cell Migration (Wound Healing) Assay

This assay evaluates the impact of the inhibitors on the migratory capacity of endothelial cells, a key process in angiogenesis.

  • Cell Line: HUVECs.[2]

  • Reagents:

    • VEGF-A.

    • This compound or EG00229.

    • Culture medium.

  • Protocol:

    • HUVECs are seeded in culture plates and grown to a confluent monolayer.

    • A sterile pipette tip is used to create a uniform "scratch" or "wound" in the monolayer.

    • The cells are washed to remove debris, and fresh medium containing VEGF-A and different concentrations of the inhibitors is added.

    • The "wound" is imaged at the start of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).

    • The rate of wound closure is quantified by measuring the area of the gap at each time point. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.[2]

In Vivo Effects and Bioavailability

While both compounds demonstrate anti-tumor effects in vivo, EG01377 was specifically designed for improved bioavailability.[2] In mouse models, EG01377 has shown a favorable half-life, making it suitable for in vivo studies.[2] EG00229 has also been shown to reduce tumor growth and vascularization in mice.[1] Furthermore, EG00229 can increase the chemosensitivity of cancer cells to other agents like paclitaxel.[8] EG01377 has demonstrated antiangiogenic, antimigratory, and antitumor effects, and it can also modulate the immune response by reducing the production of TGFβ in regulatory T-cells.[2][5]

Conclusion

Both this compound and EG00229 are valuable research tools for investigating the role of NRP1 in physiology and disease. The data clearly indicates that EG01377 is a more potent inhibitor of the VEGF-A/NRP1 interaction in vitro. This enhanced potency, coupled with its improved bioavailability, positions EG01377 as a more advanced lead compound for therapeutic development. However, EG00229 remains a foundational molecule in the study of NRP1, with a significant body of literature supporting its use in elucidating the biological functions of this multifaceted receptor. The choice between these two compounds will ultimately depend on the specific experimental context and research goals.

References

EG01377 Dihydrochloride: A Comparative Guide to its Selectivity for Neuropilin-1 over Neuropilin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding selectivity of EG01377 dihydrochloride (B599025) for Neuropilin-1 (NRP1) over its closely related homolog, Neuropilin-2 (NRP2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

EG01377 is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1][2] Experimental evidence demonstrates that EG01377 exhibits a high degree of selectivity for NRP1, with no detectable binding to Neuropilin-2 (NRP2) observed in direct binding assays.[3] This remarkable selectivity makes EG01377 a valuable tool for specifically investigating NRP1-mediated signaling pathways and a promising candidate for therapeutic strategies targeting NRP1.

Quantitative Data Summary

The binding affinity and inhibitory concentration of EG01377 for NRP1 have been quantitatively determined. In contrast, direct binding to NRP2 has not been observed.

TargetParameterValueReference
NRP1-b1 Dissociation Constant (Kd)1.32 µM[1][2][4]
NRP1-a1 IC50609 nM[1][2]
NRP1-b1 IC50609 nM[1][2]
NRP2 BindingNo detectable binding[3]

Signaling Pathways Overview

NRP1 and NRP2 are transmembrane co-receptors that play crucial roles in a variety of physiological and pathological processes, including angiogenesis, axon guidance, and immune regulation. They share structural homology but exhibit differences in ligand binding and signaling outcomes. EG01377 specifically inhibits NRP1, thereby modulating its downstream signaling cascades.

Simplified NRP1 and NRP2 Signaling Pathways cluster_NRP1 NRP1 Signaling cluster_NRP2 NRP2 Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Angiogenesis_Migration Angiogenesis & Cell Migration PI3K_Akt->Angiogenesis_Migration EG01377 EG01377 EG01377->NRP1 VEGFC VEGF-C NRP2 NRP2 VEGFC->NRP2 VEGFR3 VEGFR3 NRP2->VEGFR3 Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis

Figure 1: Simplified signaling pathways of NRP1 and NRP2.

Experimental Protocols

The selectivity of EG01377 for NRP1 over NRP2 was primarily determined using Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity of EG01377 to purified NRP1 and NRP2 proteins.

Methodology:

  • Recombinant human NRP1-b1b2 and NRP2-b1b2 proteins were immobilized on separate channels of a sensor chip.

  • A series of concentrations of EG01377 were injected over the sensor surface.

  • The binding was measured in real-time by detecting changes in the refractive index at the sensor surface.

  • The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a 1:1 binding model.

  • The equilibrium dissociation constant (Kd) was calculated as koff/kon.

Results: A clear concentration-dependent binding was observed for EG01377 with NRP1, allowing for the calculation of its Kd. In contrast, no significant binding signal was detected for EG01377 with NRP2, even at the highest concentrations tested.[3]

Isothermal Titration Calorimetry (ITC)

Objective: To provide an orthogonal method to confirm the binding of EG01377 to NRP1.

Methodology:

  • A solution of NRP1-b1 protein was placed in the sample cell of the calorimeter.

  • A solution of EG01377 was titrated into the sample cell in a series of small injections.

  • The heat change associated with the binding event was measured after each injection.

  • The resulting data was fitted to a one-site binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Results: The ITC data confirmed a direct binding interaction between EG01377 and NRP1.[3]

Experimental Workflow for Selectivity Determination

The following diagram illustrates the logical workflow employed to establish the selectivity of EG01377.

Workflow for Determining EG01377 Selectivity Start Start: Hypothesis EG01377 is a selective NRP1 inhibitor SPR_NRP1 SPR Analysis: EG01377 binding to NRP1 Start->SPR_NRP1 SPR_NRP2 SPR Analysis: EG01377 binding to NRP2 Start->SPR_NRP2 ITC_NRP1 Orthogonal Validation: ITC for EG01377 binding to NRP1 SPR_NRP1->ITC_NRP1 Data_Analysis Data Analysis and Comparison SPR_NRP1->Data_Analysis SPR_NRP2->Data_Analysis ITC_NRP1->Data_Analysis Conclusion Conclusion: EG01377 is highly selective for NRP1 over NRP2 Data_Analysis->Conclusion

Figure 2: Experimental workflow for EG01377 selectivity.

Conclusion

References

Validating the Anti-Migratory Effects of EG01377 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, angiogenesis, and cell biology, understanding the migratory behavior of cells is paramount for developing novel therapeutics. Cell migration is a key process in tumor metastasis and angiogenesis. EG01377 dihydrochloride (B599025) has emerged as a potent inhibitor of cell migration by targeting Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). This guide provides a comprehensive comparison of EG01377 with other anti-migratory agents, supported by experimental data and detailed protocols to aid in the validation of its effects.

Mechanism of Action: Targeting the VEGF/NRP1 Axis

EG01377 is a selective inhibitor of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that acts as a co-receptor for various growth factors, most notably VEGF-A.[1][2][3] The interaction between VEGF-A and NRP1 enhances the binding of VEGF-A to its primary receptor, VEGFR2, leading to robust downstream signaling that promotes cell migration, proliferation, and survival.[1][4]

EG01377 exerts its anti-migratory effects by binding to NRP1 and sterically hindering the binding of VEGF-A. This disruption attenuates the VEGF-A/VEGFR2 signaling cascade, leading to a reduction in key cellular processes required for migration.[1][4] Specifically, EG01377 has been shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (KDR).[1]

Comparative Analysis of Anti-Migratory Compounds

EG01377 demonstrates a significant inhibitory effect on cell migration compared to other NRP1-targeting molecules and inhibitors of different pathways. The following table summarizes the quantitative data from various studies.

Compound/AgentTargetCell TypeAssay TypeConcentrationObserved Effect
EG01377 dihydrochloride NRP1 HUVEC Transwell Migration 30 µM >60% inhibition of VEGF-A induced migration [4]
HUVEC Wound Healing30 µMSignificant delay in VEGF-induced wound closure[1]
HUVEC Kinase Assay30 µM50% inhibition of VEGF-R2/KDR phosphorylation[4]
EG00229NRP1HUVECTranswell Migration100 µM~34% inhibition of VEGF-A induced migration[4][5]
NRP1NPC CellsTranswell MigrationNot specifiedSignificantly suppressed migration and invasion[6]
Anti-NRP1 Monoclonal AntibodyNRP1Gastric CancerTranswell Migration25 µg/ml23.31% decrease in migration[1]
(BGC-823)100 µg/ml42.89% decrease in migration[1]
FRAX597PAK1Pancreatic CancerTranswell Migration105 - 605 nM (IC50)Dose-dependent inhibition of migration and invasion[3]

Experimental Protocols

To validate the anti-migratory effects of EG01377, the wound healing (scratch) assay and the transwell migration assay are commonly employed.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) to the respective wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. This will serve as the baseline (0h).

  • Incubation and Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure relative to the 0h time point.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.

Detailed Protocol:

  • Preparation: Rehydrate the porous membrane of the transwell inserts (e.g., 8 µm pore size for endothelial cells) with serum-free medium in a 24-well plate.

  • Chemoattractant: In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 25 ng/mL VEGF-A).

  • Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cell suspension with the desired concentration of this compound or vehicle control for 30 minutes.

  • Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration (e.g., 4-6 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10-15 minutes. Stain the cells with a solution such as 0.2% crystal violet for 5 minutes.[7][8]

  • Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained, migrated cells in several representative fields of view under a microscope.

Conclusion

This compound is a potent anti-migratory agent that effectively inhibits cell migration by targeting the NRP1-mediated VEGF signaling pathway.[1][4] The provided data and protocols offer a robust framework for researchers to validate and compare its efficacy against other compounds. The significant inhibition of migration at micromolar concentrations, as demonstrated in both wound healing and transwell assays, underscores its potential as a valuable tool for cancer research and drug development.[4]

References

In Vivo Efficacy of EG01377 Dihydrochloride in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed in vivo efficacy data from xenograft studies specifically for EG01377 dihydrochloride (B599025) is limited. This guide provides a comprehensive overview of its mechanism of action and compares its potential therapeutic class with alternative agents for which in vivo xenograft data are available. This includes other Neuropilin-1 (NRP1) inhibitors and therapies targeting the related VEGF/VEGFR2 pathway.

EG01377 Dihydrochloride: An Overview

This compound is a selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By binding to NRP1, EG01377 is designed to disrupt the VEGF-A signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. In vitro studies have demonstrated its anti-angiogenic and anti-migratory properties. A study in mice indicated a promising plasma half-life of 4.29 hours following intravenous administration, suggesting its potential for in vivo applications.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for EG01377, highlighting its role in the inhibition of the VEGF signaling pathway.

EG01377_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds EG01377 EG01377 EG01377->NRP1 Inhibits NRP1->VEGFR2 Co-receptor for P_VEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Promotes

Caption: EG01377 inhibits the VEGF-A/NRP1/VEGFR2 signaling pathway.

Comparative Analysis of NRP1 and VEGFR2 Inhibitors in Xenograft Models

Due to the absence of specific in vivo data for EG01377, this section provides a comparative overview of other NRP1 inhibitors and established VEGFR2 inhibitors, which are mechanistically related and represent viable therapeutic alternatives.

Alternative NRP1 Inhibitors: SECN-15

SECN-15 is an antisense oligonucleotide that targets NRP1, leading to its downregulation. Recent preclinical data has demonstrated its in vivo efficacy.

Compound Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI) Key Findings Reference
SECN-15 EMT6 (Breast Cancer)Systemic administration (details not specified)Significant reduction in tumor growth.Monotherapy led to complete tumor regression in 20% of mice. Combination with an anti-PD-1 antibody increased complete tumor regression to nearly 70%.[1]Maaske, A. et al. (SITC 2025)
VEGFR2 Inhibitors

VEGFR2 inhibitors are a well-established class of anti-angiogenic agents with extensive preclinical and clinical data.

Compound Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI) Key Findings Reference
Bevacizumab Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y)5 mg/kg, i.p., twice weekly30-63% reduction in angiogenesis.Significantly reduced tumor growth in all three high-risk neuroblastoma models.[2]
Ovarian Cancer (PA-1)Not specified41% (monotherapy), 66% (with cisplatin)Combination with cisplatin (B142131) significantly enhanced anti-tumor effect.[3]
Feline Mammary CarcinomaNot specifiedSignificant suppression of tumor growth.Inhibited angiogenesis and enhanced apoptosis.[4]
Sorafenib Hepatocellular Carcinoma (PLC/PRF/5)30 mg/kg, p.o., dailyComplete tumor growth inhibition.Induced apoptosis leading to tumor shrinkage.[5]
Colon Cancer (HT-29, Colo-205)30 or 60 mg/kg, p.o., dailyComplete tumor stasis.Effective in models with BRAF mutations.[5]
Renal Cell Carcinoma (786-O)30, 60, or 90 mg/kg, p.o., daily80% TGI.Resulted in tumor stabilization at higher doses.[5]
Sunitinib Triple-Negative Breast Cancer (MDA-MB-231)80 mg/kg, p.o., every 2 days for 4 weeks94% reduction in tumor volume.Significantly inhibited tumor growth and angiogenesis.[6]
Renal Cell Carcinoma (ACHN)20 mg/kg, p.o., dailyGrowth inhibition.Induced tumor regression at higher doses (40 and 80 mg/kg).[7]
Neuroblastoma (SK-N-BE(2), NB12)20 mg/kg, p.o., daily49-55% TGI.Demonstrated significant reduction in primary tumor growth.[8]

Experimental Protocols for Xenograft Studies

The following are generalized protocols for conducting subcutaneous and orthotopic xenograft studies, which can be adapted for specific cell lines and therapeutic agents.

General Experimental Workflow

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis A Cell Line Culture & Expansion B Cell Harvesting & Viability Check A->B D Subcutaneous or Orthotopic Injection B->D C Animal Acclimatization (Immunocompromised Mice) E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Drug Administration (e.g., EG01377, Vehicle) F->G H Continued Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Reached (e.g., Tumor Size, Time) H->I J Tumor Excision & Analysis (IHC, Western Blot) I->J K Data Analysis (TGI, Survival Curves) I->K

Caption: A typical workflow for an in vivo xenograft efficacy study.
Subcutaneous Xenograft Model Protocol

  • Cell Preparation:

    • Culture human cancer cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.

    • Assess cell viability using trypan blue exclusion; viability should be >90%.

    • Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rates.

  • Animal Handling and Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old, that have been acclimated for at least one week.

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Monitoring and Measurement:

    • Monitor the mice daily for signs of tumor growth and overall health.

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[9]

  • Treatment and Analysis:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the therapeutic agent (e.g., this compound) and vehicle control according to the planned dosing schedule and route of administration.

    • Continue to monitor tumor volume and body weight.

    • At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Orthotopic Breast Cancer Xenograft Model Protocol
  • Cell/Tissue Preparation:

    • Prepare a single-cell suspension as described for the subcutaneous model. Alternatively, for patient-derived xenografts (PDXs), small tumor fragments (1-2 mm³) can be used.[10]

  • Animal Handling and Implantation:

    • Anesthetize a female immunocompromised mouse.

    • Make a small incision in the skin over the fourth inguinal mammary fat pad.

    • Gently expose the mammary fat pad and inject the cell suspension (25-50 µL) or implant the tumor fragment into the fat pad.[11]

    • Close the incision with surgical clips or sutures.

  • Tumor Monitoring and Measurement:

    • Monitor the mice for tumor development by palpation.

    • Measure tumor growth using calipers as for the subcutaneous model. In some cases, in vivo imaging systems may be used for more precise monitoring.

  • Treatment and Analysis:

    • Follow the same procedures for treatment and analysis as outlined in the subcutaneous model protocol.

Data Presentation and Analysis

Tumor Growth Inhibition (TGI)

TGI is a standard metric for assessing the efficacy of an anti-cancer agent. It is typically calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Survival Analysis

For studies where survival is an endpoint, Kaplan-Meier survival curves are generated, and statistical significance between groups is determined using the log-rank test.[12] This analysis is particularly relevant for assessing long-term therapeutic benefit.

Conclusion

While direct in vivo efficacy data for this compound in xenograft models is not yet widely available, its mechanism of action as an NRP1 inhibitor places it in a promising class of anti-cancer agents. The available data for other NRP1 inhibitors, such as SECN-15, and for inhibitors of the related VEGFR2 pathway, demonstrate the potential for significant anti-tumor activity in various cancer models. Further preclinical studies are necessary to establish the in vivo efficacy of EG01377 and to determine its optimal therapeutic applications, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols provided in this guide offer a framework for conducting such essential in vivo studies.

References

Synergistic Potential of EG01377 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 dihydrochloride (B599025), a potent and selective inhibitor of Neuropilin-1 (NRP1), has emerged as a promising candidate in oncology. NRP1 is a multifunctional co-receptor involved in key pathological processes in cancer, including angiogenesis, tumor cell survival, and immune evasion. This guide provides a comparative analysis of the synergistic effects of EG01377 dihydrochloride when combined with conventional anti-cancer drugs, supported by available preclinical data. The objective is to offer a clear, data-driven overview for researchers exploring novel combination therapies.

Mechanism of Action: The Role of NRP1 Inhibition

EG01377 exerts its anti-tumor effects by targeting NRP1, a key regulator of multiple signaling pathways crucial for cancer progression. As a selective inhibitor, EG01377 has demonstrated anti-angiogenic, anti-migratory, and direct anti-tumor properties.[1] Its mechanism of action is primarily attributed to:

  • Inhibition of VEGF Signaling: EG01377 blocks the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. This attenuates VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (KDR), a critical step in the angiogenic cascade.[1]

  • Modulation of TGF-β Signaling: The compound has been shown to block the production of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in creating an immunosuppressive tumor microenvironment.[2]

  • Direct Effects on Cancer Cells: In various cancer cell lines, EG01377 has been observed to reduce tumor spheroid growth and attenuate clone formation ability.[1]

Synergistic Effects with Chemotherapeutic Agents

Preclinical evidence highlights the potential of NRP1 inhibition to enhance the efficacy of standard chemotherapeutic agents. A notable study demonstrated that a small molecule inhibitor of the NRP1/VEGF-A interaction, structurally related to EG01377, exhibited synergistic anti-cancer effects when combined with paclitaxel (B517696) and 5-fluorouracil (B62378) (5-FU) in A549 human lung carcinoma cells.[3][4]

Quantitative Data Summary

The following table summarizes the key findings from in vitro studies assessing the synergistic cytotoxicity of an NRP1 inhibitor in combination with paclitaxel and 5-FU.

Treatment Cell Line Observed Effect Synergy Assessment Reference
NRP1 Inhibitor + Paclitaxel A549 (Human Lung Carcinoma)Enhanced potency of paclitaxelSynergistic[3][4]
NRP1 Inhibitor + 5-Fluorouracil (5-FU) A549 (Human Lung Carcinoma)Enhanced potency of 5-FUSynergistic[3][4]

Note: Specific quantitative data such as IC50 values and Combination Index (CI) were reported in the full scientific publication but are not available in the publicly accessible abstract. Researchers are encouraged to consult the primary literature for detailed dose-response curves and statistical analysis.

Experimental Protocols

The following provides a generalized methodology for assessing the synergistic effects of this compound with anti-cancer drugs, based on standard preclinical practices.

Cell Viability Assay (MTT or similar)
  • Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound, paclitaxel, and 5-fluorouracil are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired experimental concentrations.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with:

    • This compound alone (various concentrations)

    • Anti-cancer drug (paclitaxel or 5-FU) alone (various concentrations)

    • A combination of this compound and the anti-cancer drug (at a constant ratio or varying concentrations).

    • Vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatments for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., MTT, XTT) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined. The synergistic effect of the combination treatment is quantified using methods such as the Combination Index (CI), where CI < 1 indicates synergy.

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.

Synergy_Signaling_Pathway Signaling Pathway of EG01377 and Chemotherapy Synergy cluster_EG01377 EG01377 Action cluster_Chemotherapy Chemotherapy Action cluster_Synergy Synergistic Effect EG01377 EG01377 dihydrochloride NRP1 NRP1 EG01377->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for TGFb TGF-β Production NRP1->TGFb Stimulates VEGFA VEGF-A VEGFA->NRP1 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes ImmuneSuppression Immune Suppression TGFb->ImmuneSuppression Leads to Synergy Enhanced Anti-Tumor Effect Angiogenesis->Synergy Weakens Tumor Defenses Chemo Paclitaxel / 5-FU DNA_Damage DNA Damage & Microtubule Disruption Chemo->DNA_Damage Induces Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Leads to Apoptosis->Synergy Directly Kills Tumor Cells

Caption: EG01377 and chemotherapy synergy pathway.

Experimental_Workflow Workflow for Assessing Synergistic Effects start Start cell_culture Culture A549 Lung Cancer Cells start->cell_culture drug_prep Prepare Drug Solutions (EG01377, Paclitaxel, 5-FU) cell_culture->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data: - IC50 Determination - Combination Index (CI) viability_assay->data_analysis end Conclusion on Synergy data_analysis->end

Caption: Experimental workflow for synergy assessment.

Discussion and Future Directions

The available preclinical data strongly suggest that inhibiting NRP1 with agents like this compound can create a synergistic anti-tumor effect when combined with standard chemotherapies such as paclitaxel and 5-FU. The proposed mechanism for this synergy involves a multi-pronged attack on the tumor: EG01377 disrupts the tumor's support systems (angiogenesis and immune evasion), while chemotherapy directly induces cancer cell death.

Further research is warranted to:

  • Elucidate Detailed Mechanisms: Investigate the specific downstream signaling pathways that are altered by the combination therapy to fully understand the molecular basis of the synergy.

  • Expand to Other Cancer Types: Evaluate the synergistic potential of EG01377 with various anti-cancer drugs in a broader range of cancer models.

  • In Vivo Validation: Conduct in vivo studies using animal models to confirm the synergistic efficacy and assess the safety profile of these combination therapies.

  • Combination with Immunotherapy: Given NRP1's role in immune regulation, exploring the synergy of EG01377 with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) represents a highly promising avenue for future research. The combination of anti-angiogenic agents and immune checkpoint inhibitors has shown promise in clinical settings, suggesting a strong rationale for investigating EG01377 in this context.[5][6]

References

A Comparative Guide: EG01377 Dihydrochloride vs. Anti-VEGF Antibody Therapy in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct therapeutic strategies for inhibiting angiogenesis: the small molecule Neuropilin-1 (NRP1) inhibitor, EG01377 dihydrochloride (B599025), and the established class of anti-VEGF (Vascular Endothelial Growth Factor) antibody therapies. We will delve into their mechanisms of action, present available quantitative data from preclinical studies, and provide detailed experimental protocols for key assays.

At a Glance: Key Differences

FeatureEG01377 DihydrochlorideAnti-VEGF Antibody Therapy (e.g., Bevacizumab, Aflibercept, Ranibizumab)
Target Neuropilin-1 (NRP1) co-receptorVascular Endothelial Growth Factor A (VEGF-A) ligand
Mechanism Allosteric inhibition of NRP1, preventing its interaction with VEGF-A and subsequent VEGFR2 signaling enhancement. May also modulate TGF-β signaling.Direct sequestration of VEGF-A, preventing its binding to VEGFR1 and VEGFR2.
Molecule Type Small moleculeMonoclonal antibody or antibody fragment/fusion protein
Administration Potential for oral bioavailability (preclinical data suggests intravenous administration in mice)Intravenous or intravitreal injection

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and anti-VEGF antibodies lies in their molecular targets within the intricate VEGF signaling cascade, a critical pathway in angiogenesis.

Anti-VEGF Antibody Therapy: These therapies, including bevacizumab, ranibizumab (B1194657), and aflibercept, function as direct antagonists of VEGF-A.[1][2] By binding to circulating VEGF-A, they prevent this potent signaling protein from interacting with its receptors, primarily VEGFR2, on the surface of endothelial cells.[3] This direct sequestration effectively neutralizes VEGF-A's ability to stimulate endothelial cell proliferation, migration, and the formation of new blood vessels.[4] Aflibercept also demonstrates a high affinity for Placental Growth Factor (PlGF), another pro-angiogenic factor.

This compound: In contrast, EG01377 is a selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor that enhances VEGF-A's binding to VEGFR2.[5][6] EG01377 does not directly bind to VEGF-A but rather to NRP1, thereby allosterically inhibiting the VEGF-A/NRP1 interaction.[5] This disruption prevents the NRP1-mediated enhancement of VEGFR2 signaling, leading to a reduction in angiogenesis.[5] Furthermore, preclinical studies suggest that EG01377 can also modulate the immune response by blocking the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[5]

Signaling Pathway Diagrams

Anti-VEGF_Antibody_Pathway cluster_EC Endothelial Cell Surface VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds AntiVEGF Anti-VEGF Antibody (e.g., Bevacizumab) AntiVEGF->VEGFA Sequesters Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR2->Angiogenesis Activates EndothelialCell Endothelial Cell EG01377_Pathway cluster_EC Endothelial Cell Surface VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Signaling Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR2->Angiogenesis Activates EG01377 EG01377 EG01377->NRP1 Inhibits VEGFR2_Phosphorylation_Workflow Start HUVEC Culture Preincubation Pre-incubate with EG01377 or Vehicle Start->Preincubation Stimulation Stimulate with VEGF-A Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot (pVEGFR2 & Total VEGFR2) Lysis->WB Analysis Densitometry Analysis WB->Analysis HUVEC_Proliferation_Workflow Start Seed HUVECs in 96-well plate Treatment Add Anti-VEGF Antibody and VEGF-A Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Measure Cell Viability (e.g., MTT assay) Incubation->Viability Analysis Calculate IC50 Viability->Analysis

References

Validating EG01377 Dihydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of EG01377 dihydrochloride (B599025), a selective inhibitor of Neuropilin-1 (NRP1). We present objective comparisons with alternative NRP1 inhibitors and offer detailed experimental protocols and data to support your research.

Introduction to EG01377 Dihydrochloride and its Target, Neuropilin-1

This compound is a small molecule inhibitor that selectively targets Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF).[1] By binding to NRP1, EG01377 allosterically inhibits the interaction between NRP1 and VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, cell migration, and tumor progression.[2][3] Validating the direct interaction of EG01377 with NRP1 in a cellular context is crucial for confirming its mechanism of action and advancing its development as a potential therapeutic agent.

Comparison of NRP1 Inhibitors

This section provides a comparative overview of this compound and other known NRP1 inhibitors. The data presented below summarizes their binding affinities and inhibitory concentrations, offering a clear comparison of their potencies.

CompoundTypeTargetK_d_IC_50_Reference
This compound Small MoleculeNeuropilin-1 (NRP1)1.32 µM609 nM (NRP1-a1/b1)[1]
EG00229 Small MoleculeNeuropilin-1 (NRP1)-8 µM (bt-VEGF-A binding)[3]
ATWLPPR PeptideNeuropilin-1 (NRP1)-19 µM - 84 µM[4][5]

Signaling Pathway of NRP1

The binding of VEGF-A to its receptor VEGFR2 is enhanced by the presence of NRP1, which acts as a co-receptor. This ternary complex formation leads to the autophosphorylation of VEGFR2 and the activation of downstream signaling cascades, promoting cell proliferation, migration, and survival. EG01377 exerts its inhibitory effect by disrupting the interaction between VEGF-A and NRP1.

NRP1_Signaling NRP1 Signaling Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Complex Formation pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (Proliferation, Migration, Angiogenesis) pVEGFR2->Downstream Activates EG01377 EG01377 EG01377->NRP1 Inhibits

NRP1 Signaling Pathway and Inhibition by EG01377

Experimental Protocols for Target Engagement Validation

To confirm that EG01377 directly binds to NRP1 within a cellular environment, two robust methods are recommended: the Cellular Thermal Shift Assay (CETSA) and In-Cell Western (ICW).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8]

Experimental Workflow:

CETSA_Workflow CETSA Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Protein Quantification cluster_3 Data Analysis Treat_Vehicle Treat cells with Vehicle Heat_Vehicle Heat Vehicle-treated cells (Temperature Gradient) Treat_Vehicle->Heat_Vehicle Treat_EG01377 Treat cells with EG01377 Heat_EG01377 Heat EG01377-treated cells (Temperature Gradient) Treat_EG01377->Heat_EG01377 Lyse_Vehicle Lyse cells & separate soluble fraction Heat_Vehicle->Lyse_Vehicle Lyse_EG01377 Lyse cells & separate soluble fraction Heat_EG01377->Lyse_EG01377 WB_Vehicle Western Blot for NRP1 Lyse_Vehicle->WB_Vehicle WB_EG01377 Western Blot for NRP1 Lyse_EG01377->WB_EG01377 Analyze Compare melting curves WB_Vehicle->Analyze WB_EG01377->Analyze

Cellular Thermal Shift Assay (CETSA) Workflow

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing NRP1 (e.g., HUVECs, DU-145) in sufficient quantity for multiple temperature points.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Denature the protein samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for NRP1, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both vehicle- and EG01377-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of EG01377 indicates thermal stabilization of NRP1, confirming target engagement.

In-Cell Western (ICW)

In-Cell Western is a quantitative immunofluorescence assay performed in microplates, allowing for the high-throughput analysis of protein levels and modifications directly in fixed cells.[9][10][11] This method can be adapted to a competition-based assay to demonstrate target engagement.

Experimental Workflow:

ICW_Workflow In-Cell Western Workflow cluster_0 Cell Seeding & Treatment cluster_1 Fixation & Permeabilization cluster_2 Blocking & Antibody Incubation cluster_3 Imaging & Analysis Seed Seed cells in 96-well plate Treat Treat with EG01377 (Dose-Response) Seed->Treat Fix Fix cells (e.g., Formaldehyde) Treat->Fix Permeabilize Permeabilize cells (e.g., Triton X-100) Fix->Permeabilize Block Block non-specific binding Permeabilize->Block Primary_Ab Incubate with anti-NRP1 antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Scan Scan plate with infrared imager Secondary_Ab->Scan Analyze Quantify fluorescence intensity Scan->Analyze

In-Cell Western (ICW) Workflow

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed NRP1-expressing cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Since NRP1 is a transmembrane protein with an extracellular domain, permeabilization with a detergent like Triton X-100 is necessary to allow antibody access to intracellular epitopes if the chosen antibody targets such a region. If the antibody targets an extracellular domain, this step can be omitted.[9]

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Incubate the cells with a primary antibody specific for NRP1 overnight at 4°C.

    • Wash the cells extensively with PBS containing 0.1% Tween-20.

    • Incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Imaging and Data Analysis:

    • Wash the cells again to remove unbound secondary antibody.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in each well. To demonstrate target engagement via competition, a labeled ligand or a second antibody that competes with EG01377 for binding could be used. A decrease in fluorescence signal with increasing concentrations of EG01377 would indicate successful target engagement. Alternatively, one could measure the inhibition of a downstream event, such as VEGF-induced VEGFR2 phosphorylation.

Logical Comparison of Inhibitors

The choice of an NRP1 inhibitor for a specific research application will depend on various factors, including the desired potency, modality (small molecule vs. peptide), and the specific biological question being addressed.

Inhibitor_Comparison Comparison of NRP1 Inhibitors Inhibitor NRP1 Inhibitor EG01377 EG01377 Inhibitor->EG01377 EG00229 EG00229 Inhibitor->EG00229 ATWLPPR ATWLPPR Inhibitor->ATWLPPR Potency Potency EG01377->Potency Modality Modality EG01377->Modality EG00229->Potency EG00229->Modality ATWLPPR->Potency ATWLPPR->Modality High High (IC50: 609 nM) Potency->High EG01377 Moderate Moderate (IC50: 8 µM) Potency->Moderate EG00229 Low Low (IC50: 19-84 µM) Potency->Low ATWLPPR Small_Molecule Small Molecule Modality->Small_Molecule EG01377, EG00229 Peptide Peptide Modality->Peptide ATWLPPR

Logical Comparison of NRP1 Inhibitors

This guide provides a framework for the validation of this compound target engagement in cells. The selection of the most appropriate experimental approach will depend on the specific research question, available resources, and the desired throughput. The provided protocols and comparative data aim to facilitate robust and reliable experimental design for researchers in the field of drug discovery and development.

References

A Comparative Guide to EG01377 and Other Modulators of Regulatory T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T-cells (Tregs), characterized by the expression of the master regulator FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, their potent immunosuppressive functions can hinder effective anti-tumor immune responses. Consequently, therapeutic strategies aimed at depleting or functionally inactivating Tregs are of significant interest. This guide provides a comparative analysis of EG01377, a novel small-molecule inhibitor of Neuropilin-1 (NRP1), against other prominent Treg-modulating agents, supported by experimental data and detailed protocols.

EG01377: A Novel Approach Targeting Neuropilin-1

EG01377 is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface co-receptor implicated in Treg function and survival.[1][2][3][4] By binding to NRP1, EG01377 disrupts downstream signaling pathways, leading to a reduction in the production of Transforming Growth Factor-beta (TGF-β), a key immunosuppressive cytokine produced by Tregs.[1][2][5] This mechanism offers a targeted approach to diminish Treg suppressive capacity without necessarily causing broad depletion.

Signaling Pathway of EG01377 in Regulatory T-cells

The diagram below illustrates the proposed mechanism of action for EG01377. NRP1 on the surface of Tregs is crucial for potentiating their function and survival.[2][4] Tumor-derived factors can induce TGF-β production in these cells. EG01377 acts by antagonizing NRP1, thereby blocking this induced TGF-β production and reducing the immunosuppressive nature of the tumor microenvironment.

EG01377_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Treg Regulatory T-cell (Treg) Tumor_Factors Tumor-Derived Factors (e.g., Glioma-Conditioned Medium) NRP1 Neuropilin-1 (NRP1) Tumor_Factors->NRP1 Activates TGFb_Production TGF-β Production NRP1->TGFb_Production Induces Suppression Immunosuppression TGFb_Production->Suppression Leads to EG01377 EG01377 EG01377->NRP1 Inhibits

Mechanism of EG01377 action on Treg cells.

Quantitative Performance Comparison

Direct comparison of Treg modulators is complex due to the variety of molecules (small molecules vs. biologics) and the different assays used to measure their effects. The following tables summarize key performance data for EG01377 and its alternatives.

Table 1: Comparison of Small-Molecule Treg Modulators
CompoundTargetMechanism of ActionPotency (IC50 / EC50)Key Effect on Tregs
EG01377 NRP1Antagonist; blocks glioma-conditioned medium-induced TGF-β production.Kd: 1.32 µM; IC50: 609 nM[5]Blocks TGF-β production at 500 nM.[5]
EG00229 NRP1Predecessor to EG01377; inhibits NRP1/VEGF-A interaction.IC50: 8 µM for bt-VEGF-A binding.Precursor compound with lower potency.
Rapamycin (Sirolimus) mTORC1Allosteric inhibitor of mTOR complex 1.Effective concentration: 1-100 nM[6][7]Promotes Treg expansion and stability while inhibiting effector T-cells.[6][7]
AZD8701 FOXP3 (mRNA)Antisense oligonucleotide that degrades FOXP3 mRNA.IC50: 0.1-0.2 µM in murine Tregs.[1]>75% reduction in FOXP3 mRNA and protein at 5 µM.[1][8]
Quinacrine FOXP3Down-regulator of FOXP3.Data not specified.Identified as a promising FOXP3 down-regulator in a library screen.
BX-795 PDK1Inhibitor of 3-phosphoinositide dependent kinase-1.Effective concentration: 6 µM[5]Increases IL-2 production (1.6 to 4.76-fold) while inhibiting Th2 cytokines.[5]
Table 2: Comparison of Biologic Treg Modulators
AgentTargetMechanism of ActionEffective Concentration / DoseKey Effect on Tregs
Ipilimumab (Anti-CTLA-4) CTLA-4Checkpoint inhibitor; blocks CTLA-4 binding to CD80/86.In vivo: 5 mg/kg[3]Can lead to Treg destabilization in low-glycolysis tumors; does not deplete Tregs in human tumors.[2]
DTA-1 (Anti-GITR) GITRAgonist antibody that stimulates GITR signaling.EC50: 0.02 µg/mL for T-cell proliferation.[9]>50% reduction of intra-tumoral Tregs; down-modulation of FOXP3.[10][11]
IL-2/anti-IL-2 Complexes IL-2RPreferentially stimulates cells with high IL-2Rα (CD25), like Tregs.In vivo mouse studies.3.5 to 5.1-fold increase in Treg frequency in lymph nodes.[12]

Alternative Strategies for Treg Modulation

EG01377's targeting of NRP1 represents a distinct strategy. Below is a comparison of other major approaches.

Treg_Modulation_Strategies cluster_surface cluster_cytoplasm cluster_nucleus cluster_agents Modulating Agents Treg Regulatory T-cell (Treg) Surface Receptors Cytoplasm Nucleus NRP1 NRP1 CTLA4 CTLA-4 GITR GITR IL2R IL-2R mTOR mTOR PDK1 PDK1 FOXP3 FOXP3 EG01377 EG01377 EG01377->NRP1 Inhibits Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blocks DTA1 DTA-1 DTA1->GITR Activates IL2_complex IL-2 Complexes IL2_complex->IL2R Activates Rapamycin Rapamycin Rapamycin->mTOR Inhibits BX795 BX-795 BX795->PDK1 Inhibits AZD8701 AZD8701 AZD8701->FOXP3 Inhibits (mRNA)

Therapeutic targets for modulating Treg function.

Experimental Protocols

Accurate assessment of Treg modulation requires robust and standardized assays. Below are detailed protocols for key experiments.

In Vitro Treg Suppression Assay

This assay measures the ability of a Treg population to suppress the proliferation of responder T conventional cells (Tconv).

Treg_Suppression_Assay_Workflow cluster_0 Cell Preparation cluster_1 Co-Culture Setup (96-well plate) cluster_2 Incubation & Analysis A1 Isolate PBMCs from blood sample A2 Purify CD4+ T-cells A1->A2 A3 Separate Tregs (CD4+CD25+) and Tconv (CD4+CD25-) A2->A3 A4 Label Tconv with proliferation dye (e.g., CFSE) A3->A4 Tconv fraction B2 Add Tregs at varying Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4) A3->B2 Treg fraction B1 Plate labeled Tconv at constant cell number A4->B1 B1->B2 B3 Add test compound (e.g., EG01377) or vehicle B2->B3 B4 Add T-cell activators (e.g., anti-CD3/CD28 beads) B3->B4 C1 Incubate for 72-96 hours at 37°C, 5% CO2 C2 Harvest cells and stain for viability/surface markers C1->C2 C3 Acquire on Flow Cytometer C2->C3 C4 Analyze CFSE dilution in Tconv population to measure proliferation C3->C4

Workflow for a typical in vitro Treg suppression assay.

Detailed Protocol:

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).

  • T-cell Purification: Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads. Subsequently, separate CD4+CD25+ (Tregs) and CD4+CD25- (Tconv) populations using CD25 microbeads. Purity should be assessed by flow cytometry.

  • Tconv Labeling: Resuspend Tconv cells in PBS at 1x106 cells/mL. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells twice.

  • Co-culture: In a 96-well round-bottom plate, plate 5x104 CFSE-labeled Tconv cells per well. Add purified Tregs at desired Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include control wells with Tconv cells only (maximum proliferation) and unlabeled cells.

  • Compound Addition: Add EG01377 or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add T-cell activators, such as anti-CD3/CD28-coated beads, at a 1:1 bead-to-cell ratio.

  • Incubation: Culture the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest cells and analyze by flow cytometry. Gate on the live, single-cell Tconv population and measure the dilution of CFSE fluorescence as an indicator of proliferation. Calculate the percent suppression relative to the maximum proliferation control.

Flow Cytometry for Intracellular FOXP3 Staining

This protocol is essential for identifying and quantifying Tregs.

Detailed Protocol:

  • Surface Staining: Harvest up to 1x106 cells and wash with FACS buffer (PBS + 2% FBS). Resuspend cells in 100 µL of FACS buffer and add fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25). Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Add 1 mL of FACS buffer, centrifuge at 350-500 x g for 5 minutes, and discard the supernatant.

  • Fixation/Permeabilization: Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set). Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

  • Wash: Centrifuge and wash the cells twice with 1X Permeabilization Buffer.

  • Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer. Add the fluorochrome-conjugated anti-FOXP3 antibody. Incubate for at least 30 minutes at room temperature in the dark.

  • Final Wash: Wash cells once with 1X Permeabilization Buffer.

  • Acquisition: Resuspend cells in 200-500 µL of FACS buffer and acquire on a flow cytometer. Analyze by gating on CD4+ lymphocytes and then assessing CD25 and FOXP3 expression.

TGF-β ELISA

This protocol is used to quantify the concentration of TGF-β1 in cell culture supernatants, a key readout for the effect of EG01377.

Detailed Protocol:

  • Sample Preparation (Activation): TGF-β is often secreted in a latent form and requires activation for detection.

    • To 100 µL of cell culture supernatant, add 20 µL of 1 N HCl.

    • Mix and incubate for 10 minutes at room temperature.

    • Neutralize the sample by adding 20 µL of 1.2 N NaOH / 0.5 M HEPES. Mix well.

  • ELISA Procedure:

    • Use a commercial Human TGF-β1 ELISA kit and follow the manufacturer's instructions.

    • Briefly, add prepared standards and activated samples to the antibody-coated microplate wells.

    • Incubate, then wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash, then add a streptavidin-HRP conjugate.

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the optical density at 450 nm using a microplate reader.

  • Quantification: Calculate the TGF-β1 concentration in the samples by comparing their optical density to the standard curve.

Conclusion

EG01377 presents a targeted approach to modulating Treg function by inhibiting NRP1 and subsequently reducing TGF-β production. This mechanism contrasts with other strategies such as the broad T-cell effects of mTOR inhibitors, the checkpoint blockade of anti-CTLA-4, the potent co-stimulation of GITR agonists, or the direct inhibition of the master regulator FOXP3. The choice of agent will depend on the desired therapeutic outcome—be it selective functional modulation, broad immunosuppression, or targeted cell depletion. The data and protocols provided in this guide offer a framework for researchers to objectively assess and compare these different modalities in their drug development and research programs.

References

Unveiling the Inhibition of VEGFR2 Phosphorylation by EG01377: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of EG01377, a selective Neuropilin-1 (NRP1) inhibitor, with other known VEGFR2 inhibitors, focusing on their ability to block the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic potential of these compounds.

Executive Summary

EG01377 indirectly inhibits VEGFR2 phosphorylation by targeting its co-receptor, NRP1. Experimental data demonstrates that EG01377 effectively reduces VEGF-A-stimulated VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs). This guide presents a comparative analysis of EG01377's inhibitory action against that of established multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib, Sorafenib, Pazopanib (B1684535), and Cediranib. While a precise IC50 value for EG01377 in VEGFR2 phosphorylation inhibition is not publicly available, existing data at a concentration of 30 µM shows significant inhibitory activity.

Comparative Analysis of VEGFR2 Phosphorylation Inhibition

The following table summarizes the available quantitative data on the inhibition of VEGFR2 by EG01377 and its alternatives. It is important to note that the data for EG01377 represents a single concentration, while the data for the other compounds are presented as IC50 values, representing the concentration at which 50% of the kinase activity is inhibited.

CompoundTarget(s)Reported IC50 for VEGFR2 Kinase ActivityInhibition of VEGF-A Stimulated VEGFR2 Phosphorylation
EG01377 Neuropilin-1 (NRP1)Not Applicable (Indirect Inhibitor)50% inhibition at 30 µM in HUVECs
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET9 nM - 80 nM[1]Potent inhibitor
Sorafenib VEGFRs, PDGFR, RAF, c-KIT, FLT390 nM[1]Potent inhibitor
Pazopanib VEGFRs, PDGFRs, FGFRs, c-Kit30 nM (kinase assay)[2], 8 nM (cell-based autophosphorylation)[3]Potent inhibitor[2][3]
Cediranib VEGFRs, c-Kit, PDGFRs<1 nM[4]Potent inhibitor[4][5]

Mechanism of Action: A Visual Representation

EG01377's mechanism of action is distinct from that of direct VEGFR2 kinase inhibitors. By binding to NRP1, EG01377 allosterically prevents the binding of VEGF-A to the VEGFR2/NRP1 complex, thereby inhibiting VEGFR2 activation and subsequent downstream signaling. The alternative inhibitors, in contrast, are ATP-competitive and directly target the kinase domain of VEGFR2.

VEGFR2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Mechanisms VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 Binds VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds NRP1->VEGFR2 Co-receptor P_VEGFR2 pVEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., ERK, AKT) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis EG01377 EG01377 EG01377->NRP1 Inhibits VEGF-A Binding TKIs Sunitinib, Sorafenib, Pazopanib, Cediranib TKIs->VEGFR2 Inhibits Kinase Activity Western Blot Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (pVEGFR2) F->G H Secondary Antibody Incubation G->H I Detection H->I J Analysis & Re-probing (Total VEGFR2) I->J ELISA Workflow A Coat Plate with Capture Ab (Total VEGFR2) B Add Cell Lysate A->B C Incubate & Wash B->C D Add Detection Ab (pVEGFR2-HRP) C->D E Incubate & Wash D->E F Add Substrate E->F G Measure Absorbance F->G H Data Analysis G->H

References

Comparative Analysis of Neuropilin-1 (NRP1) Antagonists in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in angiogenesis, the formation of new blood vessels from pre-existing ones. Its overexpression is associated with tumor progression and pathological angiogenesis, making it a compelling target for anti-angiogenic therapies.[1][2] This guide provides a comparative analysis of prominent NRP1 antagonists, summarizing their performance in key angiogenesis models based on available experimental data.

The Role of NRP1 in Angiogenesis Signaling

NRP1 is a transmembrane glycoprotein (B1211001) that lacks intrinsic catalytic activity but functions as a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A).[3] The binding of the VEGF-A165 isoform to NRP1 enhances its subsequent interaction with VEGF Receptor 2 (VEGFR2), the primary signaling receptor for VEGF-A in endothelial cells. This complex formation potentiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and tube formation – all essential steps in angiogenesis.

Below is a diagram illustrating the pivotal role of NRP1 in VEGF-A-mediated angiogenesis signaling.

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A165 NRP1_ext NRP1 VEGFA->NRP1_ext Binds NRP1 NRP1 VEGFR2_ext VEGFR2 NRP1_ext->VEGFR2_ext Enhances VEGF-A Binding VEGFR2 VEGFR2 NRP1->VEGFR2 Forms complex with PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: NRP1-mediated VEGF-A signaling pathway in endothelial cells.

Comparative Performance of NRP1 Antagonists

This section details the efficacy of various classes of NRP1 antagonists—small molecules, peptides, and monoclonal antibodies—in preclinical angiogenesis models. The data is summarized in the tables below for easy comparison.

Small Molecule Inhibitors

Small molecule inhibitors offer the advantage of oral bioavailability and the ability to penetrate tissues. Key examples include EG00229 and its more potent analog EG01377, and NRPa-308.

AntagonistAngiogenesis ModelKey FindingsReference
EG00229 VEGF-A Binding AssaySelectively inhibits VEGF-A binding to NRP1 b1 domain with an IC50 of 3 µM.MedChemExpress
HUVEC Migration AssayAttenuates VEGF-A-induced HUVEC migration.Tocris Bioscience
In vivo Tumor Xenograft (NSG mice)Reduces tumor growth and vascularization.Tocris Bioscience
EG01377 (compound 1) HUVEC Co-culture Tube FormationAt 30 µM, reduces VEGF-induced branch points by ~41%, network area by ~50%, and network length by ~40%.[4]
VEGF-R2 Phosphorylation AssayAt 30 µM, inhibits VEGF-A-stimulated VEGF-R2 phosphorylation by 50% in HUVECs.[4]
NRPa-308 In vitro Angiogenesis AssaysExerts potent anti-angiogenic activity.[5][6]
In vivo Tumor Xenograft (MDA-MB-231)Reduces tumor growth and improves median survival. Has been shown to reduce tumor growth by more than 60%.[6][7]
Peptide-Based Antagonists

Peptides that mimic the C-terminal end of VEGF-A165 can competitively inhibit its binding to NRP1. ATWLPPR (also known as A7R) is a well-studied example.

AntagonistAngiogenesis ModelKey FindingsReference
ATWLPPR (A7R) VEGF165 Binding AssayInhibits VEGF165 binding to NRP-1.[8]
HUVEC Tube FormationDiminishes VEGF-induced tube formation on Matrigel.
In vivo Tumor Xenograft (MDA-MB-231)Inhibits tumor growth and reduces blood vessel density and endothelial cell area.[8]
Monoclonal Antibodies

Monoclonal antibodies (mAbs) offer high specificity and affinity for their targets. Several anti-NRP1 mAbs have been developed and tested in preclinical and clinical settings.

AntagonistAngiogenesis ModelKey FindingsReference
Anti-NRP1 mAb (general) Gastric Cancer Cell Migration/InvasionSuppresses migration and invasion of BGC-823 cells.[1]
In vivo Tumor Xenograft (Gastric Cancer)Suppresses the growth of gastric cancer xenograft tumors.[1]
MNRP1685A Phase I Clinical Trial (Advanced Solid Tumors)Generally well-tolerated; showed nonlinear pharmacokinetics consistent with broad target expression.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

  • Preparation of Matrix Gel: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Add the NRP1 antagonist at various concentrations to the HUVEC suspension.

  • Incubation: Add 100 µL of the cell suspension containing the antagonist to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.

  • Aorta Excision: Euthanize a rat and aseptically dissect the thoracic aorta. Place the aorta in a sterile dish containing cold serum-free medium.

  • Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.

  • Embedding in Matrix: Prepare a collagen gel solution on ice. Place a 200 µL layer of the collagen solution in each well of a 48-well plate and allow it to polymerize at 37°C. Place an aortic ring on top of the polymerized collagen and cover it with another 200 µL of the collagen solution.

  • Treatment and Culture: After the second layer has polymerized, add culture medium containing the NRP1 antagonist at the desired concentrations. Culture the rings for 7-14 days, changing the medium every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Quantify the angiogenic response by measuring the number and length of the sprouting vessels.

In Vivo Tumor Xenograft Model

This in vivo model evaluates the effect of NRP1 antagonists on tumor growth and tumor-associated angiogenesis.

  • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) under standard conditions.

  • Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the NRP1 antagonist via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Growth Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen for molecular analysis.

  • Microvessel Density Analysis: Perform immunohistochemistry on tumor sections using an endothelial cell marker (e.g., CD31). Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in several "hot spots" of neovascularization.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of an NRP1 antagonist.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion Binding_Assay Binding Assay (VEGF-A/NRP1) Tube_Formation HUVEC Tube Formation Assay Binding_Assay->Tube_Formation Positive Result Leads To Aortic_Ring Rat Aortic Ring Assay Tube_Formation->Aortic_Ring Positive Result Leads To Xenograft Tumor Xenograft Model Aortic_Ring->Xenograft Promising Results Lead To Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth MVD Microvessel Density Reduction Xenograft->MVD Lead_Candidate Lead Candidate Identification Tumor_Growth->Lead_Candidate MVD->Lead_Candidate

Caption: Preclinical evaluation workflow for NRP1 antagonists.

This guide provides a framework for comparing the anti-angiogenic properties of different NRP1 antagonists. The choice of a particular antagonist for further development will depend on a variety of factors including its potency in these models, as well as its pharmacokinetic and toxicological profile. As research in this area continues, it is anticipated that more potent and selective NRP1 inhibitors will emerge as promising anti-cancer therapeutics.

References

Evaluating the Immunomodulatory Activity of EG01377 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the immunomodulatory activity of EG01377 dihydrochloride (B599025), a selective Neuropilin-1 (NRP1) inhibitor. Its performance is compared with an alternative immunomodulatory agent, galunisertib (B1674415), a TGF-β receptor I (TGFβRI) kinase inhibitor. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways to aid in research and drug development decisions.

Introduction to EG01377 Dihydrochloride and its Immunomodulatory Role

This compound is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1] NRP1 is a transmembrane co-receptor involved in various physiological and pathological processes, including angiogenesis and immune regulation. In the context of immunology, NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival. EG01377 exerts its immunomodulatory effects by blocking the production of Transforming Growth Factor-beta (TGF-β) by NRP1-expressing Tregs.[1][2] TGF-β is a pleiotropic cytokine with potent immunosuppressive properties, and its inhibition can lead to an enhanced anti-tumor immune response.

Comparative Analysis: this compound vs. Galunisertib

For a comprehensive evaluation, EG01377 is compared to galunisertib, a well-characterized small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase. While both compounds ultimately disrupt TGF-β signaling, they do so by targeting different components of the pathway, offering a valuable comparison of distinct therapeutic strategies.

Table 1: Quantitative Comparison of EG01377 and Galunisertib
ParameterThis compoundGalunisertib
Target Neuropilin-1 (NRP1)TGF-β Receptor I (ALK5)
Binding Affinity (IC50/Kd) IC50: 609 nM (NRP1-a1 and NRP1-b1); Kd: 1.32 µM (NRP1-b1)IC50: 172 nM (ALK5), 77.7 nM (ALK4)
Mechanism of Action Inhibits NRP1, leading to reduced TGF-β production by Tregs.[1][2]Directly inhibits the kinase activity of TGFβRI (ALK5), blocking downstream SMAD signaling.[3][4]
Effect on T-cell Proliferation Blocks glioma-conditioned medium-induced increase in TGFβ production by Tregs.[1]Reverses TGF-β-mediated suppression of naïve T-cell proliferation and blocks Treg-mediated suppression.[5]
In Vivo Efficacy (Cancer Models) Reduces A375P malignant melanoma spheroid outgrowth in combination with VEGFA.[6]Demonstrates dose-dependent anti-tumor activity in 4T1-LP breast cancer model, leading to complete regressions.[5][7]

Signaling Pathways and Points of Intervention

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct points of intervention for EG01377 and galunisertib within the TGF-β signaling pathway in the context of regulatory T cells.

Diagram 1: NRP1-Mediated TGF-β Signaling and EG01377 Intervention

cluster_treg Regulatory T cell (Treg) TGF-β (latent) TGF-β (latent) NRP1 NRP1 TGF-β (latent)->NRP1 binds TGFβRI_II TGF-βR I/II NRP1->TGFβRI_II activates SMAD2_3 SMAD2/3 TGFβRI_II->SMAD2_3 phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 Foxp3 Foxp3 Expression pSMAD2_3->Foxp3 promotes Suppression Immune Suppression Foxp3->Suppression EG01377 EG01377 EG01377->NRP1 inhibits

Caption: EG01377 inhibits NRP1, preventing TGF-β activation and downstream signaling in Tregs.

Diagram 2: TGF-β Receptor Signaling and Galunisertib Intervention

cluster_treg Regulatory T cell (Treg) TGF-β (active) TGF-β (active) TGFβRII TGF-βRII TGF-β (active)->TGFβRII binds TGFβRI TGF-βRI (ALK5) TGFβRII->TGFβRI recruits & phosphorylates SMAD2_3 SMAD2/3 TGFβRI->SMAD2_3 phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 Foxp3 Foxp3 Expression pSMAD2_3->Foxp3 promotes Suppression Immune Suppression Foxp3->Suppression Galunisertib Galunisertib Galunisertib->TGFβRI inhibits

Caption: Galunisertib directly inhibits the kinase activity of TGF-βRI (ALK5), blocking SMAD signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Treg Suppression Assay

This assay is crucial for evaluating the functional capacity of Tregs and the impact of immunomodulatory compounds.

Objective: To measure the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) in vitro and to assess the effect of EG01377 or galunisertib on this suppression.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • CD25+ MicroBeads

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3/CD28 T-cell activation beads

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol

  • This compound and/or galunisertib

  • 96-well round-bottom plates

  • Flow cytometer

Workflow Diagram:

cluster_workflow Treg Suppression Assay Workflow start Isolate PBMCs from blood isolate_tcells Isolate CD4+ T cells start->isolate_tcells separate_tregs Separate CD4+CD25+ (Tregs) and CD4+CD25- (Tconv) cells isolate_tcells->separate_tregs label_tconv Label Tconv with CFSE separate_tregs->label_tconv coculture Co-culture Tregs and CFSE-labeled Tconv at various ratios with anti-CD3/CD28 beads label_tconv->coculture add_compounds Add EG01377, Galunisertib, or vehicle control coculture->add_compounds incubate Incubate for 4-5 days add_compounds->incubate analyze Analyze Tconv proliferation (CFSE dilution) by flow cytometry incubate->analyze

Caption: Workflow for the in vitro Treg suppression assay.

Procedure:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ T cells by negative selection. Separate CD4+CD25+ Tregs and CD4+CD25- Tconv cells using CD25 magnetic beads.

  • Tconv Labeling: Label Tconv cells with CFSE according to the manufacturer's protocol.

  • Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of CFSE-labeled Tconv cells with varying numbers of Tregs (e.g., 1:1, 1:2, 1:4 Treg to Tconv ratios).

  • Stimulation: Add anti-CD3/CD28 T-cell activation beads to stimulate T-cell proliferation.

  • Compound Treatment: Add EG01377, galunisertib, or a vehicle control at desired concentrations to the appropriate wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the proliferation of Tconv cells (gated on CD4+CFSE+ cells) by measuring the dilution of the CFSE signal using a flow cytometer. The percentage of suppression is calculated relative to the proliferation of Tconv cells cultured without Tregs.

Multiplex Cytokine Profiling (Luminex Assay)

This assay allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broad overview of the immunomodulatory effects of the compounds.

Objective: To quantify the levels of various pro- and anti-inflammatory cytokines produced by immune cells in response to stimulation and treatment with EG01377 or galunisertib.

Materials:

  • Supernatants from cell cultures (e.g., from the Treg suppression assay)

  • Luminex multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)

  • Luminex instrument and software

Workflow Diagram:

cluster_workflow Luminex Assay Workflow start Collect cell culture supernatants prepare_plate Prepare filter plate and add capture antibody-coupled beads start->prepare_plate add_samples Add standards and samples to the wells prepare_plate->add_samples incubate1 Incubate and wash add_samples->incubate1 add_detection_ab Add biotinylated detection antibodies incubate1->add_detection_ab incubate2 Incubate and wash add_detection_ab->incubate2 add_streptavidin Add Streptavidin-PE incubate2->add_streptavidin incubate3 Incubate and wash add_streptavidin->incubate3 read_plate Acquire data on Luminex instrument incubate3->read_plate

Caption: Workflow for the multiplex cytokine profiling (Luminex) assay.

Procedure:

  • Sample Collection: Collect supernatants from the experimental cell cultures and store at -80°C until use.

  • Assay Preparation: Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's protocol.

  • Incubation with Beads: Add the bead mixture to a 96-well filter plate, followed by the standards and samples. Incubate on a shaker for the recommended time.

  • Washing: Wash the beads multiple times using a magnetic plate washer to remove unbound material.

  • Detection Antibody: Add the biotinylated detection antibody cocktail and incubate.

  • Streptavidin-PE: After another wash step, add Streptavidin-Phycoerythrin (PE) and incubate.

  • Data Acquisition: After a final wash, resuspend the beads in assay buffer and acquire the data on a Luminex instrument. The instrument will differentiate the beads by their color and quantify the median fluorescence intensity of the PE signal for each bead, which is proportional to the amount of bound cytokine.

  • Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.

Conclusion

This compound presents a novel approach to immunomodulation by targeting NRP1 on regulatory T cells, leading to a reduction in immunosuppressive TGF-β. This mechanism is distinct from direct TGF-β receptor inhibitors like galunisertib. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of these compounds. The choice between targeting NRP1 and the TGF-β receptor will depend on the specific therapeutic context, including the desired level of pathway inhibition and the potential for off-target effects. Further head-to-head studies in relevant preclinical models of autoimmunity and cancer are warranted to fully elucidate the comparative efficacy and safety of these two promising immunomodulatory strategies.

References

Safety Operating Guide

Proper Disposal of EG01377 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1). Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Disposal Procedures

EG01377 dihydrochloride is classified as an acute toxicant, a skin corrosive/irritant, and a serious eye damage/irritant. Therefore, stringent safety measures must be observed during its handling and disposal. The primary disposal route for this compound is through an approved hazardous waste disposal plant. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

    • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, vials, and absorbent paper, must be treated as hazardous waste and disposed of in the designated solid waste container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety protocols.

  • Waste Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Safety Data

Data PointValueSource
Molecular Formula C26H32Cl2N6O6S2Key Organics SDS
Molecular Weight 659.60 g/mol Key Organics SDS
Hazard Classifications Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)Key Organics SDS

Experimental Protocols

EG01377 is a valuable tool for studying angiogenesis and other NRP1-mediated processes. Below are detailed methodologies for key experiments frequently utilized in the investigation of compounds like EG01377.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix.

  • Treatment: Treat the cells with various concentrations of this compound, alongside a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Analysis: Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. The number of branches, tube length, and loops are common metrics for quantification.

HUVEC Migration Assay (Wound Healing Assay)

This assay measures the effect of a compound on cell migration.

  • Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add media containing different concentrations of this compound.

  • Incubation and Imaging: Incubate the plate at 37°C and capture images of the wound at regular intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Measure the rate of wound closure to determine the effect of the compound on cell migration.

VEGF-R2/KDR Phosphorylation Assay

This assay determines if a compound inhibits the activation of the VEGF receptor 2 (VEGF-R2), a key step in the angiogenic signaling pathway.

  • Cell Culture and Starvation: Culture HUVECs and then starve them of serum for several hours to reduce basal receptor phosphorylation.

  • Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with VEGF to induce the phosphorylation of VEGF-R2.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Analysis: Use a specific antibody to detect the phosphorylated form of VEGF-R2 via Western blot or ELISA to quantify the inhibitory effect of EG01377.[1][2][3]

Visualizing the Disposal Workflow and Signaling Pathway

To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_spill_management Spill Management cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Collect Solid Waste in Labeled Hazardous Container PPE->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Hazardous Container PPE->LiquidWaste ContaminatedMaterials Dispose of Contaminated Materials as Hazardous Waste PPE->ContaminatedMaterials EHS Contact Environmental Health & Safety (EHS) SolidWaste->EHS LiquidWaste->EHS ContaminatedMaterials->EHS Spill Spill Occurs Absorb Cover with Inert Absorbent Material Spill->Absorb Collect Collect and Place in Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->EHS Pickup Arrange for Professional Waste Pickup EHS->Pickup Disposal Disposal at Approved Hazardous Waste Facility Pickup->Disposal

This compound Disposal Workflow

SignalingPathway VEGF/NRP1 Signaling Pathway Inhibition by EG01377 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 Binds EG01377 EG01377 dihydrochloride EG01377->NRP1 Inhibits VEGFR2 VEGF-R2 NRP1->VEGFR2 Forms complex with Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis, Cell Migration, Survival Signaling->Angiogenesis Promotes

References

Safeguarding Your Research: A Comprehensive Guide to Handling EG01377 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1). Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

EG01377 dihydrochloride is a valuable tool in antiangiogenic, antimigratory, and antitumor research.[1][2] However, as with any active pharmaceutical ingredient (API), its handling requires a thorough understanding of its properties and the implementation of rigorous safety measures. While a comprehensive toxicological profile for this compound is not fully established, preliminary information suggests it should be handled as a corrosive and harmful substance.[3] Therefore, a cautious and proactive approach to safety is essential.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of safe handling.

PropertyValueSource
Molecular Formula C₂₆H₃₂Cl₂N₆O₆S₂[2][4]
Molecular Weight 659.60 g/mol [2][4]
Appearance SolidMedChemExpress
Purity 98.98%[1]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionDurationNotesSource
-80°C 6 monthsStored under nitrogen, away from moisture.[1]
-20°C 1 monthStored under nitrogen, away from moisture.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (2749438-61-5) on the label match your order.

  • Log the receipt of the compound in your chemical inventory system.

Personal Protective Equipment (PPE)

Given the corrosive and potentially harmful nature of this compound, a comprehensive suite of PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety goggles or a face shield.To protect eyes from dust particles and splashes.
Body Protection A lab coat or chemical-resistant suit.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.To prevent inhalation of the powdered compound.
Weighing and Aliquoting
  • All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Solution Preparation
  • This compound is soluble in DMSO.[2]

  • When preparing stock solutions, add the solvent to the solid slowly to avoid splashing.

  • For in vivo studies, specific solvent systems are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Experimental Use
  • Clearly label all solutions containing this compound.

  • When conducting experiments, ensure that all procedures are performed in a designated and well-ventilated area.

  • Avoid generating aerosols.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

In case of a spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep up the material and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated weighing boats, and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Management Receive Receive & Inspect Compound Don_PPE Don Appropriate PPE Receive->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Safe Handling Workflow for this compound

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.